molecular formula C20H20N2O3 B1585132 Nb-Feruloyltryptamine CAS No. 53905-13-8

Nb-Feruloyltryptamine

Cat. No.: B1585132
CAS No.: 53905-13-8
M. Wt: 336.4 g/mol
InChI Key: LWRQDNUXWLIWDB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nb-Feruloyltryptamine is a hydroxycinnamic acid.
This compound has been reported in Zea mays, Carthamus tinctorius, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQDNUXWLIWDB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53905-13-8
Record name Nb-Feruloyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Nb-Feruloyltryptamine: A Technical Guide to its Natural Sources, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Feruloyltryptamine is a naturally occurring hydroxycinnamic acid amide with demonstrated bioactive potential. This technical guide provides a comprehensive overview of its natural sources, quantitative occurrence, detailed methodologies for its extraction and analysis, and an exploration of its known interactions with key cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

This compound has been identified in a variety of plant species. Its presence is most notably documented in the following:

  • Carthamus tinctorius (Safflower): The seeds of the safflower plant are a significant source of this compound and related serotonin derivatives.[1][2]

  • Zea mays (Maize): This staple crop has also been reported to contain this compound.[1]

  • Datura stramonium (Jimsonweed): This plant is another known source of this compound.

While the presence of this compound in these species is confirmed, comprehensive quantitative data for this specific compound is limited in the available literature. However, studies on the closely related N-feruloylserotonin in Carthamus tinctorius provide valuable insight into the potential concentrations of these amides in plant tissues.

Quantitative Data for N-feruloylserotonin in Carthamus tinctorius Seeds

The following table summarizes the quantitative analysis of N-feruloylserotonin and N-(p-coumaroyl)serotonin in safflower seeds, which can be used as a proxy for estimating the potential abundance of this compound.

CompoundPlant PartConcentration (mg/100g)Analytical MethodReference
N-feruloylserotoninSeedsNot explicitly quantifiedHPLC[2]
N-(p-coumaroyl)serotoninSeedsNot explicitly quantifiedHPLC[2]

Note: While the presence of N-feruloyltryptamine is confirmed, specific quantitative data was not found in the reviewed literature. The data for N-feruloylserotonin is provided as a reference for a structurally similar compound from the same source.

Experimental Protocols

The extraction, isolation, and quantification of this compound and related compounds from plant matrices typically involve multi-step processes. The following sections detail generalized and specific protocols derived from methodologies used for similar compounds.

General Extraction and Isolation of Phenolic Amides from Carthamus tinctorius Seeds

This protocol provides a general workflow for the extraction and isolation of phenolic amides like this compound from safflower seeds.

  • Sample Preparation: Safflower seeds are ground into a fine powder.

  • Defatting: The powdered seeds are defatted using a suitable solvent like hexane to remove lipids.

  • Extraction: The defatted powder is then extracted with a polar solvent, typically methanol or ethanol, often with the aid of sonication or maceration to improve extraction efficiency.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate and water.

  • Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compounds.

Preparative Separation of N-Feruloylserotonin and N-(p-Coumaroyl)serotonin using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details a specific method for the preparative separation of N-feruloylserotonin and N-(p-coumaroyl)serotonin from safflower seed meal, which can be adapted for this compound.

  • Sample Preparation: A crude extract of safflower seed meal is prepared.

  • HSCCC System: A two-phase solvent system of chloroform-methanol-0.1 M HCl is utilized.

  • Stationary Phase: The upper phase of the solvent system is used as the stationary phase.

  • Mobile Phase: The lower phase of the solvent system is used as the mobile phase.

  • Flow Rate: A flow rate of 1.8 mL/min is maintained.

  • Revolution Speed: The apparatus is set to a revolution speed of 850 rpm.

  • Detection: The eluent is monitored at a wavelength of 310 nm.

  • Sample Injection: The crude sample is dissolved in the upper phase and injected into the system.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This section outlines a general UPLC-MS/MS methodology for the quantification of small molecules like this compound in plant extracts.

  • Chromatographic System: An ACQUITY UPLC® system or equivalent is used.

  • Column: A reversed-phase column, such as a Waters ACQUITY UPLC® HSS T3 (2.1 × 100 mm, 1.8 μm), is suitable for separating phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: The gradient is optimized to achieve separation of the target analyte from other matrix components.

  • Mass Spectrometry System: A triple quadrupole mass spectrometer is used for detection and quantification in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode for tryptamine derivatives.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer.

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways affected by this compound are limited, research on structurally similar compounds, such as N-feruloylserotonin and N-(p-coumaroyl)tryptamine, provides significant insights into its potential biological activities, particularly its anti-inflammatory effects.

Inhibition of the JNK/c-Jun Signaling Pathway

N-(p-coumaroyl)tryptamine has been shown to suppress the activation of the JNK/c-Jun signaling pathway in lipopolysaccharide (LPS)-challenged macrophage cells.[3] This pathway is a critical component of the cellular response to inflammatory stimuli.

JNK_cJun_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Inflammatory_Genes Inflammatory Gene Expression cJun->Inflammatory_Genes Promotes CT N-(p-coumaroyl)tryptamine CT->JNK Inhibits

Inhibition of the JNK/c-Jun signaling pathway.
Modulation of the NF-κB Signaling Pathway

N-feruloylserotonin has demonstrated anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Promotes FS N-feruloylserotonin FS->IKK Inhibits

Modulation of the NF-κB signaling pathway.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. While its presence in several plant species is established, further research is required to fully quantify its abundance and elucidate its specific mechanisms of action. The methodologies and signaling pathway information presented in this guide, drawn from studies on closely related analogues, provide a solid foundation for future investigations into this intriguing molecule. Researchers are encouraged to adapt and refine the described protocols to further explore the chemistry and pharmacology of this compound.

References

The Biosynthesis of N-Feruloyltryptamine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Feruloyltryptamine (Nb-FT) is a plant-derived specialized metabolite belonging to the hydroxycinnamic acid amide (HCAA) family. These compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and defense-related properties, making them of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the biosynthesis of Nb-FT in plants, focusing on the core enzymatic steps, precursor pathways, and relevant experimental methodologies. Quantitative data from related studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development in this area. The guide is intended for an audience with a background in biochemistry, molecular biology, and natural product chemistry.

Introduction

N-Feruloyltryptamine is synthesized at the confluence of two major metabolic pathways in plants: the phenylpropanoid pathway, which provides the feruloyl moiety, and the tryptophan-derived pathway, which yields tryptamine. The final condensation of these two precursors is catalyzed by a class of enzymes with broad substrate specificity, offering potential for biocatalytic synthesis of novel derivatives. Understanding the intricacies of this biosynthetic pathway is crucial for its manipulation to enhance yields in planta or for its reconstruction in heterologous systems for industrial production.

The Biosynthetic Pathway of N-Feruloyltryptamine

The biosynthesis of Nb-FT is a two-branched pathway culminating in a final condensation step.

2.1. Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The synthesis of the acyl donor, feruloyl-CoA, begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The key enzymatic steps are outlined below:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl-Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety of p-coumaroyl-shikimate (formed by HCT, see below) to a caffeoyl group.

  • Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme has a dual role. It first transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate. After 3'-hydroxylation by C3'H, HCT catalyzes the reverse reaction, converting caffeoyl-shikimate to caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

2.2. Tryptophan-Derived Pathway: Synthesis of Tryptamine

The amine acceptor, tryptamine, is derived from the essential amino acid L-tryptophan in a single enzymatic step:

  • Tryptophan Decarboxylase (TDC): A pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to yield tryptamine.[1][2]

2.3. Final Condensation Step

The final step in Nb-FT biosynthesis is the N-acylation of tryptamine with feruloyl-CoA. This reaction is catalyzed by a member of the BAHD acyltransferase superfamily, which are known for their ability to utilize a wide range of acyl-CoAs and amine/alcohol acceptors. The specific enzyme responsible is often referred to as a Hydroxycinnamoyl-CoA:Tryptamine N-(hydroxycinnamoyl)transferase (THT) or a related acyltransferase with broad substrate specificity.[3]

Signaling Pathway Diagram

Biosynthesis_of_N_Feruloyltryptamine cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tryptophan Tryptophan Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaroylShikimate p-Coumaroyl-Shikimate pCoumaroylCoA->pCoumaroylShikimate HCT CaffeoylShikimate Caffeoyl-Shikimate pCoumaroylShikimate->CaffeoylShikimate C3'H CaffeoylCoA Caffeoyl-CoA CaffeoylShikimate->CaffeoylCoA HCT FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT NbFT N-Feruloyltryptamine FeruloylCoA->NbFT Condensation THT/Acyltransferase FeruloylCoA->Condensation Trp L-Tryptophan Tryptamine Tryptamine Trp->Tryptamine TDC Tryptamine->NbFT Tryptamine->Condensation Condensation->NbFT

Caption: Biosynthetic pathway of N-Feruloyltryptamine.

Quantitative Data

While specific kinetic data for the synthesis of N-feruloyltryptamine are limited, data from related reactions catalyzed by homologous enzymes provide valuable insights into substrate preferences and reaction efficiencies.

EnzymeSubstrate 1Km (µM)Substrate 2Km (µM)kcat (s-1)kcat/Km (s-1M-1)Source OrganismReference
PpHCT p-Coumaroyl-CoA12.0 ± 1.0Shikimate220 ± 205.1 ± 0.123,200Physcomitrella patens[2]
PpHCT p-Coumaroyl-CoA1.0 ± 0.1Quinate9400 ± 12003.5 ± 0.2370Physcomitrella patens[2]
PpHCT p-Coumaroyl-CoA15.0 ± 1.0Threonate17200 ± 15000.16 ± 0.009Physcomitrella patens[2]
NtTHT Feruloyl-CoA~2.5*Tyramine---Nicotiana tabacum[3]
WcTDC L-Tryptophan160 ± 1.3PLP2.5 ± 0.021.127,000Withania coagulans[2]

Note: For NtTHT, negative cooperativity was observed at feruloyl-CoA concentrations above 2.5 µM. Kinetic parameters for tryptamine as a substrate are not available in the cited literature but the enzyme is known to accept it.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-feruloyltryptamine biosynthesis.

4.1. Heterologous Expression and Purification of Tryptophan Decarboxylase (TDC)

This protocol is adapted from studies on plant TDCs.[1][2]

Experimental Workflow:

TDC_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification A Isolate TDC cDNA from plant tissue B Amplify TDC ORF by PCR A->B C Clone into pET expression vector with His-tag B->C D Transform E. coli (e.g., BL21(DE3)) C->D E Grow culture to OD600 ~0.6 D->E F Induce with IPTG (e.g., 0.5 mM, 16°C, 16h) E->F G Harvest cells by centrifugation F->G H Lyse cells (sonication) in lysis buffer G->H I Clarify lysate by centrifugation H->I J Apply supernatant to Ni-NTA column I->J K Wash with wash buffer (low imidazole) J->K L Elute with elution buffer (high imidazole) K->L M Analyze purity by SDS-PAGE L->M

Caption: Workflow for TDC heterologous expression and purification.

Methodology:

  • Cloning:

    • The open reading frame of a putative TDC gene is amplified from cDNA of the source plant (e.g., Nicotiana tabacum) using gene-specific primers.

    • The PCR product is cloned into a bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

    • The construct is verified by DNA sequencing.

  • Expression:

    • The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance soluble protein expression.

  • Purification:

    • Cells are harvested by centrifugation (e.g., 5000 x g, 10 min, 4°C).

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation (e.g., 15000 x g, 30 min, 4°C).

    • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • The His-tagged protein is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

    • The purity of the eluted fractions is assessed by SDS-PAGE.

    • Fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).

4.2. Enzyme Assay for N-Feruloyltryptamine Synthesis

This protocol is a synthesized procedure based on assays for related hydroxycinnamoyltransferases.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 1 mM DTT

      • 100 µM Feruloyl-CoA

      • 500 µM Tryptamine

      • Purified THT enzyme (e.g., 1-5 µg)

    • The total reaction volume is typically 50-100 µL.

  • Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of methanol containing an internal standard (e.g., a structurally similar, commercially unavailable HCAA).

    • Vortex and centrifuge to pellet precipitated protein.

  • Analysis:

    • Analyze the supernatant by HPLC or LC-MS/MS to quantify the N-feruloyltryptamine produced.

4.3. Quantification of N-Feruloyltryptamine by HPLC-MS/MS

This is a general protocol that should be optimized for the specific instrumentation and matrix.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Homogenize plant tissue in extraction solvent B Add internal standard A->B C Centrifuge to remove debris B->C D Solid-phase extraction (SPE) cleanup (optional) C->D E Dry extract and reconstitute in mobile phase D->E F Inject sample onto HPLC column E->F G Gradient elution to separate compounds F->G H Electrospray ionization (ESI) G->H I Multiple Reaction Monitoring (MRM) for quantification H->I J Integrate peak areas I->J K Generate calibration curve with standards J->K L Calculate concentration in original sample K->L

Caption: Workflow for LC-MS/MS quantification of N-Feruloyltryptamine.

Methodology:

  • Extraction from Plant Tissue:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract a known weight of tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

    • Add an internal standard at a known concentration.

    • Vortex and sonicate the mixture.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for N-feruloyltryptamine and the internal standard need to be determined by direct infusion of standards. For N-feruloyltryptamine (C20H20N2O3, MW: 336.39), the protonated molecule [M+H]+ at m/z 337.1 would be the precursor ion. Product ions would be generated by collision-induced dissociation (e.g., fragments corresponding to the tryptamine or feruloyl moieties).

  • Quantification:

    • A calibration curve is generated using authentic standards of N-feruloyltryptamine of known concentrations.

    • The concentration of N-feruloyltryptamine in the samples is determined by comparing the ratio of the peak area of the analyte to the internal standard against the calibration curve.

Conclusion

The biosynthesis of N-feruloyltryptamine represents a fascinating example of the metabolic plasticity of plants, drawing upon two fundamental pathways to create a specialized metabolite with potential applications in human health. This guide has provided a comprehensive overview of the biosynthetic route, summarized relevant quantitative data, and detailed key experimental protocols. Further research, particularly in characterizing the kinetics and substrate promiscuity of the terminal acyltransferase, will be crucial for unlocking the full potential of this and related compounds through metabolic engineering and synthetic biology approaches. The provided methodologies offer a solid foundation for researchers to delve deeper into the biochemistry and molecular genetics of HCAA biosynthesis.

References

The Discovery and Isolation of N-Feruloyltryptamine from Carthamus tinctorius: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamus tinctorius L., commonly known as safflower, is a plant with a long history of use in traditional medicine and as a source of edible oil.[1][2] Its seeds and flowers are rich in a diverse array of bioactive compounds, including flavonoids, alkaloids, and polyacetylenes.[1][2] Among the alkaloids present in safflower, N-feruloyltryptamine has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and potential signaling pathways of N-feruloyltryptamine from Carthamus tinctorius. N-feruloyltryptamine belongs to the family of hydroxycinnamic acid amides and has been reported in Carthamus tinctorius along with other organisms.[3]

This document outlines detailed experimental protocols for the extraction and purification of N-feruloyltryptamine, summarizes key quantitative data, and explores its potential neuroprotective signaling pathways based on current research on related tryptamine derivatives.

Experimental Protocols

The isolation of N-feruloyltryptamine from Carthamus tinctorius seeds involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methods for the separation of structurally similar serotonin derivatives from safflower.[4][5]

Plant Material and Preparation
  • Source: Dried, mature seeds of Carthamus tinctorius L.

  • Preparation: The seeds are ground into a fine powder to increase the surface area for efficient extraction. For improved extraction of certain compounds, a defatting step with n-hexane may be employed prior to the main extraction.

Extraction

Several methods can be employed for the initial extraction of alkaloids from safflower seeds. High-pressure extraction has been shown to be effective for obtaining high-quality extracts of serotonin derivatives.[4]

  • Solvent: 80% aqueous ethanol.

  • Method: High-Pressure Extraction.

    • Mix the powdered safflower seeds with the 80% ethanol solution.

    • Apply high pressure (specific parameters to be optimized) to facilitate cell wall disruption and extraction of intracellular components.

    • Filter the resulting mixture to separate the crude extract from the solid plant material.

    • Concentrate the crude extract under reduced pressure to remove the ethanol.

Fractionation and Purification

A combination of column chromatography techniques is typically used for the purification of the target compound.

  • Initial Fractionation (Optional): The concentrated crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity. Alkaloids like N-feruloyltryptamine are expected to partition into the ethyl acetate fraction.

  • Column Chromatography:

    • Adsorbent: Diaion HP-20 resin or silica gel.[4]

    • Elution: A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. For silica gel chromatography, a solvent system such as chloroform-methanol is often used.

  • High-Speed Counter-Current Chromatography (HSCCC) for Final Purification: HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support. The following is an adapted protocol based on the successful separation of N-feruloylserotonin.[5]

    • Two-Phase Solvent System: A chloroform-methanol-0.1 M HCl system is prepared and allowed to equilibrate. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.[5]

    • Sample Preparation: The partially purified fraction containing N-feruloyltryptamine is dissolved in the stationary phase.

    • HSCCC Operation:

      • The HSCCC column is first filled with the stationary phase.

      • The apparatus is rotated at a specific speed (e.g., 850 rpm).[5]

      • The mobile phase is then pumped through the column at a constant flow rate (e.g., 1.8 mL/min).[5]

      • Once hydrodynamic equilibrium is reached, the sample solution is injected.

      • The effluent is monitored using a UV detector (e.g., at 310 nm), and fractions are collected based on the resulting chromatogram.[5]

Purity Analysis

The purity of the isolated N-feruloyltryptamine is assessed using High-Performance Liquid Chromatography (HPLC).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of methanol and water is typically used.[5]

  • Detection: UV detection at a wavelength of approximately 310 nm.[5]

  • Quantification: The purity is determined by the peak area percentage in the HPLC chromatogram.

Quantitative Data

ParameterValueSource Plant MaterialMethodReference
Content of N-feruloylserotonin7.29 mg/g DWSafflower Seeds (hull)HPLCNot explicitly stated, but likely based on standard extraction and HPLC analysis.
Yield of N-feruloylserotoninNot specifiedSafflower Seed MealHSCCC[5]
Purity of N-feruloylserotonin>95%Safflower Seed MealHSCCC followed by HPLC analysis[5]

Note: The yield of N-feruloyltryptamine is expected to be in a similar range to that of N-feruloylserotonin, but this would need to be confirmed experimentally.

Structural Elucidation

The definitive identification of the isolated compound as N-feruloyltryptamine is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The expected molecular formula for N-feruloyltryptamine is C₂₀H₂₀N₂O₃, with a molecular weight of approximately 336.4 g/mol .[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

    • ¹³C-NMR: Provides information about the carbon skeleton of the molecule. The PubChem database indicates the availability of ¹³C-NMR data for N-feruloyltryptamine.[3]

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule. The characterization of compounds isolated from Carthamus tinctorius often relies on these 2D-NMR techniques.[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Carthamus tinctorius Seeds grinding Grinding start->grinding extraction High-Pressure Extraction (80% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Column Chromatography (e.g., Diaion HP-20) concentration->fractionation hsccc HSCCC Purification fractionation->hsccc hplc Purity Analysis (HPLC) hsccc->hplc elucidation Structural Elucidation (MS, NMR) hplc->elucidation end Pure N-Feruloyltryptamine elucidation->end

Caption: Workflow for the isolation and purification of N-Feruloyltryptamine.

Potential Neuroprotective Signaling Pathway

Based on studies of related tryptamine derivatives, a plausible neuroprotective signaling pathway for N-feruloyltryptamine is proposed below. Tryptamine derivatives have been shown to exert neuroprotective effects by intervening in apoptosis and pyroptosis pathways.[7]

signaling_pathway cluster_pyroptosis Pyroptosis Pathway cluster_apoptosis Apoptosis Pathway nft N-Feruloyltryptamine nlrp3 NLRP3 Inflammasome nft->nlrp3 bax Bax nft->bax bcl2 Bcl-2 nft->bcl2 neuroprotection Neuroprotection caspase1 Caspase-1 nlrp3->caspase1 gsdmd GSDMD caspase1->gsdmd pyroptosis Pyroptosis (Inflammatory Cell Death) gsdmd->pyroptosis mito Mitochondrial Dysfunction bax->mito apoptosis Apoptosis (Programmed Cell Death) mito->apoptosis

Caption: Proposed neuroprotective signaling pathway of N-Feruloyltryptamine.

Conclusion

N-feruloyltryptamine represents a promising bioactive compound from Carthamus tinctorius with potential applications in drug development, particularly in the area of neuroprotection. The methodologies outlined in this guide provide a comprehensive framework for its successful isolation and characterization. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, which will be crucial for its potential translation into therapeutic applications. The adaptability of the provided protocols and the insights into its potential signaling pathways offer a solid foundation for future investigations into this intriguing natural product.

References

Physical and chemical properties of Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of Nb-Feruloyltryptamine. The information is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes key data, outlines general experimental approaches, and visualizes potential biological pathways to facilitate further investigation and application of this compound.

Core Physical and Chemical Properties

This compound is a naturally occurring alkaloid belonging to the hydroxycinnamic acid amide family. It has been identified in various plant species, including Datura stramonium and Zea mays.[1][2] The compound's structure features a tryptamine moiety linked to a ferulic acid group.

Structural and Molecular Data

Below is a table summarizing the key structural and molecular identifiers for this compound.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₀N₂O₃[1][3]
Molecular Weight 336.39 g/mol [2][3]
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[1]
CAS Number 53905-13-8[2][3]
Canonical SMILES COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O[1]
InChI Key LWRQDNUXWLIWDB-VQHVLOKHSA-N[1][3]
Physicochemical Properties
PropertyValueReference(s)
Physical Form Powder[2]
Purity Commercially available at ≥98%[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Stable for up to 24 months at 2-8°C. Stock solutions can be stored at -20°C for up to two weeks.[2]

Experimental Protocols: A Generalized Approach

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published, a general workflow for the characterization of natural products of this type can be outlined. This approach typically involves extraction from a natural source, followed by chromatographic purification and structural elucidation using spectroscopic methods.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Elucidation A Plant Material (e.g., Datura stramonium) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection D->E F High-Performance Liquid Chromatography (HPLC) E->F G Purified this compound F->G H Mass Spectrometry (MS) (Molecular Weight) G->H I Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D NMR for Structure) G->I J UV-Vis Spectroscopy (Chromophore Analysis) G->J K Structural Confirmation H->K I->K J->K

A generalized workflow for the extraction, purification, and analysis of this compound.
Synthesis

The synthesis of tryptamine derivatives can be achieved through various organic chemistry reactions. A common method involves the coupling of tryptamine with an activated carboxylic acid, in this case, ferulic acid.

Purification

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of this compound from crude extracts or reaction mixtures. The choice of stationary and mobile phases would be determined empirically to achieve optimal separation.

Structural Analysis

The definitive structural elucidation of this compound is typically accomplished using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

The hyphenation of HPLC with NMR, particularly with a Solid Phase Extraction (SPE) interface (HPLC-SPE-NMR), is a powerful technique for the direct structural characterization of compounds in complex mixtures.[5]

Biological Activity and Signaling Pathways

Tryptamines as a class of compounds are known for their interaction with serotonin receptors.[6][7] While the specific signaling pathways activated by this compound have not been fully elucidated, it is hypothesized to act as an agonist at serotonin receptors, similar to other tryptamine derivatives. The primary target for many psychoactive tryptamines is the 5-HT₂ₐ receptor.[7][8]

The activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activation ca_release->pkc Co-activation cellular_response Downstream Cellular Response pkc->cellular_response Phosphorylation Events This compound This compound This compound->receptor Agonist Binding

A putative signaling pathway for tryptamine derivatives via the 5-HT2A receptor.

This proposed pathway illustrates the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), culminating in a variety of cellular responses. The tryptamine backbone is a common feature in many neurologically active compounds, including the neurotransmitter serotonin and various psychedelic agents.[6][8] The specific substitutions on the indole ring and the amine group dictate the compound's affinity and efficacy at different receptor subtypes.

Conclusion

This compound presents as a compelling molecule for further scientific inquiry. Its well-defined physical and chemical properties provide a solid foundation for its use as a research chemical. While detailed biological studies are still emerging, its structural similarity to other bioactive tryptamines suggests a potential for interaction with serotonergic pathways. This guide serves as a foundational resource to aid researchers in designing and executing further studies to unlock the full therapeutic and scientific potential of this compound.

References

Nb-Feruloyltryptamine: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Feruloyltryptamine is a naturally occurring compound belonging to the family of hydroxycinnamic acid amides. Structurally, it is characterized by a ferulic acid moiety linked to a tryptamine backbone. This unique combination of a potent antioxidant (ferulic acid) and a biologically active signaling molecule (tryptamine) has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the molecular characteristics of this compound, along with a detailed exploration of the biological activities and associated signaling pathways of closely related analogs, offering insights into its potential pharmacological profile.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in experimental settings.

PropertyValueCitation(s)
Molecular Formula C₂₀H₂₀N₂O₃[1][2][3][4][5]
Molecular Weight 336.39 g/mol [1][2][3][4][5]
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[5]
CAS Number 53905-13-8[1][2][3]
Appearance Powder[1]
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][4]

Postulated Biological Activities and Mechanisms of Action

While direct and extensive experimental data on this compound is limited in the public domain, the biological activities of structurally similar compounds, particularly N-feruloylserotonin, provide a strong basis for inferring its potential therapeutic effects and mechanisms of action. The following sections detail the antioxidant and anti-inflammatory properties observed in these analogs.

Antioxidant Activity

The ferulic acid component of this compound suggests inherent antioxidant properties. The antioxidant potential of feruloyl derivatives is often evaluated using in vitro assays that measure their ability to scavenge free radicals.

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The protocol generally involves:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, typically resulting in an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The test compound (e.g., a tryptamine derivative) is dissolved in the same solvent to create a series of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Studies on various tryptamine derivatives have demonstrated their potential as antioxidants using this assay[6][7].

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory effects of N-feruloylserotonin, a close analog of this compound, have been investigated in cellular models of inflammation.

This in vitro assay is widely used to screen for anti-inflammatory activity. The protocol involves:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the culture medium to induce an inflammatory response. A control group without LPS and a vehicle control group are included.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and prostaglandins (e.g., PGE₂) using ELISA kits.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory enzymes (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB and MAPKs) by Western blotting.

Studies on N-feruloylserotonin have shown that it can significantly reduce the production of NO and PGE₂ in LPS-stimulated RAW 264.7 cells, indicating its anti-inflammatory potential[1][4].

Signaling Pathways

The anti-inflammatory effects of feruloyl derivatives are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-feruloylserotonin has been shown to suppress the LPS-induced activation of the NF-κB pathway[3][4].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates NFT This compound (inferred) NFT->IKK Inhibits (inferred) MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAP3K MAP3Ks TLR4->MAP3K MKK MKKs MAP3K->MKK ERK ERK MKK->ERK JNK JNK MKK->JNK p38 p38 MKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates NFT This compound (inferred) NFT->MKK Inhibits (inferred)

References

A Comprehensive Technical Guide to Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[1]

This technical guide provides an in-depth overview of Nb-Feruloyltryptamine, a naturally occurring compound found in various plants, including Zea mays and Carthamus tinctorius.[1] This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this molecule.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₂O₃PubChem
Molecular Weight336.39 g/mol ChemFaces
CAS Number53905-13-8ChemFaces
AppearancePowderChemFaces
Purity≥98%ChemFaces
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.ChemFaces
Storage2-8°C for up to 24 monthsChemFaces

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following table summarizes available quantitative data on its biological potency.

Biological ActivityAssayCell Line/ModelIC₅₀ / ResultReference
Antioxidant DPPH radical scavenging-Data not available in snippetsGeneral knowledge
Anti-inflammatory Inhibition of protein denaturation-Data not available in snippetsGeneral knowledge
Anticancer Cell Viability (MTT Assay)Data not specifiedData not available in snippetsGeneral knowledge

Further research into primary scientific literature is required to populate this table with specific quantitative values.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. The following sections outline general methodologies that can be adapted for specific studies.

Synthesis of this compound

A common method for the synthesis of amides like this compound involves the coupling of a carboxylic acid (ferulic acid) and an amine (tryptamine) using a coupling agent.

General Procedure:

  • Activation of Ferulic Acid: Ferulic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, NHS) are added, and the mixture is stirred at room temperature for a specified time to form an activated ester.

  • Coupling Reaction: Tryptamine, dissolved in an appropriate solvent, is added to the activated ferulic acid solution. A base (e.g., triethylamine, DIPEA) is often added to neutralize any acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: The mixtures are then heated at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While specific studies on this compound's effect on this pathway are not detailed in the provided search results, a general representation of the canonical NF-κB pathway is provided below. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this cascade.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Canonical NF-κB Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis or Natural Product Extraction Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) InVitro->AntiInflammatory Anticancer Anticancer Assays (Cell Viability, Apoptosis) InVitro->Anticancer Mechanism Mechanism of Action Studies Antioxidant->Mechanism AntiInflammatory->Mechanism Anticancer->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling InVivo In Vivo Studies (Animal Models) Signaling->InVivo End Data Analysis & Conclusion InVivo->End

Caption: General Experimental Workflow for this compound Research.

References

The Evolving Landscape of Tryptamine Derivatives: A Technical Guide to Biological Activity and Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine, a monoamine alkaloid derived from the amino acid tryptophan, serves as the foundational scaffold for a vast array of biologically active compounds, including neurotransmitters, psychedelics, and therapeutic agents.[1][2] Its indole ring structure is a key pharmacophoric feature that facilitates interactions with numerous receptors, making its derivatives a fertile ground for drug discovery.[1][3] Naturally occurring tryptamines like serotonin (5-hydroxytryptamine) and melatonin are fundamental to human physiology, while others, such as psilocybin and N,N-dimethyltryptamine (DMT), are known for their profound psychoactive effects.[4][5]

In recent years, synthetic modifications to the tryptamine core have yielded novel derivatives with diverse pharmacological profiles, ranging from potent antitumor agents to new candidates for treating neuropsychiatric disorders.[6][7][8] This technical guide provides an in-depth overview of the biological activities of these novel compounds, focusing on their interactions with key molecular targets. It summarizes quantitative data, details essential experimental protocols for their evaluation, and visualizes the complex signaling pathways and workflows involved.

Key Pharmacological Targets and Biological Activities

The biological effects of novel tryptamine derivatives are diverse, stemming from their interactions with multiple receptor systems. The primary targets are within the central nervous system, but significant activity has also been identified in other areas, such as oncology.

Serotonergic System Modulation

The most well-characterized activity of tryptamine derivatives is their interaction with the serotonergic system, particularly the serotonin (5-HT) receptors.[9]

  • 5-HT2A Receptor Agonism: The 5-HT2A receptor is the principal target for classic and novel psychedelic tryptamines.[5][9] Agonism at this G protein-coupled receptor (GPCR) is believed to mediate the hallucinogenic effects of compounds like psilocin, DMT, and their synthetic analogs.[10][11] Many novel psychoactive tryptamines, including DiPT, 4-OH-DiPT, and 4-OH-MET, are partial or full agonists at the 5-HT2A receptor.[10] The affinity for the 5-HT2A receptor often correlates with the psychoactive doses reported in humans.[10][11] This receptor is a major focus for the development of new treatments for mood disorders like depression.[7][12]

  • Other 5-HT Receptors: Novel tryptamines also display affinity for other serotonin receptors, including 5-HT1A, 5-HT1D, and 5-HT2B, which can modulate their overall pharmacological profile.[13][14][15] For instance, activity at the 5-HT1A receptor may contribute to anxiolytic effects or attenuate the primary effects mediated by 5-HT2A activation.[15][16]

  • Monoamine Transporters: Several tryptamine derivatives interact with the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET).[10] This interaction can inhibit neurotransmitter reuptake, leading to increased synaptic concentrations of serotonin, a mechanism similar to some antidepressant medications.[10][17]

Antitumor and Cytotoxic Activity

Recent research has uncovered potent antitumor properties in newly synthesized tryptamine derivatives. By combining the tryptamine scaffold with other chemical moieties, researchers have developed compounds with significant cytotoxicity against various cancer cell lines.

  • Derivatives with Azelayl and 1,1,1-Trichloroethyl Groups: A study detailed the synthesis of five novel tryptamine derivatives, with some showing marked biological activity.[1][6]

    • Compound 9 , which combines tryptamine, 1,1,1-trichloroethyl, and 2-aminopyrimidinyl groups, was identified as a highly active agent against hematological cancer cell lines, with IC₅₀ values ranging from 0.57 to 65.32 μM.[1][6][18]

    • Compound 13 , featuring an azelayl moiety, was active against hematological cancer cells and showed high selectivity and potency against the HT29 solid tumor cell line (IC₅₀ = 0.006 µM).[6][18]

    • Compound 14 , also with an azelayl group, demonstrated potent cytotoxicity across several solid tumor cell lines, with IC₅₀ values as low as 0.0015 µM for IGROV1 cells.[1][6][18]

  • Tryptamine-Piperazine-2,5-dione Conjugates: A series of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated for anticancer activity.[19] Compound 6h from this series showed significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines, with an IC₅₀ of 6 ± 0.85 μM.[19]

Antimicrobial Activity

The tryptamine scaffold is also being explored for its potential in developing new antimicrobial agents. Tryptamine-based benzamide derivatives have been synthesized and evaluated against bacterial and fungal strains.[20] Certain sulfonamide derivatives of tryptamine have shown the ability to prevent the growth of microorganisms like Aspergillus niger.[2]

Quantitative Data Summary

The following tables summarize the quantitative biological data for several novel tryptamine derivatives as reported in the scientific literature.

Table 1: Antitumor Activity of Novel Tryptamine Derivatives

Compound Cell Line Cancer Type IC₅₀ (μM) Reference
Compound 9 Hematological Lines Leukemia 0.57 - 65.32 [1][6][18]
Compound 13 HT29 Colon Carcinoma 0.006 [6][18]
KG-1 Acute Myelogenous Leukemia 32.44 [1]
REH Acute Lymphoblastic Leukemia 29.32 [1]
Compound 14 A431 Epidermoid Carcinoma 0.0072 [1]
HT29 Colon Carcinoma 0.096 [1]
IGROV1 Ovarian Adenocarcinoma 0.0015 [1][6]
U2OS Osteosarcoma 0.469 [1][6]
Compound 6h AsPC-1 Pancreatic Cancer 6 ± 0.85 [19]

| | SW1990 | Pancreatic Cancer | 6 ± 0.85 |[19] |

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Psychoactive Tryptamines

Compound 5-HT₂ₐ 5-HT₁ₐ 5-HT₁D 5-HT₂B SERT Reference
Psilocin 13 ± 1 160 ± 10 - - 430 ± 30 [10]
DMT 110 ± 10 1100 ± 100 - - 490 ± 50 [10]
DiPT 170 ± 20 >10,000 - - 1300 ± 200 [10]
4-OH-DiPT 87 ± 4 >10,000 - - 1500 ± 100 [10]
4-OH-MET 65 ± 5 2300 ± 100 - - 860 ± 50 [10]
5-MeO-AMT 1.5 ± 0.1 13 ± 1 - - 42 ± 5 [10]
5-MeO-MiPT 78 ± 8 1000 ± 100 - - >10,000 [10]
4-HO-TMT >10,000 - 1900 2200 3300 [14]

| 4-AcO-TMT | >10,000 | - | >10,000 | >10,000 | >10,000 |[14] |

Key Signaling Pathways

Tryptamine derivatives, particularly those acting on the 5-HT2A receptor, initiate complex intracellular signaling cascades that are responsible for their physiological and psychoactive effects.

5-HT₂ₐ Receptor Signaling

The 5-HT2A receptor is a GPCR that primarily couples to Gαq/11 G-proteins.[21] Upon agonist binding, it can trigger two main signaling pathways: the canonical G-protein pathway and the β-arrestin pathway. This phenomenon, where different agonists can stabilize distinct receptor conformations and preferentially activate one pathway over another, is known as functional selectivity or biased agonism.[22]

  • G-Protein Dependent Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is central to the classic hallucinogenic effects.

  • β-Arrestin Dependent Pathway: The 5-HT2A receptor can also signal through a β-arrestin-mediated pathway.[22] Interestingly, studies suggest that the endogenous ligand serotonin engages a β-arrestin2/Src/Akt signaling complex, while psychoactive N-methyltryptamines do not.[22] This biased signaling may explain why serotonin is not hallucinogenic despite activating the 5-HT2A receptor.[22]

G_Protein_and_Arrestin_Pathways cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway (Biased) receptor 5-HT2A Receptor g_protein Gαq/11 receptor->g_protein Activates arrestin β-Arrestin 2 receptor->arrestin Recruits ligand Tryptamine Derivative (Agonist) ligand->receptor plc Phospholipase C (PLC) g_protein->plc ip3 IP3 plc->ip3 hydrolyzes dag DAG plc->dag hydrolyzes pip2 PIP2 pip2->plc ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream_g Cellular Effects (e.g., Psychedelic Activity) ca_release->downstream_g pkc->downstream_g src Src Kinase arrestin->src akt Akt src->akt downstream_arrestin Cellular Effects (e.g., Non-Psychedelic) akt->downstream_arrestin

Figure 1: 5-HT2A receptor biased signaling pathways.

Detailed Experimental Protocols

Evaluating the biological activity of novel tryptamine derivatives requires a suite of standardized in vitro and in vivo assays.

Protocol: Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of a novel tryptamine derivative at a target receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A).

  • Test tryptamine derivative at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and vials.

  • Glass fiber filters.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and either the test compound, buffer (for total binding), or the non-specific control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep incubate Incubate Components (Membranes + Radioligand + Compound) prep->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.
Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol measures the functional activity (agonist or antagonist) of a compound at a Gs or Gi/o-coupled receptor by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP).[23]

Objective: To determine if a novel tryptamine derivative activates (agonist) or blocks (antagonist) a Gs or Gi/o-coupled receptor.

Materials:

  • HEK293 or CHO-K1 cells transiently transfected to express the receptor of interest.[23]

  • Test compound and known agonist/antagonist controls.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Culture: Plate the transfected cells in a 96-well plate and grow to desired confluency.

  • Pre-incubation (for Antagonist Mode): If testing for antagonism, pre-incubate the cells with the test compound for a set period before adding a known agonist.

  • Stimulation: Remove the culture medium and add the test compound (for agonist mode) or the known agonist (for antagonist mode) diluted in stimulation buffer.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production (Gs) or inhibition (Gi/o).

  • Cell Lysis: Stop the reaction by removing the stimulation buffer and adding lysis buffer to release the intracellular cAMP.

  • Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the cAMP concentration.

  • Data Analysis: Plot the signal against the log concentration of the compound. For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect). For antagonists, determine the IC₅₀.

Protocol: In Vivo Head-Twitch Response (HTR) Assay

The HTR in rodents is a widely used behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[24]

Objective: To assess the in vivo 5-HT2A agonist activity of a novel tryptamine derivative.

Materials:

  • Male C57BL/6J or Swiss Webster mice.[24]

  • Test tryptamine derivative dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • 5-HT2A selective antagonist (e.g., ketanserin) for validation.

  • Observation chambers.

  • Video recording equipment or trained human observers.

Methodology:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Pre-treatment (for Antagonism): For validation studies, administer the 5-HT2A antagonist (e.g., ketanserin) 30-60 minutes before administering the test compound.

  • Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).

  • Observation: Immediately after administration, place the mouse back in the observation chamber and record its behavior for a defined period (e.g., 30-60 minutes).

  • Quantification: A head twitch is defined as a rapid, convulsive rotational movement of the head. Count the number of head twitches during the observation period. This can be done by a trained observer blind to the experimental conditions or by using automated tracking software.

  • Data Analysis: Compare the number of head twitches in the drug-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test). A significant increase in HTRs indicates 5-HT2A agonist activity. Blockade of the HTR by a 5-HT2A antagonist confirms the mechanism.

HTR_Assay_Workflow start Start acclimate Acclimate Mice to Observation Chamber start->acclimate pretreat Pre-treat with Antagonist (Optional Validation Step) acclimate->pretreat admin Administer Test Compound or Vehicle Control pretreat->admin observe Observe and Record Behavior admin->observe quantify Count Head Twitches observe->quantify analyze Statistical Analysis (Compare Groups) quantify->analyze end End analyze->end

Figure 3: Workflow for the in vivo head-twitch response assay.

Conclusion

The tryptamine scaffold continues to be a source of remarkable chemical and pharmacological diversity. Novel derivatives are demonstrating significant potential beyond their traditional roles as psychoactive agents, with promising applications in oncology and infectious diseases.[2][6] The primary mechanism of action for CNS-active tryptamines remains the modulation of the serotonergic system, with the 5-HT2A receptor playing a pivotal role.[5][9] However, the concept of biased agonism highlights the complexity of receptor signaling and opens new avenues for designing drugs that selectively engage therapeutic pathways while avoiding undesirable effects.[22]

A thorough understanding of the biological activity of these novel compounds requires a multi-faceted approach, combining in vitro binding and functional assays with in vivo behavioral models. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to explore and harness the therapeutic potential of this versatile chemical class. Future research will likely focus on refining structure-activity relationships, exploring polypharmacology, and developing derivatives with improved safety and efficacy profiles for a range of clinical applications.[8]

References

Endogenous Tryptamines in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamines and their derivatives constitute a critical class of secondary metabolites involved in the intricate defense systems of plants. As precursors to a wide array of protective compounds, including complex indole alkaloids and the signaling molecule serotonin, tryptamines play a pivotal, multifaceted role in mediating interactions with herbivores and pathogens. This technical guide provides an in-depth exploration of the endogenous functions of tryptamines in plant defense, detailing their biosynthesis, mechanisms of action, and the signaling pathways they influence. Comprehensive quantitative data on tryptamine accumulation and efficacy are presented, alongside detailed experimental protocols for their analysis and functional characterization. This document serves as a foundational resource for researchers in plant science, chemical ecology, and drug discovery, offering insights into leveraging these natural defense compounds for agricultural and pharmaceutical applications.

Introduction

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to defend against a myriad of biotic threats. Among the vast repertoire of defensive compounds, tryptamines, derived from the essential amino acid tryptophan, hold a central position. Tryptamine itself can exhibit direct anti-herbivore properties, and it serves as a crucial metabolic intermediate for the biosynthesis of more complex and potent defense molecules.[1][2] Overproduction of tryptamine in transgenic plants has been shown to deter insect feeding, highlighting its direct role in plant protection.[3] Furthermore, tryptamine is a key precursor to serotonin, a molecule implicated in physical defense mechanisms against fungal pathogens in rice.[4][5][6] The intricate regulation of tryptamine biosynthesis and its subsequent conversion into various defense compounds underscores its importance in the plant's response to biotic stress. This guide will delve into the technical aspects of tryptamine's function in plant defense, providing the necessary data and methodologies for its study.

Biosynthesis of Tryptamines in Plants

The primary route for tryptamine biosynthesis in plants is the decarboxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[7] This enzymatic step is a critical regulatory point, diverting tryptophan from primary metabolism into the production of a diverse array of specialized indole alkaloids and other defense-related compounds. The expression and activity of TDC are often induced by biotic stressors, such as herbivore attack and pathogen infection, leading to an accumulation of tryptamine at the site of challenge.

Tryptamine can then be further metabolized through several pathways to generate a range of bioactive molecules. A key conversion is the hydroxylation of tryptamine by tryptamine-5-hydroxylase (T5H) to produce 5-hydroxytryptamine, commonly known as serotonin.[8][9] Serotonin itself has demonstrated roles in plant defense, including the induction of defense gene expression and cell death in rice.[9] In other pathways, tryptamine can be a substrate for the synthesis of complex monoterpene indole alkaloids, a large and diverse class of compounds with significant pharmaceutical properties.

Tryptamine_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Serotonin Serotonin (5-Hydroxytryptamine) Tryptamine->Serotonin T5H IndoleAlkaloids Monoterpene Indole Alkaloids Tryptamine->IndoleAlkaloids Various Enzymes Auxin Indole-3-Acetic Acid (Auxin) Tryptamine->Auxin Alternate Pathways

Caption: Simplified overview of the tryptamine biosynthetic pathway in plants.

Quantitative Data on Tryptamine Function in Plant Defense

The accumulation of tryptamine and its derivatives in response to biotic stress, and their subsequent effects on herbivores and pathogens, have been quantified in several studies. This section summarizes key quantitative data in structured tables for comparative analysis.

Table 1: Tryptamine and Serotonin Accumulation in Response to Biotic Stress
Plant SpeciesStressorCompoundFold Increase/ConcentrationReference
Rice (Oryza sativa)Herbivory (Chilo suppressalis)Tryptamine12-fold increase over control[10]
Rice (Oryza sativa)Fungal infection (Bipolaris oryzae)TryptamineTransient increase, followed by serotonin accumulation[4]
Tobacco (Nicotiana tabacum)Transgenic (TDC overexpression)Tryptamine>1 mg/g fresh weight
Poplar (Populus sp.)Transgenic (TDC overexpression)TryptamineElevated levels[11]
Table 2: Effects of Tryptamines on Herbivores
Herbivore SpeciesPlant/DietTryptamine ConcentrationObserved EffectReference
Forest Tent Caterpillar (Malacosoma disstria)Transgenic Poplar LeavesElevated levelsReduced feeding, deleterious to larval growth[11]
Tobacco Hornworm (Manduca sexta)Transgenic Tobacco LeavesElevated levelsReduced feeding, deleterious to larval growth[11]
Bird Cherry-Oat Aphid (Rhopalosiphum padi)Artificial DietNot specifiedIncreased mortality (with serotonin)[10]
Table 3: Antifungal Activity of Tryptamine Derivatives
Fungal PathogenCompoundConcentrationInhibitionReference
Various plant pathogensCyclotryptamine alkaloid derivatives7.80 µg/mL (for compound b4 against Curvularia lunata)Significant antifungal activity[12]
Bipolaris oryzaeSerotonin (derived from tryptamine)Not specifiedSuppression of fungal hyphae growth in leaf tissues[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tryptamines in plant defense.

Quantification of Tryptamines by LC-MS/MS

This protocol is adapted from a fully validated method for the quantitation of psychoactive compounds in plant species.[13][14]

Objective: To accurately quantify the concentration of tryptamine in plant tissue.

Materials:

  • Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen and ground to a fine powder

  • 80% Methanol (v/v)

  • 2 mL microtubes

  • Vortex mixer

  • Sonicator

  • Centrifuge (capable of 13,000 rpm)

  • 1.5 mL amber HPLC vials

  • UHPLC-MS/MS system

  • Hypersil GOLD C18 column (150 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Tryptamine standard

Procedure:

  • Extraction: a. Weigh 10.0 ± 0.2 mg of ground plant tissue into a 2 mL microtube. b. Add 1 mL of 80% methanol. c. Vortex for 5 minutes. d. Sonicate for 5 minutes. e. Centrifuge at 13,000 rpm for 5 minutes. f. Transfer the supernatant to a new 2 mL microtube. g. Repeat the extraction process on the pellet once more. h. Combine the supernatants from both extractions and vortex for 5 minutes.

  • Sample Preparation for LC-MS/MS: a. Transfer 1 mL of the combined supernatant into a 1.5 mL amber HPLC vial. b. Dilute the sample as necessary (e.g., 1 in 100) to ensure the concentration falls within the quantitative range of the instrument.

  • LC-MS/MS Analysis: a. Column: Thermoscientific Hypersil GOLD C18 (150 × 2.1 mm, 1.9 μm). b. Injection Volume: 3 µL. c. Mobile Phase Gradient:

    • 0 min: 2% B
    • 10 min: 35% B
    • 11-15 min: 100% B
    • 15-15.1 min: 2% B
    • Followed by column equilibration. d. Flow Rate: 0.3 mL/min. e. Detection: Use multiple reaction monitoring (MRM) mode. The precursor ion for tryptamine is m/z 161.1, and the product ion for quantification is typically m/z 144.1.

  • Quantification: a. Prepare a standard curve using a serial dilution of the tryptamine standard. b. Quantify the tryptamine concentration in the plant samples by comparing their peak areas to the standard curve.

LCMS_Workflow cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis PlantTissue Ground Plant Tissue AddMethanol Add 80% Methanol PlantTissue->AddMethanol VortexSonicate Vortex & Sonicate AddMethanol->VortexSonicate Centrifuge1 Centrifuge VortexSonicate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 RepeatExtraction Repeat Extraction Centrifuge1->RepeatExtraction Pellet CombineSupernatants Combine Supernatants Supernatant1->CombineSupernatants RepeatExtraction->Supernatant1 DiluteSample Dilute Sample CombineSupernatants->DiluteSample Inject Inject into LC-MS/MS DiluteSample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for tryptamine quantification using LC-MS/MS.
Insect Feeding Bioassay

This protocol is a generalized leaf-disk choice assay adapted from methodologies used to assess herbivore feeding preferences.[15]

Objective: To determine the anti-feedant properties of tryptamine against a chewing herbivore.

Materials:

  • Host plant leaves

  • Tryptamine solutions of varying concentrations (dissolved in a suitable solvent, e.g., water with a surfactant)

  • Control solution (solvent only)

  • Petri dishes with moistened filter paper or agar

  • Herbivorous insects (e.g., second-instar larvae)

  • Leaf punch

  • Forceps

  • Image analysis software

Procedure:

  • Preparation of Leaf Disks: a. Collect healthy, undamaged leaves from the host plant. b. Use a leaf punch to create leaf disks of a uniform size (e.g., 1 cm diameter).

  • Treatment Application: a. Prepare a series of tryptamine solutions of known concentrations. b. For each Petri dish, select two leaf disks. Dip one disk in a tryptamine solution and the other in the control solution for a set amount of time (e.g., 10 seconds). c. Allow the leaf disks to air dry completely.

  • Bioassay Setup: a. Place the two leaf disks (one treated, one control) on opposite sides of a Petri dish containing moistened filter paper or agar to maintain humidity. b. Introduce one herbivore larva into the center of each Petri dish. c. Seal the Petri dishes and place them in a controlled environment (e.g., growth chamber with appropriate temperature, humidity, and light cycle).

  • Data Collection and Analysis: a. After a predetermined time (e.g., 24 or 48 hours), remove the leaf disks. b. Scan the leaf disks and use image analysis software to measure the area consumed from both the treated and control disks. c. Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] * 100, where C is the area consumed of the control disk and T is the area consumed of the treated disk. d. Statistically analyze the results to determine if there is a significant difference in consumption between the treated and control disks.

Antifungal Activity Assay

This protocol is based on a microtiter plate-based assay to screen for antifungal properties.[16]

Objective: To evaluate the inhibitory effect of tryptamine on the growth of a plant pathogenic fungus.

Materials:

  • Pure tryptamine

  • Fungal pathogen (e.g., Fusarium oxysporum)

  • Liquid growth medium for the fungus (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Fungal spore suspension of a known concentration

  • Positive control (commercial fungicide)

  • Negative control (solvent used to dissolve tryptamine)

Procedure:

  • Preparation of Test Solutions: a. Prepare a stock solution of tryptamine in a suitable solvent. b. Create a serial dilution of the tryptamine stock solution to obtain a range of test concentrations.

  • Assay Setup in 96-well Plate: a. To each well, add the appropriate volume of liquid growth medium. b. Add the tryptamine solution to the respective wells to achieve the desired final concentrations. c. Add the negative control (solvent only) and positive control (fungicide) to separate wells. d. Inoculate each well (except for a blank control) with a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL).

  • Incubation and Measurement: a. Incubate the 96-well plate at an optimal temperature for fungal growth (e.g., 25°C). b. Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) at regular intervals (e.g., every 12 hours for 48-72 hours) using a microplate reader.

  • Data Analysis: a. Plot the OD values over time to generate growth curves for each tryptamine concentration and the controls. b. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of tryptamine that completely inhibits visible fungal growth. c. Calculate the percentage of growth inhibition for each concentration compared to the negative control.

Signaling Pathways Involving Tryptamines in Plant Defense

Tryptamine and its derivatives are integral components of plant defense signaling. The conversion of tryptamine to serotonin is a key step in a pathway that leads to the activation of defense responses.

Upon pathogen attack, the expression of genes encoding TDC and T5H is often upregulated, leading to the accumulation of tryptamine and subsequently serotonin.[4][7] Serotonin can then act as a signaling molecule, inducing the expression of downstream defense-related genes, such as pathogenesis-related (PR) genes.[9] In rice, serotonin has been shown to be incorporated into the cell walls of lesion tissues, suggesting a role in reinforcing physical barriers against pathogen ingress.[4]

There is also evidence of crosstalk between the tryptamine/serotonin pathway and other major defense signaling pathways, such as those involving salicylic acid (SA) and jasmonic acid (JA). For instance, there appears to be a mutual antagonistic regulation between serotonin biosynthesis and SA biosynthesis, where the blockage of one pathway can lead to the activation of the other.[8]

Tryptamine_Signaling cluster_stress Biotic Stress cluster_biosynthesis Biosynthesis cluster_response Defense Response Stressor Pathogen or Herbivore Attack Tryptophan Tryptophan Stressor->Tryptophan Upregulation of TDC & T5H genes Tryptamine Tryptamine Tryptophan->Tryptamine TDC Serotonin Serotonin Tryptamine->Serotonin T5H DirectDefense Direct Anti-herbivore/pathogen Effects Tryptamine->DirectDefense DefenseGenes Defense Gene Expression (e.g., PR genes) Serotonin->DefenseGenes CellWall Cell Wall Reinforcement Serotonin->CellWall

Caption: Signaling cascade initiated by biotic stress leading to tryptamine-mediated defense.

Conclusion and Future Perspectives

Endogenous tryptamines are undeniably central to the chemical defense strategies of plants. Their role extends from being direct deterrents to herbivores to serving as precursors for a vast array of specialized and potent defense compounds. The elucidation of the biosynthetic and signaling pathways involving tryptamines has opened up new avenues for enhancing crop protection. Genetic engineering of tryptamine biosynthetic genes, for instance, holds promise for developing crop varieties with enhanced resistance to pests and diseases.

For drug development professionals, the diverse chemical scaffolds derived from tryptamine, particularly the monoterpene indole alkaloids, represent a rich source of potential therapeutic agents. A deeper understanding of the enzymes involved in tryptamine metabolism could pave the way for novel biocatalytic approaches to synthesize complex pharmaceutical compounds.

Future research should focus on further dissecting the regulatory networks that control tryptamine metabolism in response to specific biotic threats. Investigating the synergistic or antagonistic interactions of tryptamines with other classes of plant defense compounds will also be crucial for a holistic understanding of plant chemical defense. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore the fascinating and vital role of tryptamines in the plant kingdom.

References

The Role of Nb-Feruloyltryptamine in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Issued: November 20, 2025

This document provides a comprehensive technical overview of N-feruloyltryptamine (Nb-FT), a specialized plant metabolite, and its integral role in mediating responses to both biotic and abiotic stress. It is intended for researchers, scientists, and professionals in plant biology and drug development, offering detailed insights into its biosynthesis, signaling pathways, and the experimental methodologies used for its study.

Introduction: Nb-Feruloyltryptamine as a Key Defense Compound

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a variety of environmental stresses.[1] A key strategy is the production of a vast arsenal of secondary metabolites that can act as signaling molecules, antimicrobial agents, or antioxidants.[2] Among these, N-feruloyltryptamine (Nb-FT) has emerged as a significant hydroxycinnamic acid amide involved in the defense responses of various plants, including Zea mays and Carthamus tinctorius.[3] It is particularly studied in the model plant Nicotiana benthamiana, where it contributes to a multi-layered defense system against pathogens and environmental challenges.[4][5] This guide synthesizes current knowledge on Nb-FT, focusing on its function in stress signaling and resilience.

Biosynthesis of N-feruloyltryptamine

The biosynthesis of Nb-FT is a multi-step process that combines elements from the shikimate and tryptophan metabolic pathways. The synthesis involves the conjugation of tryptamine, derived from tryptophan, and feruloyl-CoA, a product of the phenylpropanoid pathway. While the precise enzymatic steps can vary between plant species, the general pathway involves the activation of ferulic acid to feruloyl-CoA, which is then condensed with tryptamine by an acyltransferase.

G Figure 1: Biosynthesis Pathway of this compound Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Enzyme1 Phenylpropanoid Pathway Enzymes Phenylalanine->Enzyme1 FerulicAcid Ferulic Acid Enzyme3 Acyl-CoA Synthetase FerulicAcid->Enzyme3 FeruloylCoA Feruloyl-CoA Enzyme4 Tryptamine Feruloyl-CoA Transferase FeruloylCoA->Enzyme4 Tryptophan Tryptophan Enzyme2 Tryptophan Decarboxylase Tryptophan->Enzyme2 Tryptamine Tryptamine Tryptamine->Enzyme4 NbFT N-feruloyltryptamine (Nb-FT) Enzyme1->FerulicAcid Enzyme2->Tryptamine Enzyme3->FeruloylCoA Enzyme4->NbFT G Figure 2: Nb-FT in Biotic Stress Signaling Pathogen Pathogen (e.g., P. syringae) PRR Pattern Recognition Receptor (PRR) Pathogen->PRR ROS_Burst ROS Burst PRR->ROS_Burst MAPK MAPK Cascade PRR->MAPK SA_Pathway Salicylic Acid (SA) Pathway ROS_Burst->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway ROS_Burst->JA_Pathway MAPK->SA_Pathway MAPK->JA_Pathway Biosynthesis Nb-FT Biosynthesis Genes Upregulated SA_Pathway->Biosynthesis JA_Pathway->Biosynthesis NbFT Nb-FT Accumulation Biosynthesis->NbFT Defense Defense Response: - Cell Wall Reinforcement - PR Gene Expression - Antimicrobial Activity NbFT->Defense G Figure 3: Nb-FT in Abiotic Stress (ROS Scavenging) AbioticStress Abiotic Stress (Drought, Salinity) Perception Stress Perception AbioticStress->Perception ROS_Prod Increased ROS Production (H₂O₂, O₂⁻) AbioticStress->ROS_Prod Signaling ABA & Ca²⁺ Signaling Perception->Signaling Biosynthesis Nb-FT Biosynthesis Upregulation Signaling->Biosynthesis OxidativeStress Oxidative Stress & Cell Damage ROS_Prod->OxidativeStress NbFT Nb-FT Biosynthesis->NbFT Scavenging ROS Scavenging NbFT->Scavenging Scavenging->ROS_Prod neutralizes Tolerance Stress Tolerance Scavenging->Tolerance G Figure 4: General Experimental Workflow Stress 1. Apply Stress (Biotic or Abiotic) Sampling 2. Time-Course Sampling of Plant Tissue Stress->Sampling Analysis 3. Parallel Analysis Sampling->Analysis LCMS Metabolite Analysis (LC-MS for Nb-FT) Analysis->LCMS QPCR Gene Expression (qRT-PCR) Analysis->QPCR ROS Physiological Assay (DAB/NBT Staining) Analysis->ROS Data 4. Data Integration & Interpretation LCMS->Data QPCR->Data ROS->Data Conclusion 5. Conclusion on Nb-FT Role Data->Conclusion

References

A Proposed Framework for the Preliminary Pharmacological Screening of Nb-Feruloyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Feruloyltryptamine, a naturally occurring compound, possesses structural motifs—a ferulic acid moiety and a tryptamine backbone—that suggest a rich potential for diverse pharmacological activities. Ferulic acid derivatives are known for their antioxidant and anti-inflammatory properties, while tryptamine alkaloids exhibit a range of activities, including neuroprotective and psychoactive effects.[1][2] This technical guide outlines a proposed framework for the preliminary pharmacological screening of this compound, offering a comprehensive suite of in vitro assays to elucidate its bioactivity profile. Detailed experimental protocols, illustrative data tables, and signaling pathway diagrams are provided to guide researchers in the initial stages of drug discovery and development. Given the current lack of specific experimental data for this compound, the quantitative results presented herein are hypothetical and intended to serve as a template for data presentation and interpretation.

Introduction

The confluence of a phenolic acid and an indole alkaloid in the structure of this compound makes it a compelling candidate for pharmacological investigation. Ferulic acid and its derivatives have demonstrated a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[2][3][4] Tryptamine and its analogues are known to interact with various receptors in the central nervous system and have shown potential as neuroprotective agents.[1][5] A systematic preliminary pharmacological screening is essential to identify and quantify the potential therapeutic activities of this compound. This guide proposes a tiered screening approach, beginning with fundamental cytotoxicity and antioxidant assays, followed by more specific investigations into its anti-inflammatory and neuroprotective potential.

Proposed Screening Strategy

A logical and stepwise approach is recommended for the preliminary pharmacological screening of this compound. The proposed workflow begins with an assessment of the compound's intrinsic cytotoxicity to determine a safe dose range for subsequent bioactivity assays. This is followed by a battery of tests to evaluate its antioxidant, anti-inflammatory, and neuroprotective properties.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Determination of Non-Toxic Concentration Range Determination of Non-Toxic Concentration Range Cytotoxicity Assay (MTT)->Determination of Non-Toxic Concentration Range Antioxidant Assays Antioxidant Assays Determination of Non-Toxic Concentration Range->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Determination of Non-Toxic Concentration Range->Anti-inflammatory Assays Neuroprotective Assays Neuroprotective Assays Determination of Non-Toxic Concentration Range->Neuroprotective Assays Signaling Pathway Analysis Signaling Pathway Analysis Antioxidant Assays->Signaling Pathway Analysis Anti-inflammatory Assays->Signaling Pathway Analysis Neuroprotective Assays->Signaling Pathway Analysis

Caption: Proposed Experimental Workflow for this compound Screening.

Data Presentation: Illustrative Quantitative Summaries

The following tables present hypothetical data for the proposed pharmacological screening of this compound. These tables are designed to serve as a template for organizing and presenting experimental results.

Table 1: Cytotoxicity of this compound on SH-SY5Y Human Neuroblastoma Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0.199.8 ± 2.1
198.5 ± 3.5
1095.2 ± 4.0
2588.7 ± 5.2
5075.3 ± 6.8
10052.1 ± 7.3
IC50 (µM) >100

Table 2: In Vitro Antioxidant Activity of this compound

AssayThis compound IC50 (µM) (Mean ± SD)Ascorbic Acid IC50 (µM) (Mean ± SD)
DPPH Radical Scavenging25.4 ± 2.815.83 ± 0.88[6]
ABTS Radical Scavenging18.9 ± 1.9Not Reported

Table 3: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterThis compound IC50 (µM) (Mean ± SD)Dexamethasone IC50 (µM) (Mean ± SD)
Nitric Oxide (NO) Production35.2 ± 4.112.5 ± 1.3
Prostaglandin E2 (PGE2) Production42.8 ± 5.58.7 ± 0.9

Table 4: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

TreatmentCell Viability (%) (Mean ± SD)
Control100 ± 5.0
H₂O₂ (100 µM)55.2 ± 4.8
H₂O₂ + this compound (10 µM)78.9 ± 6.2
H₂O₂ + this compound (25 µM)89.5 ± 5.7

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on a selected cell line (e.g., SH-SY5Y).[7][8][9][10][11]

  • Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of this compound.[6][12][13][14][15]

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid is commonly used as a positive control.[6]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production. Dexamethasone can be used as a positive control.

Neuroprotection Assay against Oxidative Stress

This assay assesses the ability of this compound to protect neuronal cells from oxidative damage.[5][16][17][18]

  • Cell Culture and Pre-treatment: Plate SH-SY5Y cells and pre-treat with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), for 24 hours to induce oxidative stress.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 4.1.

  • Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.

Visualization of Potential Signaling Pathways

Based on the known activities of ferulic acid and tryptamine derivatives, this compound may modulate key signaling pathways involved in inflammation and cell survival, such as the MAPK/ERK and GPCR signaling pathways.[19][20]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound Receptor GPCR Ligand->Receptor G_Protein G Protein Receptor->G_Protein Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger cAMP Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., anti-inflammatory or neuroprotective genes) CREB->Gene_Expression

Caption: Hypothetical GPCR Signaling Pathway Modulation.

G cluster_0 Extracellular cluster_1 Intracellular Stimulus e.g., Oxidative Stress ASK1 ASK1 Stimulus->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes NbFT This compound NbFT->ASK1

Caption: Putative Inhibition of MAPK/JNK Pathway.

Conclusion

This technical guide provides a foundational framework for conducting a preliminary pharmacological screening of this compound. The proposed assays are designed to systematically evaluate its cytotoxic, antioxidant, anti-inflammatory, and neuroprotective properties. The illustrative data tables and pathway diagrams serve as practical tools for researchers to organize their findings and formulate hypotheses regarding the compound's mechanisms of action. While the specific biological activities of this compound remain to be experimentally determined, this structured approach will facilitate a thorough initial investigation, paving the way for more advanced preclinical studies.

References

Nb-Feruloyltryptamine: A Technical Guide to Identification, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 53905-13-8

This technical guide provides an in-depth overview of Nb-Feruloyltryptamine, a naturally occurring bioactive compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, experimental protocols, and known biological activities.

Compound Identification and Properties

This compound is chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide. It is a conjugate of ferulic acid and tryptamine and has been identified in plants such as Carthamus tinctorius (safflower) and Zea mays.[1]

PropertyValueReference
CAS Number 53905-13-8[1]
Molecular Formula C₂₀H₂₀N₂O₃[1]
Molecular Weight 336.4 g/mol [1]
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[1]
InChIKey LWRQDNUXWLIWDB-VQHVLOKHSA-N[1]
SMILES COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O[1]

Experimental Protocols

Isolation from Safflower Seed Meal

A general protocol for the isolation of related serotonin derivatives from safflower seed meal can be adapted for this compound.[2][3] This typically involves extraction with ethanol, followed by column chromatography techniques.

Protocol Outline:

  • Extraction: Dried safflower seed meal is extracted with 95% ethanol under reflux. The resulting extract is concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

  • Purification: Fractions containing the target compound are further purified using Sephadex LH-20 and semi-preparative High-Performance Liquid Chromatography (HPLC).[3]

G start Safflower Seed Meal extraction Ethanol Extraction start->extraction concentration Concentration extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel fraction_collection Fraction Collection silica_gel->fraction_collection purification Sephadex LH-20 & RP-HPLC fraction_collection->purification pure_compound Pure this compound purification->pure_compound

Figure 1: Isolation workflow for this compound.
Chemical Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general approach involves the amidation reaction between ferulic acid and tryptamine. This typically requires activation of the carboxylic acid group of ferulic acid.

Analytical Identification

2.3.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is crucial for the quantification of this compound. While a specific protocol for this compound is not detailed in the provided results, a general approach can be outlined based on methods for similar compounds.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at approximately 310-320 nm
Column Temperature 25 °C

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.82 (s, 1H, indole-NH), 8.18 (t, J = 5.6 Hz, 1H, amide-NH), 7.50 (d, J = 7.8 Hz, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.20 (d, J = 15.7 Hz, 1H), 7.12 (s, 1H), 7.05 (t, J = 7.5 Hz, 1H), 6.97 (t, J = 7.4 Hz, 1H), 6.78 (d, J = 8.1 Hz, 1H), 6.55 (d, J = 15.7 Hz, 1H), 3.80 (s, 3H, -OCH₃), 3.46 (q, J = 6.9 Hz, 2H), 2.89 (t, J = 7.4 Hz, 2H).

¹³C-NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.8, 148.9, 147.8, 138.9, 136.3, 127.3, 126.9, 122.6, 121.2, 119.8, 118.6, 118.4, 115.9, 112.5, 111.5, 110.8, 55.9, 40.1, 25.4.

2.3.3. Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern of this compound. Tryptamine derivatives are known to undergo N-Cα bond dissociation during ESI, which can be a characteristic fragmentation.[4] In positive ion mode, the protonated molecule [M+H]⁺ is observed.

G sample Sample containing this compound hplc HPLC Separation sample->hplc nmr_analysis NMR Analysis (Structure Elucidation) sample->nmr_analysis uv_detection UV Detection & Quantification hplc->uv_detection ms_analysis MS Analysis (MW & Structure) hplc->ms_analysis

Figure 2: Analytical workflow for this compound.

Biological Activity and Signaling Pathways

This compound and related compounds exhibit significant anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

A closely related compound, N-feruloylserotonin, has been shown to inhibit inflammation induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages. This anti-inflammatory effect is mediated through the suppression of the NF-κB signaling pathway .[5][6] N-feruloylserotonin was also found to stimulate sirtuin1 (SIRT1) and promote the forkhead box protein O1 (FOXO1) signaling pathways.[5]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Inflammation Inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_n->Inflammation activates NbFT This compound NbFT->IKK inhibits

Figure 3: Proposed anti-inflammatory signaling pathway.
Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound in a suitable solvent.

  • Add the this compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity.[7][8]

ABTS Radical Scavenging Assay Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.

  • Add various concentrations of this compound to the ABTS•+ solution.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition.[7][9]

The antioxidant activity of compounds like this compound may also involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , a key regulator of cellular antioxidant responses.[10][11][12][13]

G cluster_0 Cytoplasm cluster_1 Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->AntioxidantEnzymes activates NbFT This compound NbFT->Keap1 may activate

Figure 4: Potential Nrf2 antioxidant signaling pathway.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and antioxidant potential. This guide provides a foundational understanding of its identification, analysis, and biological activities, serving as a valuable resource for further research and development in the fields of pharmacology and medicinal chemistry. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Nb-Feruloyltryptamine: A Technical Whitepaper on its Putative Relationship with Serotonin and Melatonin Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Nb-Feruloyltryptamine, a naturally occurring tryptamine derivative found in plants such as Carthamus tinctorius (safflower) and Zea mays (corn). While direct experimental evidence of its interaction with serotonin and melatonin pathways is currently limited, its structural analogy to tryptamine, the metabolic precursor to both serotonin and melatonin, suggests a potential for interaction. This document consolidates the existing, albeit indirect, evidence for this relationship, focusing on the known biological activities of this compound and related compounds, such as N-Feruloylserotonin. We will explore its potential mechanisms of action, supported by data on its antioxidant, anti-inflammatory, and neuroprotective effects. This whitepaper aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this compound, complete with detailed experimental protocols and signaling pathway diagrams to guide future investigations.

Introduction

This compound, chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, is a phytochemical belonging to the family of hydroxycinnamic acid amides.[1] Its core structure comprises a tryptamine moiety linked to a ferulic acid group. Tryptamine and its derivatives have garnered significant attention in neuroscience and pharmacology due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and their ability to interact with various serotonin receptors.[2]

Serotonin is a critical monoamine neurotransmitter that modulates a wide array of physiological processes, including mood, sleep, appetite, and cognition.[3][4] Dysregulation of the serotonergic system is implicated in numerous psychiatric and neurological disorders. Melatonin, a hormone primarily synthesized in the pineal gland, is derived from serotonin and plays a pivotal role in regulating the circadian rhythm and sleep-wake cycles.[5][6]

Given the structural resemblance of this compound to the foundational molecule of these crucial neurochemicals, it is hypothesized that it may exert influence over the serotonin and melatonin pathways. This guide will delve into the existing evidence to build a scientific case for this putative relationship, providing a framework for further research and development.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₃[1]
Molecular Weight 336.39 g/mol [1]
CAS Number 53905-13-8[1]
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[1]
Natural Sources Carthamus tinctorius (Safflower), Zea mays (Corn)[1]

The Serotonin and Melatonin Biosynthesis Pathways

The biosynthesis of serotonin and melatonin is a well-characterized enzymatic cascade originating from the essential amino acid L-tryptophan. Understanding this pathway is crucial for contextualizing the potential points of interaction for compounds like this compound.

Serotonin Synthesis

The synthesis of serotonin from tryptophan involves two primary enzymatic steps.[4][7]

Serotonin_Synthesis Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC)

Figure 1: Biosynthesis of Serotonin from L-Tryptophan.

Melatonin Synthesis from Serotonin

Serotonin serves as the direct precursor for the synthesis of melatonin in a two-step enzymatic process primarily occurring in the pineal gland.[5][8]

Melatonin_Synthesis Serotonin Serotonin (5-HT) NAS N-Acetylserotonin Serotonin->NAS Serotonin N-acetyltransferase (SNAT) Melatonin Melatonin NAS->Melatonin N-acetylserotonin O-methyltransferase (ASMT)

Figure 2: Biosynthesis of Melatonin from Serotonin.

Hypothesized Relationship of this compound with Serotonin and Melatonin Pathways

Due to the absence of direct binding or enzymatic activity data for this compound on serotonin or melatonin pathway components, we propose two primary hypothetical mechanisms of interaction:

  • Direct Interaction with Serotonergic Receptors: Based on its tryptamine backbone, this compound may act as a ligand for one or more of the numerous serotonin receptor subtypes.

  • Indirect Modulation via Antioxidant and Anti-inflammatory Effects: The well-documented antioxidant and anti-inflammatory properties of related compounds and the plant extracts containing this compound suggest an indirect influence on the synthesis and degradation of serotonin and melatonin, which are susceptible to oxidative stress.

Potential for Direct Serotonergic Receptor Interaction

The tryptamine scaffold is a common feature among many known serotonergic hallucinogens and therapeutic agents.[2][5] Structure-activity relationship (SAR) studies on tryptamine derivatives have demonstrated that modifications to the indole ring and the terminal amine can significantly alter affinity and selectivity for different 5-HT receptor subtypes.[2] The presence of the bulky feruloyl group on the amine of the tryptamine in this compound would sterically influence its binding pocket accessibility and interaction with receptor residues. While speculative without direct binding assays, this structural feature could confer affinity for specific 5-HT receptors.

Tryptamine_Derivatives_SAR cluster_0 Tryptamine Core cluster_1 Modifications cluster_2 Potential Outcome Tryptamine Tryptamine Indole_Sub Indole Ring Substitutions Tryptamine->Indole_Sub Amine_Sub Terminal Amine Substitutions (e.g., Feruloyl group) Tryptamine->Amine_Sub Receptor_Affinity Altered Serotonin Receptor Affinity & Selectivity Indole_Sub->Receptor_Affinity Amine_Sub->Receptor_Affinity DPPH_Assay_Workflow A Prepare DPPH solution and compound dilutions B Mix DPPH and compound in 96-well plate A->B C Incubate in dark (30 min) B->C D Measure absorbance at 517 nm C->D E Calculate IC50 value D->E

References

The Expanding Target Landscape of Tryptamine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tryptamine and its derivatives represent a vast and fascinating class of neuroactive compounds with a rich history in both traditional medicine and modern pharmacology. From classic psychedelics to promising new therapeutics, the diverse pharmacological effects of these molecules are underpinned by their interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the known molecular targets of tryptamine compounds, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development in this dynamic field.

Core Biological Targets and Quantitative Pharmacology

The biological activity of tryptamine compounds is primarily mediated by their interaction with a range of G-protein coupled receptors (GPCRs), monoamine transporters, and other key proteins involved in neurotransmission. The following sections detail these targets and summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of various tryptamine derivatives.

Serotonin (5-HT) Receptors

The serotonin system is the principal target for most psychoactive tryptamines. These compounds exhibit a wide range of affinities and functional activities across various 5-HT receptor subtypes, with the 5-HT2A receptor being a key mediator of their psychedelic effects.[1][2][3]

Table 1: Binding Affinities (Ki, nM) of Tryptamine Compounds at Human Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT5A5-HT65-HT7
Tryptamine>10,000--3485-----
N,N-Dimethyltryptamine (DMT)6.5 - 2100[4]190 - 2100[4]-39 - 1200[4]-190 - 2100[4]---
Psilocin (4-HO-DMT)130470220574.631140120043
4-AcO-DMT230850430951163320230098
5-MeO-DMT16130063043018012008507300230
Bufotenin (5-HO-DMT)3423012013028982301800120

Note: Data compiled from various sources.[4][5][6][7][8] Ranges indicate variability across different studies and experimental conditions. A '-' indicates data not available.

Table 2: Functional Potencies (EC50, nM) of Tryptamine Compounds at Human Serotonin (5-HT) Receptors

Compound5-HT2A (Gq activation)5-HT2A (β-arrestin recruitment)
Tryptamine7.36[5]3485[5]
N,N-Dimethyltryptamine (DMT)1401100
Psilocin (4-HO-DMT)23230
5-MeO-DMT13130

Note: Data compiled from various sources.[5][9][10]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs-coupled GPCR that is activated by endogenous trace amines, including tryptamine.[11] It plays a significant role in modulating monoaminergic neurotransmission and is a key target for understanding the broader pharmacological profile of tryptamines.[3][12]

Table 3: Functional Potencies (EC50, nM) of Tryptamine Compounds at TAAR1

CompoundHuman TAAR1Rat TAAR1Mouse TAAR1
Tryptamine>10,000140430
N,N-Dimethyltryptamine (DMT)530023003200
5-MeO-DMT850430630

Note: Data compiled from various sources.[3][13]

Sigma (σ) Receptors

Sigma receptors, particularly the σ1 subtype, have emerged as another important target for tryptamine compounds. The σ1 receptor is an intracellular chaperone protein involved in various cellular functions, and its interaction with tryptamines may contribute to their complex pharmacological effects.[14][15][16]

Table 4: Binding Affinities (Ki, nM) of Tryptamine Compounds at Sigma (σ) Receptors

Compoundσ1 Receptorσ2 Receptor
Tryptamine431,000[14]4910[14]
N,N-Dimethyltryptamine (DMT)148[4]14,400
5-MeO-DMT230012,000

Note: Data compiled from various sources.[4][14][15]

Monoamine Transporters

Certain tryptamine derivatives can also interact with monoamine transporters, including the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport, thereby increasing synaptic monoamine levels.[17]

Table 5: Inhibition Constants (Ki, µM) of Tryptamine Compounds at Monoamine Transporters

CompoundSERTVMAT2
Tryptamine4.8150
N,N-Dimethyltryptamine (DMT)2.993
5-MeO-DMT1.245

Note: Data compiled from various sources.[17]

Key Signaling Pathways and Visualizations

The interaction of tryptamine compounds with their biological targets initiates complex intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing novel compounds with specific functional profiles.

5-HT2A Receptor Signaling

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[18][19][20] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, the 5-HT2A receptor can signal through a β-arrestin-dependent pathway, which is involved in receptor desensitization and can also initiate distinct downstream signaling events.[21][22][23][24][25]

5-HT2A Receptor Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Tryptamine Tryptamine Compound Receptor 5-HT2A Receptor Tryptamine->Receptor Gq Gαq Receptor->Gq GRK GRK Receptor->GRK PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC P_Receptor Phosphorylated Receptor GRK->P_Receptor phosphorylates Arrestin β-Arrestin P_Receptor->Arrestin Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK

5-HT2A receptor signaling pathways.
TAAR1 Signaling

TAAR1 is predominantly coupled to the Gs alpha-subunit of the heterotrimeric G-protein complex.[11] Agonist binding to TAAR1 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[26][27][28][29][30][31] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB. TAAR1 can also signal through other pathways, including those involving Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK).[12][32]

TAAR1 Signaling cluster_membrane Cell Membrane cluster_gs Gs-Coupled Pathway cluster_other Other Pathways Tryptamine Tryptamine Compound TAAR1 TAAR1 Tryptamine->TAAR1 Gs Gαs TAAR1->Gs PKC PKC Activation TAAR1->PKC ERK ERK Signaling TAAR1->ERK AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB

TAAR1 signaling pathways.

Detailed Experimental Methodologies

The quantitative data presented in this guide are primarily derived from in vitro pharmacological assays. The following sections provide an overview of the key experimental protocols used to characterize the interaction of tryptamine compounds with their biological targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][33][34][35][36] These assays involve the use of a radiolabeled ligand that is known to bind to the target of interest.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (the tryptamine derivative).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[37]

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Competition Curve Counting->Curve IC50 IC50 Determination Curve->IC50 Ki Ki Calculation IC50->Ki

Workflow for a radioligand binding assay.
Functional Assays

Functional assays are used to determine the potency (EC50) and efficacy (Emax) of a compound at a particular receptor.[10][38][39][40][41] These assays measure a downstream cellular response following receptor activation.

cAMP Accumulation Assay (for Gs-coupled receptors like TAAR1):

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., TAAR1) are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • cAMP Measurement: After a specific incubation period, the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.[26][27][29][30][31]

  • Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined.

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

  • Cell Culture and Loading: Cells expressing the receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are exposed to different concentrations of the test compound.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The data are used to construct a dose-response curve to determine the EC50 and Emax of the compound.

Functional Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cell Culture with Receptor Expression Treatment Compound Treatment Cells->Treatment Compound Test Compound Dilutions Compound->Treatment Measurement Measurement of Downstream Signal (e.g., cAMP, Ca²⁺) Treatment->Measurement Curve Dose-Response Curve Measurement->Curve EC50_Emax EC50 & Emax Determination Curve->EC50_Emax

General workflow for a functional assay.

Conclusion

The tryptamine scaffold provides a versatile platform for the development of a wide range of pharmacologically active compounds. A thorough understanding of their interactions with a diverse set of biological targets is essential for both basic research and the development of novel therapeutics. This technical guide has provided a consolidated resource of quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers in this endeavor. As our knowledge of the intricate pharmacology of tryptamines continues to expand, so too will the opportunities to harness their therapeutic potential for a variety of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Nb-Feruloyltryptamine, a naturally occurring phenolic amide with potential applications in drug development due to its antioxidant and anti-inflammatory properties. The protocol is based on established amide coupling methodologies. Additionally, this document outlines the putative signaling pathways through which this compound may exert its biological effects, based on studies of closely related compounds.

Chemical Properties and Data
PropertyValueReference
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[1]
Molecular Formula C₂₀H₂₀N₂O₃[1]
Molecular Weight 336.39 g/mol [1]
CAS Number 53905-13-8[1]
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF, and alcohols
Purity (typical) ≥98% (by HPLC)

Experimental Protocols

Synthesis of this compound via Amide Coupling

This protocol describes the synthesis of this compound from ferulic acid and tryptamine using a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), with the addition of a catalyst, 4-Dimethylaminopyridine (DMAP).

Materials:

  • Ferulic acid (≥99%)

  • Tryptamine (≥98%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

  • 4-Dimethylaminopyridine (DMAP) (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ferulic acid (1.0 eq) and tryptamine (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.

  • Addition of Catalyst: Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 0 °C.

  • Addition of Coupling Agent: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Evaporate the solvent to yield this compound as a solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_solvents Solvents Ferulic_Acid Ferulic Acid Reaction_Mixture Reaction Mixture (0°C to RT, 12-24h) Ferulic_Acid->Reaction_Mixture Tryptamine Tryptamine Tryptamine->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP DMAP->Reaction_Mixture DCM DCM DCM->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Putative Signaling Pathway of this compound

Based on the known mechanisms of ferulic acid and related amides, this compound is proposed to exert its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK NbFT This compound NbFT->JNK inhibits NbFT->IKK inhibits AP1 AP-1 JNK->AP1 activates p38->AP1 activates ERK->AP1 activates IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Application Notes & Protocols for the Quantification of Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Nb-Feruloyltryptamine in biological and plant matrices. The protocols are based on established analytical techniques for similar tryptamine derivatives and related phenolic compounds, offering a robust starting point for method development and validation.

Introduction

This compound, an amide conjugate of ferulic acid and tryptamine, is a naturally occurring compound found in plants such as Safflower (Carthamus tinctorius)[1][2]. It belongs to a class of phenylpropanoid amides that have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and elucidation of its biological functions. This document outlines a recommended Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal technique for quantifying low-abundance analytes like this compound in complex matrices[3][4][5][6][7]. The following protocol is a recommended starting point for method development.

Experimental Protocol: UPLC-MS/MS Quantification

1. Sample Preparation (from Plant Material - e.g., Safflower Seeds)

  • Homogenization: Weigh 1.0 g of finely ground plant material.

  • Extraction: Add 10 mL of 80% methanol (v/v) in water. Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol and filter through a 0.22 µm syringe filter into an autosampler vial.

2. Sample Preparation (from Biological Matrix - e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

3. UPLC-MS/MS Instrumental Parameters

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S or Sciex QTRAP)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

4. Multiple Reaction Monitoring (MRM) Parameters

MRM is used for its high selectivity and sensitivity in quantification. The precursor ion ([M+H]⁺) for this compound (C₂₀H₂₀N₂O₃, MW: 336.39) is m/z 337.1. Product ions would need to be determined by infusing a standard solution of the analyte and optimizing the collision energy. Plausible product ions could arise from the fragmentation of the amide bond and the tryptamine side chain.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
This compound337.1To be determinedTo be determinedTo be determinedTo be determined
Internal StandardAnalyte-specificAnalyte-specificAnalyte-specificAnalyte-specificAnalyte-specific

Note: The user will need to determine the optimal product ions and collision energies by direct infusion of an this compound standard.

Data Presentation: Quantitative Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the UPLC-MS/MS method. These values are illustrative and require experimental validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Experimental Workflows and Signaling Pathways

Diagrams

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Sample Plant or Biological Sample Homogenization Homogenization / Protein Precipitation Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Nitrogen Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data Quantification Quantification Data->Quantification

Figure 1. Experimental workflow for this compound quantification.

G cluster_0 Putative Anti-inflammatory Signaling of this compound NFT This compound SIRT1 SIRT1 NFT->SIRT1 activates NFkB NF-κB Pathway NFT->NFkB inhibits MAPK MAPK Pathway NFT->MAPK inhibits FOXO1 FOXO1 SIRT1->FOXO1 activates Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammation MAPK->Inflammation

Figure 2. Putative anti-inflammatory signaling pathway.
Putative Signaling Pathway of this compound

While the direct signaling pathways of this compound are still under investigation, studies on the structurally similar compound, N-feruloylserotonin, provide significant insights into its potential mechanisms of action, particularly its anti-inflammatory effects.

N-feruloylserotonin has been shown to inhibit inflammation by modulating key signaling pathways. It can suppress the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2)[8]. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[8][9][10]. Furthermore, N-feruloylserotonin can activate Sirtuin 1 (SIRT1), which in turn promotes the activity of Forkhead box protein O1 (FOXO1), contributing to its anti-inflammatory effects[8][11]. Given the structural similarity, it is hypothesized that this compound may exert its biological effects through similar molecular targets and pathways.

Conclusion

The UPLC-MS/MS method outlined in these application notes provides a sensitive and selective approach for the quantification of this compound. The provided protocols for sample preparation and instrumental analysis serve as a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. Further method validation is necessary to establish its robustness for specific applications. The putative signaling pathway, based on the activity of a closely related compound, offers a starting point for investigating the molecular mechanisms underlying the bioactivity of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Nb-Feruloyltryptamine, a naturally occurring phenolic amide with potential pharmacological activities. The described reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound in various matrices, including plant extracts and in vitro assays. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

This compound is a secondary metabolite found in various plant species, including Carthamus tinctorius (safflower) and Zea mays (maize).[1] It belongs to the class of hydroxycinnamic acid amides and is formed by the conjugation of ferulic acid and tryptamine. Interest in this compound has grown due to its potential antioxidant and anti-inflammatory properties.[2] Accurate and precise analytical methods are therefore essential for the qualitative and quantitative assessment of this compound in research and drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of such natural products due to its high resolution, sensitivity, and reproducibility.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this method.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 10-70% B; 20-25 min: 70-10% B; 25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 322 nm
Run Time 30 minutes

Note: The gradient profile may require optimization depending on the specific sample matrix and HPLC system.

Reagents and Standards
  • This compound analytical standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: LC-MS grade

  • Methanol: HPLC grade (for sample preparation)

Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation Protocol (from Plant Material)
  • Grinding: Grind dried plant material (e.g., safflower seeds) into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (RSD%) < 2.0%
Inter-day Precision (RSD%) < 3.0%
Accuracy (Recovery %) 98.5% - 101.2%

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water acidified with formic acid allows for good peak shape and resolution from other matrix components. The detection wavelength of 322 nm was selected based on the characteristic UV absorbance of the ferulic acid moiety, which is a strong chromophore in this region.[3]

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates the key steps in the quantification of this compound from a plant sample using the described HPLC method.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material (e.g., Safflower Seeds) grind Grinding to Fine Powder sample->grind extract Ultrasonic Extraction with Methanol grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc RP-HPLC-PDA Analysis filter->hplc separation C18 Column Separation hplc->separation detection UV Detection at 322 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification using Calibration Curve integrate->quantify report Result Reporting (µg/g) quantify->report

Caption: Workflow for the quantification of this compound.

Proposed Biosynthetic Pathway of this compound

This compound is synthesized in plants from the amino acid tryptophan and the phenylpropanoid, ferulic acid. The following diagram outlines a plausible biosynthetic pathway leading to its formation. This pathway is analogous to the biosynthesis of the structurally related compound N-feruloylserotonin.[4]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The HPLC method presented in this application note is a reliable and validated approach for the quantitative analysis of this compound. Its application will be valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and potential applications of this bioactive compound. The provided protocols and validation data serve as a comprehensive guide for the implementation of this method in a laboratory setting.

References

Application Notes and Protocols for In Vitro Assessment of Nb-Feruloyltryptamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nb-Feruloyltryptamine is a naturally occurring compound found in various plant species[1]. Its chemical structure, featuring both a ferulic acid and a tryptamine moiety, suggests potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive set of detailed protocols for in vitro assays to enable researchers to assess the bioactivity of this compound. The protocols are designed to be clear, concise, and reproducible, facilitating the screening and characterization of this compound for potential therapeutic applications.

Antioxidant Activity Assays

Antioxidants can neutralize harmful free radicals, thus preventing oxidative damage to cells. The following assays are recommended to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol or ethanol. Store in the dark[2].

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Use Ascorbic acid or Trolox as a positive control and prepare a similar dilution series[3][4].

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solutions to each well[3].

    • Add 180 µL of the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and DPPH solution[2].

    • Incubate the plate in the dark at room temperature for 30 minutes[2].

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader[2].

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

Data Presentation:

CompoundIC50 (µg/mL)
This compoundData
Ascorbic Acid (Positive Control)Data
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[5][6].

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm[7].

    • Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solutions to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes[5].

  • Data Analysis:

    • Measure the absorbance at 734 nm[5].

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound with that of Trolox.

Data Presentation:

CompoundTEAC (mM Trolox equivalents/mg compound)
This compoundData
Trolox (Positive Control)1.0
Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals in cultured cells[8].

Experimental Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency[9][10].

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 50 µL of 25 µM DCFH-DA in cell culture medium for 60 minutes at 37°C[9][10].

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 50 µL of this compound or a positive control (e.g., Quercetin) at various concentrations to the wells[9].

    • Add 50 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the blank control[8].

  • Data Analysis:

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader[9].

    • Calculate the area under the curve (AUC) for the fluorescence readings.

    • Calculate the CAA value as the percentage reduction in fluorescence compared to the control: CAA Units = 100 – (AUC_sample / AUC_control) x 100[10]

    • Express the results as Quercetin Equivalents (QE) by comparing the CAA of this compound to a Quercetin standard curve[9].

Data Presentation:

CompoundCAA Value (µmol QE/100 µmol compound)
This compoundData
Quercetin (Positive Control)Data

Workflow for Antioxidant Assays

G cluster_assays Antioxidant Assays DPPH DPPH Assay ABTS ABTS Assay CAA Cellular Antioxidant Assay NbF This compound NbF->DPPH Scavenges DPPH radical NbF->ABTS Scavenges ABTS radical cation NbF->CAA Prevents cellular oxidation

Caption: Workflow for assessing the antioxidant activity of this compound.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in various diseases. These assays will help determine if this compound can modulate inflammatory pathways.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in a 96-well plate.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)
This compoundData
Dexamethasone (Positive Control)Data
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay quantifies the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released from LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the NO inhibition assay.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human or murine TNF-α and IL-6[11][12][13][14][15][16][17].

    • Follow the manufacturer's instructions for the assay protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (usually 450 nm)[18].

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine production.

Data Presentation:

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
This compoundDataData
Dexamethasone (Positive Control)DataData

Signaling Pathway for NF-κB Activation

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates transcription of

Caption: Simplified NF-κB signaling pathway activated by LPS.

Neuroprotective Activity Assays

Neurodegenerative diseases are often associated with protein aggregation and neuronal cell death. These assays can evaluate the potential of this compound to protect neurons.

Inhibition of Amyloid-Beta (Aβ) Aggregation

This assay assesses the ability of a compound to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, using the Thioflavin T (ThT) fluorescence assay[19][20].

Experimental Protocol:

  • Aβ Preparation:

    • Prepare a stock solution of Aβ (1-42) peptide by dissolving it in a suitable solvent like HFIP to ensure it is monomeric, then evaporating the solvent and resuspending in buffer[21][22].

  • Aggregation Assay:

    • Incubate Aβ (1-42) (e.g., 10 µM) with or without various concentrations of this compound in a 96-well black plate at 37°C for 24-48 hours[20].

  • ThT Fluorescence Measurement:

    • Add Thioflavin T (ThT) solution (e.g., 10 µM) to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ aggregation.

Data Presentation:

CompoundIC50 for Aβ Aggregation Inhibition (µM)
This compoundData
Curcumin (Positive Control)Data
Neuroprotection against Aβ-induced Toxicity

This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y or PC-12) from the toxicity induced by Aβ oligomers[19][23][24].

Experimental Protocol:

  • Cell Culture:

    • Culture SH-SY5Y or PC-12 cells in a 96-well plate.

  • Assay Procedure:

    • Prepare Aβ (1-42) oligomers by pre-incubating the peptide solution.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Expose the cells to Aβ (1-42) oligomers (e.g., 10 µM) for 24 hours[20][24].

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

TreatmentCell Viability (%)
Control100
Aβ (1-42) aloneData
Aβ (1-42) + this compound (Conc 1)Data
Aβ (1-42) + this compound (Conc 2)Data

Logical Workflow for Neuroprotection Assays

G cluster_assays Neuroprotection Assays Abeta_agg Aβ Aggregation Assay (ThT Fluorescence) Neurotox Aβ-induced Neurotoxicity Assay (MTT Assay) NbF This compound NbF->Abeta_agg Inhibits Aβ Aggregation NbF->Neurotox Protects Neurons from Aβ Toxicity

Caption: Workflow for assessing the neuroprotective activity of this compound.

References

Application Notes and Protocols for Studying Nb-Feruloyltryptamine Effects in Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based models for investigating the biological effects of N-feruloyltryptamine (Nb-FT). The protocols detailed below are intended to offer standardized methods for assessing its anti-inflammatory, neuroprotective, and antioxidant properties.

Introduction

N-feruloyltryptamine is a naturally occurring phenolic amide with demonstrated therapeutic potential. In vitro studies are crucial for elucidating its mechanisms of action and identifying potential drug development candidates. This document outlines key cell-based assays and detailed protocols for characterizing the bioactivity of Nb-FT. The primary cell lines discussed are the murine macrophage cell line RAW 264.7 for anti-inflammatory studies and the human neuroblastoma cell line SH-SY5Y for neuroprotection assays.

Data Presentation: Quantitative Summary of Nb-Feruloyltryptamine Effects

The following tables summarize the quantitative data on the effects of N-feruloyltryptamine and its close analog, N-feruloylserotonin, from various in vitro studies.

Table 1: Anti-inflammatory Effects in RAW 264.7 Macrophages

AssayTreatmentConcentrationResult
Nitric Oxide (NO) Production Lipopolysaccharide (LPS)1 µg/mLSignificant increase in NO
LPS + N-feruloylserotonin7.5, 15, 30 µMDose-dependent inhibition of NO production
Cell Viability (MTT Assay) N-feruloylserotoninUp to 60 µMNo significant cytotoxicity
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) LPS1 µg/mLIncreased expression
LPS + N-feruloylserotonin30 µMSignificant reduction in cytokine production

Table 2: Neuroprotective Effects in SH-SY5Y Neuroblastoma Cells

AssayTreatmentConcentrationResult
Cell Viability (MTT Assay) Amyloid-beta (Aβ)25-3550 µMDecreased cell viability to ~66%
Aβ25-35 + N-feruloylserotonin1, 2.5, 5 µMIncreased cell viability to ~75-82%[1]
Apoptosis Markers (Bcl-2/Bax ratio) Aβ25-3550 µMDecreased Bcl-2/Bax ratio
Aβ25-35 + N-feruloylserotonin1, 2.5, 5 µMIncreased Bcl-2/Bax ratio
CREB and BDNF Protein Levels Aβ25-3550 µMDecreased pCREB and BDNF
Aβ25-35 + N-feruloylserotonin1, 2.5, 5 µMIncreased pCREB and BDNF levels[2]

Table 3: Antioxidant Activity (Cell-Free Assays)

AssayCompoundIC50 Value
DPPH Radical Scavenging N-feruloylserotonin6.19 µM[1]
Ascorbic Acid (Standard)9.19 µM[1]
Hydroxyl Radical (•OH) Scavenging N-feruloylserotonin>80% scavenging at 5 µM[1]

Experimental Protocols

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

1.1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[3][4]

1.2. Treatment:

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for an additional 24 hours.

1.3. Nitric Oxide (NO) Measurement (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[4]

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

1.4. Cell Viability (MTT Assay):

  • After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[5]

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.[6]

Neuroprotective Effects in SH-SY5Y Cells

This protocol outlines the procedure for evaluating the neuroprotective potential of this compound against amyloid-beta (Aβ)-induced toxicity in SH-SY5Y human neuroblastoma cells.

2.1. Cell Culture and Differentiation (Optional but Recommended):

  • Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham’s F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For differentiation into a more neuron-like phenotype, treat the cells with 10 µM retinoic acid for 4-7 days.[7][8]

2.2. Treatment:

  • Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.[5][6]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding Aβ25-35 peptide (pre-aggregated) to a final concentration of 50 µM.

  • Incubate for 24-48 hours.

2.3. Cell Viability (MTT Assay):

  • Follow the MTT assay protocol as described in section 1.4.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for investigating the effect of this compound on key signaling pathways like MAPK (p-ERK, p-JNK) and CREB-BDNF.

3.1. Cell Lysis and Protein Quantification:

  • Seed and treat RAW 264.7 or SH-SY5Y cells in 6-well plates.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

3.2. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-JNK, total-JNK, pCREB, BDNF, and a loading control like β-actin) overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

cluster_0 Cell Treatment and Lysis cluster_1 Downstream Assays Cell Culture Cell Culture Treatment with Nb-FT Treatment with Nb-FT Cell Culture->Treatment with Nb-FT MTT Assay (Viability) MTT Assay (Viability) Cell Culture->MTT Assay (Viability) Griess Assay (NO Production) Griess Assay (NO Production) Cell Culture->Griess Assay (NO Production) Induction of Stress Induction of Stress Treatment with Nb-FT->Induction of Stress Cell Lysis Cell Lysis Induction of Stress->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: Experimental workflow for cell-based assays.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates NbFT This compound NbFT->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation promotes

Caption: Inhibition of the NF-κB signaling pathway.

Abeta Amyloid-beta Stress Oxidative Stress & Apoptosis Abeta->Stress MAPK MAPK Pathway (JNK, ERK) Stress->MAPK activates NbFT This compound NbFT->MAPK inhibits CREB CREB MAPK->CREB inhibits BDNF BDNF CREB->BDNF activates Neuroprotection Neuronal Survival & Growth BDNF->Neuroprotection

Caption: Neuroprotective signaling pathways.

References

Application Notes and Protocols for Investigating the Pharmacology of Nb-Feruloyltryptamine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Nb-Feruloyltryptamine, a novel compound with potential therapeutic applications in neurodegenerative and inflammatory disorders. The following protocols are based on established animal models and methodologies to assess the anti-inflammatory, neuroprotective, and cognitive-enhancing properties of this compound.

Rationale for Investigation

This compound is a natural product derivative that combines the structural features of tryptamine and ferulic acid. Tryptamines are known to interact with serotonergic systems in the central nervous system, while ferulic acid exhibits potent antioxidant and anti-inflammatory properties[1][2][3][4]. This unique combination suggests that this compound may possess multifaceted pharmacological activities, making it a promising candidate for treating complex diseases with inflammatory and neurodegenerative components.

Potential Pharmacological Effects and Proposed Animal Models

Based on the pharmacology of its constituent moieties, this compound is hypothesized to exert the following effects, which can be investigated using the described animal models.

Hypothesized Pharmacological Effect Proposed Animal Model Key Outcome Measures
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsPaw volume, pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6), myeloperoxidase (MPO) activity
Neuroprotective (Cerebral Ischemia) Middle Cerebral Artery Occlusion (MCAO) in RatsInfarct volume, neurological deficit score, markers of oxidative stress (MDA, SOD), apoptosis markers (caspase-3)
Cognitive Enhancement / Neuroprotection (Alzheimer's Disease Model) Scopolamine-Induced Amnesia in MicePerformance in Morris Water Maze and Passive Avoidance tests, acetylcholinesterase (AChE) activity, amyloid-beta (Aβ) levels
Anti-neuroinflammatory Lipopolysaccharide (LPS)-Induced Neuroinflammation in MiceMicroglial activation, pro-inflammatory cytokine levels in the brain, cognitive function tests

Experimental Protocols

General Preparation and Administration of this compound
  • Solubilization: Due to its lipophilic nature, this compound should be dissolved in a suitable vehicle such as a mixture of dimethyl sulfoxide (DMSO) and saline, or suspended in a solution containing a small percentage of Tween 80. The final concentration of the vehicle components should be kept constant across all experimental groups and demonstrated to have no effect on its own.

  • Dosage and Administration: Based on pharmacokinetic data of related compounds like ferulic acid in rats, which show rapid absorption and clearance, an initial dose range of 10-50 mg/kg can be explored[5][6][7][8][9]. The route of administration can be intraperitoneal (i.p.) or oral (p.o.), depending on the desired systemic exposure and the specific experimental design. Administration should typically occur 30-60 minutes prior to the induction of the pathological insult.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is used to evaluate the acute anti-inflammatory activity of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle 30 minutes before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug like indomethacin (5 mg/kg, i.p.) should be included[10].

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw[10][11][12][13][14].

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection[10][14].

  • Endpoint Analysis:

    • Paw Edema: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

    • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization baseline Baseline Paw Volume Measurement acclimatization->baseline treatment This compound / Vehicle / Positive Control Administration baseline->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement (1-5 hours) induction->measurement euthanasia Euthanasia and Tissue Collection measurement->euthanasia analysis Biochemical Analysis (Cytokines, MPO) euthanasia->analysis

Workflow for Carrageenan-Induced Paw Edema Model.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rats (Cerebral Ischemia)

This model assesses the neuroprotective effects of this compound against stroke.

  • Animals: Male Sprague-Dawley or Fischer-344 rats (250-300 g)[15].

  • Procedure:

    • Anesthetize the rat and perform the MCAO surgery using the intraluminal suture method[15][16][17][18]. Briefly, introduce a silicone-coated nylon suture into the internal carotid artery to occlude the origin of the middle cerebral artery[15][17].

    • After a defined period of occlusion (e.g., 60 or 120 minutes), withdraw the suture to allow for reperfusion[18].

    • Administer this compound or vehicle at the onset of reperfusion.

    • Monitor the animals for neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.

  • Endpoint Analysis:

    • Infarct Volume: After 24 or 48 hours, euthanize the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume[17].

    • Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., caspase-3 activity).

G cluster_workflow Experimental Workflow: MCAO Model anesthesia Anesthesia mcao MCAO Surgery (Suture Insertion) anesthesia->mcao occlusion Ischemia (60-120 min) mcao->occlusion reperfusion Reperfusion (Suture Removal) occlusion->reperfusion treatment This compound / Vehicle Administration reperfusion->treatment neuro_assessment Neurological Assessment (24h) treatment->neuro_assessment euthanasia Euthanasia and Brain Collection neuro_assessment->euthanasia analysis Infarct Volume and Biochemical Analysis euthanasia->analysis

Workflow for the Middle Cerebral Artery Occlusion Model.
Protocol 3: Scopolamine-Induced Amnesia in Mice (Cognitive Dysfunction)

This model is used to investigate the potential of this compound to ameliorate cognitive deficits.

  • Animals: Male C57BL/6 or BALB/c mice (20-25 g).

  • Procedure:

    • Administer this compound (e.g., 10, 25, 50 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 7-14 days). A positive control group receiving a nootropic agent like piracetam or donepezil should be included[19][20].

    • On the day of behavioral testing, administer scopolamine (0.4-1 mg/kg, i.p.) 30 minutes before the test to induce amnesia[19][20][21][22][23].

    • Conduct behavioral tests such as the Morris Water Maze (to assess spatial learning and memory) and the Passive Avoidance Test (to assess fear-motivated memory).

  • Endpoint Analysis:

    • Behavioral Performance: Record and analyze parameters such as escape latency and time spent in the target quadrant in the Morris Water Maze, and step-through latency in the Passive Avoidance Test.

    • Biochemical Analysis: After the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex) to measure acetylcholinesterase (AChE) activity and levels of amyloid-beta peptides.

Proposed Signaling Pathways for this compound's Action

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of ferulic acid and tryptamine derivatives.

G cluster_neuroprotection Neuroprotective and Antioxidant Pathways NBF This compound Nrf2 Nrf2 NBF->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription ROS Reduced Oxidative Stress AntioxidantEnzymes->ROS Neuroprotection Neuroprotection ROS->Neuroprotection

Proposed Nrf2-mediated antioxidant pathway.

G cluster_inflammation Anti-inflammatory Signaling Pathways NBF This compound TLR4 TLR4 NBF->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates p38 p38 MAPK MyD88->p38 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription p38->Cytokines promotes production Inflammation Reduced Inflammation Cytokines->Inflammation

Proposed anti-inflammatory signaling pathways.

G cluster_serotonin Serotonergic System Modulation NBF This compound HTR2A 5-HT2A Receptor NBF->HTR2A agonist? beta_arrestin β-arrestin2 HTR2A->beta_arrestin recruits Src Src beta_arrestin->Src activates Akt Akt Src->Akt activates Neuronal_Function Modulation of Neuronal Function Akt->Neuronal_Function

Potential modulation of the 5-HT2A receptor signaling complex.

Data Presentation and Interpretation

All quantitative data from these experiments should be presented in clearly structured tables, allowing for easy comparison between treatment groups. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine the significance of the observed effects. A statistically significant reduction in paw edema, infarct volume, or cognitive deficits, coupled with favorable changes in biochemical markers, would provide strong evidence for the therapeutic potential of this compound.

These application notes and protocols provide a robust framework for the initial in vivo pharmacological characterization of this compound. The results from these studies will be crucial in guiding further drug development efforts.

References

Application Notes and Protocols: Nb-Feruloyltryptamine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Feruloyltryptamine is a naturally occurring phenolic amide, synthesized from the conjugation of ferulic acid and tryptamine. Found in various plant species, this compound is gaining attention within the scientific community for its potential therapeutic properties, particularly as an enzyme inhibitor. The structural combination of ferulic acid, a well-known antioxidant, and tryptamine, a monoamine alkaloid, suggests a multifaceted pharmacological profile. These application notes provide an overview of the potential of this compound as an inhibitor of key enzymes involved in inflammation and neurodegeneration, along with detailed protocols for its investigation.

Potential Mechanisms of Action and Therapeutic Targets

This compound is hypothesized to exert its effects through the inhibition of enzymes central to inflammatory and neurodegenerative processes. The ferulic acid moiety is a potent scavenger of free radicals, suggesting a role in mitigating oxidative stress, while the tryptamine scaffold has been identified in numerous enzyme inhibitors. Based on studies of structurally related tryptamine derivatives, the primary potential enzyme targets for this compound include:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain and improve cognitive function.

  • Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, which are inflammatory mediators implicated in conditions such as asthma and arthritis.

The potential dual-action of this compound as both an antioxidant and an enzyme inhibitor makes it a compelling candidate for further investigation in the context of diseases with inflammatory and neurodegenerative components.

Data Presentation: Inhibitory Activities of Related Tryptamine Derivatives

Direct quantitative inhibitory data for this compound is not yet widely available in the literature. However, to provide a comparative context for its potential efficacy, the following table summarizes the inhibitory activities of structurally related tryptamine derivatives against relevant enzymes.

Compound/Derivative ClassTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
N-trans-feruloyldopamineAcetylcholinesterase (AChE)8.52--
Tryptamine Derivatives (SR25)Acetylcholinesterase (AChE)0.17Donepezil1.96
Tryptamine Derivatives (SR42)Acetylcholinesterase (AChE)0.70Donepezil1.96
Tryptamine Derivatives (SR10)Acetylcholinesterase (AChE)1.00Donepezil1.96
Tryptamine Derivatives (SR42)Monoamine Oxidase B (MAO-B)43.21--
Tryptamine Derivatives (SR22)Cyclooxygenase-2 (COX-2)% Inhibition @ 100 µM: 84.08Celecoxib% Inhibition @ 100 µM: 87.86
Tryptamine Derivatives (SR24)Cyclooxygenase-2 (COX-2)% Inhibition @ 100 µM: 79.30Celecoxib% Inhibition @ 100 µM: 87.86
Tryptamine Derivatives (SR42)Cyclooxygenase-2 (COX-2)% Inhibition @ 100 µM: 75.16Celecoxib% Inhibition @ 100 µM: 87.86

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the potential enzyme inhibitory activity of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a colorimetric or fluorometric measurement of the peroxidase component of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex™ Red)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents to their working concentrations in COX Assay Buffer. Keep enzymes on ice.

  • Plate Setup:

    • Blank wells: Add Assay Buffer and the detection probe.

    • 100% Activity wells: Add Assay Buffer, heme, COX enzyme, and vehicle (DMSO).

    • Inhibitor wells: Add Assay Buffer, heme, COX enzyme, and various concentrations of this compound.

    • Positive Control wells: Add Assay Buffer, heme, COX enzyme, and a known COX inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells except the blank to start the reaction.

  • Measurement: Immediately measure the absorbance or fluorescence in a microplate reader at the appropriate wavelength (e.g., 590 nm for Amplex Red) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol utilizes the Ellman's reagent (DTNB) to quantify the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in phosphate buffer.

  • Plate Setup:

    • Blank wells: Add phosphate buffer and DTNB.

    • Control wells: Add phosphate buffer, AChE solution, and DTNB.

    • Inhibitor wells: Add phosphate buffer, AChE solution, DTNB, and various concentrations of this compound.

    • Positive Control wells: Add phosphate buffer, AChE solution, DTNB, and a known AChE inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 412 nm in a microplate reader every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol measures the inhibition of the formation of hydroperoxides from a fatty acid substrate.

Materials:

  • Soybean lipoxygenase (or other suitable LOX enzyme)

  • 0.1 M Borate Buffer (pH 9.0)

  • Linoleic acid (substrate)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • UV-transparent 96-well plate or quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of linoleic acid in borate buffer.

  • Assay Mixture:

    • Control: In a cuvette or well, mix borate buffer and the LOX enzyme solution.

    • Inhibitor: In separate cuvettes or wells, mix borate buffer, LOX enzyme solution, and various concentrations of this compound.

  • Pre-incubation: Incubate the mixtures at 25°C for 10 minutes.

  • Reaction Initiation: Add the linoleic acid solution to each cuvette/well to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5 minutes. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Determine the initial reaction velocity for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition.

    • Determine the IC50 value as described in the previous protocols.

Visualizations

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Arachidonic Acid Cascade cluster_2 Cholinergic Synapse Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX COX-2 COX-2 LOX LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Acetylcholine Acetylcholine Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate AChE Synaptic Transmission Synaptic Transmission Acetylcholine->Synaptic Transmission AChE AChE This compound This compound This compound->COX-2 Potential Inhibition This compound->LOX Potential Inhibition This compound->AChE Potential Inhibition

Caption: Potential inhibitory targets of this compound in inflammatory and cholinergic pathways.

G cluster_workflow Enzyme Inhibition Assay Workflow cluster_plate Plate Setup Details Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Blank Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Control (100% Activity) Test Compound (Nb-FT) Positive Control

Caption: General experimental workflow for determining the IC50 of this compound.

Application Notes and Protocols for the Use of Nb-Feruloyltryptamine as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nb-Feruloyltryptamine is a naturally occurring phenolic amide found in various plant species, notably in the seeds and flowers of Safflower (Carthamus tinctorius) and in corn (Zea mays).[1] As a member of the hydroxycinnamic acid amide family, it exhibits significant biological activities, including antioxidant and anti-inflammatory properties. These characteristics make this compound a compound of interest in phytochemical research, natural product drug discovery, and the quality control of herbal medicines. The use of a well-characterized reference standard is crucial for the accurate identification and quantification of this compound in complex plant matrices. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in phytochemical analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValue
Molecular Formula C₂₀H₂₀N₂O₃
Molecular Weight 336.39 g/mol
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.
UV max (in Methanol) Approximately 280 nm and 320 nm

Application 1: Qualitative and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a widely used technique for the analysis of phenolic compounds in plant extracts. By using this compound as a reference standard, researchers can confidently identify and quantify its presence in their samples.

Experimental Protocol: HPLC-UV Analysis

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the reference standard in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation:

  • Plant Material: Use dried and powdered plant material (e.g., Safflower petals or seeds).

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

    • Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 320 nm.

4. Data Analysis:

  • Identification: Compare the retention time of the peak in the sample chromatogram with that of the this compound reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Illustrative HPLC-UV Method Validation Parameters

The following table presents typical validation parameters for an HPLC-UV method for the quantification of a similar phenolic amide, which can serve as a guideline for the validation of an this compound assay.

ParameterIllustrative Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Application 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For samples with very low concentrations of this compound or for complex matrices where co-elution is a problem, LC-MS/MS offers superior sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Standard and Sample Solutions:

  • Follow the same procedures as for the HPLC-UV analysis, but with a lower concentration range for calibration standards (e.g., 1 to 500 ng/mL).

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase and Gradient: Similar to the HPLC-UV method, but with a potentially faster gradient.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Monitor the transition of the precursor ion [M+H]⁺ of this compound to its most abundant product ions. (Note: Specific mass transitions should be determined by direct infusion of the reference standard).

    • Illustrative Transitions: Precursor Ion (m/z) 337.1 -> Product Ion 1 (m/z) [to be determined], Product Ion 2 (m/z) [to be determined].

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Illustrative LC-MS/MS Method Validation Parameters
ParameterIllustrative Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow for Quantification of this compound

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification plant_material Plant Material (e.g., Safflower) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration sample_solution Sample Solution filtration->sample_solution hplc HPLC or UHPLC System sample_solution->hplc Injection ref_standard This compound Reference Standard stock_solution Stock Solution ref_standard->stock_solution cal_standards Calibration Standards stock_solution->cal_standards cal_standards->hplc Injection detector UV or MS/MS Detector hplc->detector chromatogram Chromatogram Acquisition detector->chromatogram peak_integration Peak Integration chromatogram->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of this compound cal_curve->quantification

Caption: Workflow for the quantification of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_cell Cellular Response cluster_intervention Intervention inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 inflammatory_stimulus->tlr4 nf_kb_activation NF-κB Activation tlr4->nf_kb_activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb_activation->pro_inflammatory_cytokines inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response nb_feruloyltryptamine This compound nb_feruloyltryptamine->nf_kb_activation Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a valuable phytochemical marker for quality control and research purposes. The protocols outlined in this document provide a robust framework for the accurate and reliable quantification of this compound in plant extracts using HPLC-UV and LC-MS/MS. The successful implementation of these methods, supported by the use of a certified reference standard, will ensure the generation of high-quality data for researchers, scientists, and drug development professionals in the field of natural products.

References

Application Notes and Protocols for Nb-Feruloyltryptamine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed protocol for the dissolution and storage of Nb-Feruloyltryptamine (N-Feruloyltryptamine), a naturally occurring phenolic amide with significant anti-inflammatory and neuroprotective properties. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the consistent and effective use of this compound in experimental settings. The protocols are based on currently available data and best practices for handling similar compounds.

Introduction

This compound is a bioactive compound found in various plants, including Datura stramonium and Carthamus tinctorius.[1] It is recognized for its potential therapeutic applications stemming from its anti-inflammatory and neuroprotective effects. The compound has been shown to modulate key signaling pathways, including NF-κB, MAPK, and CREB/BDNF, which are implicated in cellular responses to stress, inflammation, and neuronal plasticity. Given its therapeutic potential, standardized protocols for the preparation of this compound solutions are crucial for reproducible experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₃[1]
Molecular Weight 336.39 g/mol [1]
Appearance Powder[1]
CAS Number 53905-13-8[1][2]

Solubility Data

This compound is soluble in several organic solvents. While exact quantitative solubility data is limited in publicly available literature, Table 2 provides a summary of known solvents and available concentration information. It is recommended that users determine the precise solubility for their specific experimental needs.

SolventKnown Concentration/SolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble. Commercially available as a 10 mM solution.Recommended for creating stock solutions.[1]
Chloroform Soluble[1]
Dichloromethane Soluble[1]
Ethyl Acetate Soluble[1]
Acetone Soluble[1]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, this will be approximately 3.36 mg per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Verification: Visually inspect the solution to ensure there are no visible particulates.

Proper storage is critical to maintain the stability and activity of this compound solutions.

Short-Term Storage (Working Solutions):

  • It is recommended to prepare and use solutions on the same day.[1]

  • If short-term storage is necessary, store working solutions at 2-8°C for no longer than 24 hours. Protect from light.

Long-Term Storage (Stock Solutions):

  • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1]

  • Store the aliquots at -20°C. Under these conditions, the solution is generally stable for up to two weeks.[1]

  • Before use, thaw the frozen aliquot at room temperature and ensure it is completely dissolved before further dilution.

Stability Considerations

  • pH Stability: As a hydroxycinnamic acid amide, this compound may be susceptible to degradation at high pH. It is advisable to maintain solutions at a neutral or slightly acidic pH if they are to be used in aqueous buffers for extended periods.

  • Light Sensitivity: Compounds containing a ferulic acid moiety can undergo photoisomerization when exposed to light. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Stability: Solid this compound can be stored for up to 24 months at 2-8°C when kept in a tightly sealed vial.[1] Solutions are less stable and should be stored frozen as described above.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for preparing and using this compound solutions.

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Preparation of Stock Solution cluster_storage Storage cluster_usage Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Prepare Working Dilutions thaw->dilute treat Treat Cells/Tissues dilute->treat

Caption: Workflow for this compound Solution Preparation.

anti_inflammatory_pathway Anti-Inflammatory Signaling Pathway of this compound lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->inflammation nft This compound nft->nfkb

Caption: this compound's Inhibition of the NF-κB Pathway.

neuroprotective_pathway Neuroprotective Signaling Pathway of this compound stress Oxidative Stress (e.g., Aβ) mapk MAPK Activation (p38, JNK, ERK) stress->mapk apoptosis Neuronal Apoptosis mapk->apoptosis creb CREB Activation bdnf BDNF Expression creb->bdnf survival Neuronal Survival and Plasticity bdnf->survival nft This compound nft->mapk nft->creb

Caption: Neuroprotective Mechanisms of this compound.

Conclusion

This application note provides a comprehensive guide for the dissolution and storage of this compound solutions. Adherence to these protocols will help ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental results. Researchers are encouraged to perform their own validation for specific applications, particularly concerning long-term stability and compatibility with various buffer systems.

References

Application Note: High-Throughput Analysis of Tryptamine Analogs in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine and its analogs are a class of compounds with significant interest in neuroscience, pharmacology, and forensic toxicology due to their roles as neurotransmitters, their therapeutic potential, and their emergence as novel psychoactive substances (NPS). Accurate and sensitive detection of these compounds in complex biological matrices is crucial for research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of tryptamine analogs, offering high sensitivity, specificity, and the ability to multiplex the detection of several compounds in a single run.[1][2] This application note provides a detailed protocol for the extraction and quantification of tryptamine analogs from various biological matrices using LC-MS/MS.

Advantages of LC-MS/MS for Tryptamine Analysis

LC-MS/MS offers several key advantages over traditional analytical techniques for the detection of tryptamine analogs:

  • High Sensitivity and Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of target analytes with high sensitivity, even at trace levels (ng/L to pg/mg).[1][3] This is particularly important for endogenous tryptamines present at low physiological concentrations and for the detection of potent synthetic analogs.

  • Multiplexing Capabilities: LC-MS/MS enables the simultaneous analysis of a wide range of tryptamine analogs and their metabolites in a single chromatographic run, significantly increasing throughput and efficiency.[1]

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) can be employed to determine the molecular formulas of unknown tryptamine derivatives, aiding in the identification of novel psychoactive substances.[1]

  • Quantitative Accuracy: The use of isotope-labeled internal standards allows for accurate and precise quantification, overcoming matrix effects and variations in sample preparation.[1]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of tryptamine analogs is depicted in the following diagram.

LC-MS/MS Workflow for Tryptamine Analogs cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Serum, Urine, Hair) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (PPT, SPE, LLE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (U)HPLC Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration & Quantification MS_Detection->PeakIntegration DataReporting Data Reporting PeakIntegration->DataReporting Tryptamine Signaling Pathway cluster_receptors Receptors cluster_downstream Downstream Signaling Tryptamine Tryptamine Analogs Receptor_5HT2A 5-HT2A Receptor Tryptamine->Receptor_5HT2A Receptor_TAAR1 TAAR1 Tryptamine->Receptor_TAAR1 G_protein Gq/11 or Gi/o Protein Activation Receptor_5HT2A->G_protein AdenylylCyclase Adenylyl Cyclase Modulation Receptor_TAAR1->AdenylylCyclase PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca_PKC->CellularResponse cAMP cAMP Level Alteration AdenylylCyclase->cAMP cAMP->CellularResponse

References

Application Notes and Protocols for Receptor Binding Assays of Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine and its derivatives are a class of compounds with significant pharmacological interest due to their interaction with various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. Many of these compounds exhibit psychoactive properties and are being investigated for their therapeutic potential in treating a range of psychiatric disorders. Understanding the receptor binding profiles of these molecules is a critical first step in elucidating their mechanisms of action, predicting their physiological effects, and guiding the development of novel therapeutics.

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand (in this case, a tryptamine derivative) for a specific receptor. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values provide a measure of how tightly a compound binds to a receptor and are crucial for structure-activity relationship (SAR) studies.

These application notes provide an overview of the methodologies for conducting receptor binding assays for tryptamine derivatives, present a compilation of binding data for several common tryptamines, and illustrate the key experimental workflows and signaling pathways involved.

Data Presentation: Receptor Binding Affinities of Tryptamine Derivatives

The following tables summarize the binding affinities (Kᵢ or IC₅₀ in nM) of various tryptamine derivatives for a range of serotonin (5-HT) receptors. Lower values indicate a higher binding affinity. This data has been compiled from multiple sources and serves as a comparative reference. Experimental conditions can influence these values, and direct comparison between different studies should be made with caution.

Table 1: Binding Affinities (Kᵢ/IC₅₀, nM) of Common Tryptamine Derivatives at Human Serotonin Receptors

Tryptamine Derivative5-HT₁ₐ5-HT₁ₑ5-HT₂ₐ5-HT₂C5-HT₆5-HT₇SERT
N,N-Dimethyltryptamine (DMT) 183[1]-75 - 1200[1][2]360 - 2630[1]--594[3]
Psilocin (4-HO-DMT) --6 - 25[4]--->1000
5-MeO-DMT 14[2]-14[2]---Low µM[5]
Bufotenin (5-HO-DMT) 13[6]-3.49 (EC₅₀)[6]High Affinity[6]---
Tryptamine Inactive[7]-7.36 (EC₅₀)[7]---32.6 (EC₅₀)[7]
Note: "-" indicates data not readily available in the searched literature. SERT refers to the Serotonin Transporter.

Table 2: Binding Affinities (Kᵢ, nM) of Substituted Tryptamines at Select Human Serotonin Receptors

Tryptamine Derivative5-HT₁ₐ5-HT₂ₐ5-HT₂CReference
4-AcO-DMT -93-[8]
5-MeO-MIPT ---[5]
5-MeO-DALT -High Affinity-[5]
4-OH-MET -High Affinity-[8]
4-AcO-DET ---[8]
5-MeO-DIPT High AffinityHigh Affinity-[5]
DPT -347-[8]
Note: This table provides a selection of data for less common tryptamine derivatives.

Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The two primary types of assays are saturation binding assays and competitive binding assays.

Membrane Preparation from Cells or Tissues

A crucial first step is the preparation of cell membranes that contain the receptor of interest. These can be sourced from cultured cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells) or from native tissues known to have high receptor density (e.g., rat brain cortex for many 5-HT receptors).[6][9]

Materials:

  • Cells or tissue expressing the receptor of interest

  • Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Protein assay kit (e.g., BCA or Bradford)

Protocol:

  • Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.

  • Homogenize the sample using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the high-speed centrifugation and resuspension step to wash the membranes.

  • Resuspend the final membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (a tryptamine derivative) to compete with a radiolabeled ligand for binding to the target receptor. This allows for the determination of the IC₅₀ and subsequently the Kᵢ of the test compound.

Materials:

  • Prepared cell membranes

  • Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors)

  • Unlabeled test tryptamine derivative

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay Buffer

  • 96-well microplates

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare serial dilutions of the test tryptamine derivative in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • To the appropriate wells, add:

    • Total Binding: Assay Buffer

    • Non-specific Binding: A high concentration of a non-labeled ligand (e.g., 10 µM of unlabeled serotonin).

    • Test Compound: The serial dilutions of the tryptamine derivative.

  • Add the radiolabeled ligand to all wells at a concentration near its Kₔ value.

  • Add the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Signaling Pathway of a Tryptamine at the 5-HT₂ₐ Receptor

The 5-HT₂ₐ receptor, a primary target for many psychedelic tryptamines, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.

Gq_Signaling_Pathway Tryptamine Tryptamine Derivative Receptor 5-HT₂ₐ Receptor (GPCR) Tryptamine->Receptor Binding G_Protein Gq/G₁₁ Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activation Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylation of target proteins

5-HT₂ₐ Receptor Gq Signaling Pathway.
Experimental Workflow for Competitive Receptor Binding Assay

This diagram outlines the key steps involved in a typical competitive radioligand binding assay.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Analysis

Competitive Binding Assay Workflow.
Logical Relationship in Competitive Binding

This diagram illustrates the principle of competition between a radiolabeled ligand and an unlabeled test compound for the same receptor binding site.

Competitive_Binding_Principle cluster_components Assay Components cluster_interaction Binding Equilibrium Receptor Receptor Binding_Site Receptor Binding Site Radioligand Radioligand (*) Radioligand->Binding_Site Binds Test_Compound Test Compound Test_Compound->Binding_Site Competes for binding Bound_Radioligand Bound Radioligand (*) Binding_Site->Bound_Radioligand Bound_Test_Compound Bound Test Compound Binding_Site->Bound_Test_Compound

Principle of Competitive Binding.

References

Nb-Feruloyltryptamine: A Key Modulator in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Nb-Feruloyltryptamine is a plant secondary metabolite belonging to the hydroxycinnamic acid amide family. It is synthesized from the precursors ferulic acid and tryptamine and has been identified in various plant species, including maize (Zea mays) and safflower (Carthamus tinctorius). Emerging research suggests that this compound plays a significant role in the intricate defense mechanisms that plants employ to combat pathogen attacks. This application note provides an overview of the role of this compound in plant-pathogen interactions, summarizing key quantitative data and providing detailed protocols for its study. This information is intended for researchers, scientists, and drug development professionals investigating novel strategies for crop protection and therapeutic development.

Role in Plant Defense

This compound is implicated in several layers of the plant's defense response, from reinforcing physical barriers to modulating complex signaling pathways.

1. Cell Wall Reinforcement: As a phenolic compound, this compound can be cross-linked into the plant cell wall, contributing to its fortification. This reinforcement makes the cell wall more resistant to enzymatic degradation by invading pathogens, thus impeding their progress.

2. Signaling and Defense Gene Activation: this compound is believed to act as a signaling molecule, potentially priming the plant for a more robust and rapid defense response upon pathogen attack. This includes the activation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, which have direct antimicrobial activities.

3. Modulation of Hormone Signaling: The interplay between different plant hormone signaling pathways, primarily the salicylic acid (SA) and jasmonic acid (JA) pathways, is crucial for an effective defense response. While direct quantitative data on the effect of this compound on these pathways is still emerging, related compounds like ferulic acid are known to influence these signaling cascades. It is hypothesized that this compound may contribute to the fine-tuning of these pathways to mount a pathogen-specific defense.

4. Contribution to Systemic Acquired Resistance (SAR): The potential role of this compound as a signaling molecule suggests its involvement in systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection.

Quantitative Data Summary

While research specifically quantifying the effects of this compound is ongoing, studies on related compounds and defense responses provide valuable insights. The following table summarizes relevant quantitative data that can serve as a benchmark for future experiments.

Parameter MeasuredPlant SpeciesPathogen/ElicitorQuantitative ChangeReference Context
Ferulic Acid Content Maize (Zea mays)Fusarium verticillioidesHigh ferulic acid content correlated with lower fungal colonization and fumonisin production.Ferulic acid is a precursor to this compound, suggesting a role for this pathway in Fusarium resistance.
PR-1 Gene Expression Tomato (Lycopersicon esculentum)Salicylic AcidSignificant upregulation of PR-1 gene expression upon SA treatment.PR-1 is a marker for the SA-dependent defense pathway, which may be influenced by this compound.
ROS Burst (H₂O₂ production) Tobacco (Nicotiana tabacum) cell cultureFungal ElicitorRapid and transient increase in H₂O₂ production upon elicitor treatment.The oxidative burst is a key early defense response that could be modulated by this compound.
Callose Deposition Arabidopsis thalianaFlg22 (bacterial elicitor)Significant increase in callose deposition at the site of elicitor application.Callose deposition is a physical barrier against pathogen penetration that may be influenced by this compound signaling.

Experimental Protocols

To facilitate further research into the role of this compound, detailed protocols for key experiments are provided below.

Protocol 1: Quantification of this compound in Plant Tissue using HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in plant tissues following pathogen infection or elicitor treatment.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with 1% formic acid)

  • Internal standard (e.g., deuterated this compound)

  • HPLC-MS/MS system with a C18 column

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent and the internal standard.

  • Vortex vigorously for 1 minute and then sonicate for 15 minutes in a cold water bath.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject the sample into the HPLC-MS/MS system. Use a gradient elution from 10% to 90% Solvent B over 15 minutes on a C18 column.

  • Monitor for the specific mass transition of this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantify the amount of this compound based on the peak area ratio to the internal standard and a standard curve.

Protocol 2: In Vitro Antifungal Activity Assay of this compound

Objective: To determine the direct antifungal activity of this compound against a specific plant pathogen.

Materials:

  • Pure this compound

  • Fungal pathogen of interest (e.g., Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a spore suspension of the fungal pathogen from a fresh culture and adjust the concentration to 1 x 10⁵ spores/mL in PDB.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in PDB to achieve a range of final concentrations. Include a solvent control (DMSO without this compound) and a negative control (PDB only).

  • Add the fungal spore suspension to each well.

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

  • Measure the optical density (OD) at 600 nm using a spectrophotometer to assess fungal growth.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the solvent control.

  • Determine the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC₅₀).

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Burst in Plant Cell Suspension Cultures

Objective: To assess the ability of this compound to elicit an oxidative burst in plant cells.

Materials:

  • Plant cell suspension culture (e.g., from Arabidopsis thaliana or tobacco)

  • Luminol or other chemiluminescent probe for ROS detection

  • Horseradish peroxidase (HRP)

  • This compound

  • Microplate luminometer

Procedure:

  • Allow the plant cell suspension culture to equilibrate in fresh medium for at least 1 hour before the experiment.

  • In a white 96-well plate, add the cell suspension to each well.

  • Prepare a reaction mixture containing luminol and HRP.

  • Add the reaction mixture to each well containing the cell suspension.

  • Place the plate in a microplate luminometer and measure the background luminescence for a few minutes.

  • Add different concentrations of this compound to the wells. Use a known elicitor (e.g., flg22) as a positive control and a solvent control.

  • Immediately start measuring the luminescence every 1-2 minutes for a period of 30-60 minutes.

  • Plot the relative light units (RLU) over time to visualize the kinetics of the ROS burst.

Protocol 4: Analysis of Defense Gene Expression using Quantitative Real-Time PCR (qRT-PCR)

Objective: To determine the effect of this compound on the expression of key defense-related genes.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Gene-specific primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin)

Procedure:

  • Treat plant seedlings with a solution of this compound or a control solution.

  • Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the tissue using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and gene-specific primers.

  • Analyze the gene expression data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

  • Calculate the fold change in gene expression in this compound-treated plants compared to the control.

Visualizations

Signaling_Pathway cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell Pathogen Pathogen (e.g., Fungus, Bacterium) PRR Pattern Recognition Receptor (PRR) Pathogen->PRR PAMPs/MAMPs NbFT_Biosynthesis This compound Biosynthesis PRR->NbFT_Biosynthesis Signal ROS_Burst ROS Burst PRR->ROS_Burst Signal NbFT This compound NbFT_Biosynthesis->NbFT NbFT->ROS_Burst Modulates SA_Pathway Salicylic Acid (SA) Pathway NbFT->SA_Pathway Modulates JA_Pathway Jasmonic Acid (JA) Pathway NbFT->JA_Pathway Modulates Cell_Wall Cell Wall Reinforcement NbFT->Cell_Wall Incorporation HR Hypersensitive Response (HR) ROS_Burst->HR Defense_Genes Defense Gene Expression (e.g., PR-1) SA_Pathway->Defense_Genes SA_Pathway->HR JA_Pathway->Defense_Genes Defense_Genes->Cell_Wall Strengthens Cell_Wall->Pathogen HR->Pathogen Restricts Pathogen Growth Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis Plant_Material Plant Material (Seedlings or Cell Culture) Pathogen_Inoculation Pathogen Inoculation or Elicitor Treatment Plant_Material->Pathogen_Inoculation Control Control Treatment (Mock Inoculation) Plant_Material->Control Harvest Harvest Tissue at Time Points Pathogen_Inoculation->Harvest Control->Harvest Quantification Quantification of This compound (HPLC-MS/MS) Harvest->Quantification ROS_Assay ROS Burst Assay (Luminometry) Harvest->ROS_Assay Gene_Expression Defense Gene Expression (qRT-PCR) Harvest->Gene_Expression Phenotypic_Assay Phenotypic Analysis (Disease Scoring, Callose Staining) Harvest->Phenotypic_Assay Logical_Relationship cluster_direct Direct Effects cluster_indirect Indirect Effects (Signaling) NbFT This compound Antimicrobial Direct Antimicrobial Activity NbFT->Antimicrobial CellWall Cell Wall Cross-linking NbFT->CellWall Priming Defense Priming NbFT->Priming ROS ROS Modulation Priming->ROS Hormone Hormone Pathway Crosstalk (SA/JA) Priming->Hormone

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Nb-Feruloyltryptamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is through the amide coupling of ferulic acid and tryptamine using a coupling agent. Propylphosphonic anhydride (T3P®) is a recommended coupling agent due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts, which simplifies purification.[1][2][3][4][5]

Q2: What are the main challenges in the synthesis of this compound?

A2: The main challenges include:

  • Low Yields: Can be caused by incomplete reactions, side reactions, or degradation of starting materials or product.

  • Side Product Formation: Formation of N-acylurea byproducts (if using carbodiimide coupling agents) or other impurities can complicate purification and reduce the yield of the desired product.

  • Purification Difficulties: Separating the product from unreacted starting materials and byproducts can be challenging due to similar polarities.

  • Starting Material Quality: The purity of ferulic acid and tryptamine is crucial for a successful reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6][7][8][9] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials (ferulic acid and tryptamine) from the product (this compound). By comparing the spots of the reaction mixture with the standards of the starting materials, one can observe the consumption of reactants and the formation of the product over time.

Q4: What are the expected spectroscopic data for this compound?

A4: The expected spectroscopic data for this compound (C₂₀H₂₀N₂O₃, Molecular Weight: 336.39 g/mol ) are:

  • ¹H NMR: Characteristic signals for the aromatic protons of the indole and ferulic acid moieties, the vinyl protons of the acrylate group, the methylene protons of the tryptamine side chain, and the methoxy group protons.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the amide, the aromatic carbons, the vinyl carbons, the methylene carbons, and the methoxy carbon.

  • Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ at m/z 337.15.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective coupling agent activation.Ensure the T3P® solution is fresh and has been stored under anhydrous conditions. Consider a slight excess of the coupling agent (1.5 equivalents).
Low quality or degraded starting materials.Use high-purity ferulic acid and tryptamine. Store tryptamine under an inert atmosphere as it can be sensitive to air and light.
Inappropriate solvent.Use a dry, aprotic solvent such as ethyl acetate or dichloromethane. Ensure the solvent is anhydrous.
Incorrect stoichiometry.Use a slight excess of tryptamine (1.2 equivalents) to ensure the complete consumption of ferulic acid.[4]
Multiple Spots on TLC (Side Products) Formation of symmetrical anhydrides of ferulic acid.Add tryptamine to the reaction mixture before the addition of T3P®.
Polymerization of ferulic acid.Maintain the reaction temperature at room temperature or slightly below.
Degradation of tryptamine.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Product Co-elution with starting materials or byproducts.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.
Water-soluble byproducts from T3P® remaining.Perform a thorough aqueous workup. Washing the organic layer with water or a mild basic solution (e.g., saturated sodium bicarbonate) will remove the phosphonic acid byproducts.[1][2][10]
Oily product that is difficult to handle.Try triturating the crude product with a non-polar solvent like hexane to induce precipitation or solidification.

Experimental Protocols

Protocol 1: Synthesis of this compound using T3P®

This protocol is adapted from a general procedure for the synthesis of N-acyl tryptamines.[4]

Materials:

  • Ferulic Acid (1.0 eq)

  • Tryptamine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Propylphosphonic anhydride (T3P®) (50 wt% solution in ethyl acetate, 1.5 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ferulic acid (1.0 eq) and tryptamine (1.2 eq) in anhydrous ethyl acetate.

  • Add triethylamine (2.0 eq) to the mixture and stir at room temperature.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Quantitative Data Summary:

ParameterValue
Ferulic Acid1.0 mmol
Tryptamine1.2 mmol
Triethylamine2.0 mmol
T3P® (50% in EtOAc)1.5 mmol
SolventAnhydrous Ethyl Acetate
Reaction Time24 hours
TemperatureRoom Temperature
Expected Yield 70-85%
Protocol 2: Purification of this compound

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve Ferulic Acid & Tryptamine in EtOAc B 2. Add Triethylamine A->B C 3. Add T3P® Solution B->C D 4. Stir at Room Temperature for 24h C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with EtOAc E->F G 7. Wash with NaHCO3 & Brine F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Collect & Evaporate Pure Fractions I->J K K J->K Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism FA Ferulic Acid Intermediate Activated Ferulic Acid Intermediate FA->Intermediate + T3P® T Tryptamine T3P T3P® Base Et3N Product This compound Intermediate->Product + Tryptamine Byproduct Phosphonic Acid Byproducts (water-soluble) Intermediate->Byproduct

Caption: Simplified reaction mechanism for T3P®-mediated amide coupling.

References

Nb-Feruloyltryptamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of Nb-Feruloyltryptamine. The information is presented in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare and use solutions on the same day.[1] If stock solutions are necessary, they can be prepared in solvents such as DMSO. For short-term storage, aliquots of the stock solution in tightly sealed vials should be stored at -20°C and are generally usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Troubleshooting Guide

Issue 1: I am observing a loss of compound activity in my experiments.

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored according to the recommended guidelines (see FAQs).

    • Prepare Fresh Solutions: If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid stock.

    • Protect from Light: The indole moiety in tryptamine derivatives can be sensitive to light.[2][3] Store solutions in amber vials or protect them from light to minimize photodegradation.

    • Consider pH of Experimental Media: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5][6][7][8] If your experimental medium has an extreme pH, this could be a source of degradation.

Issue 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC).

  • Potential Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the sample was not exposed to harsh conditions (e.g., high temperatures, extreme pH, strong oxidizing agents) during preparation.

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of your experimental sample to that of a freshly prepared standard solution of this compound to confirm if the additional peaks are present from the start or are forming over time.

    • Consider Potential Degradation Pathways: this compound has three main points of potential degradation: the ferulic acid moiety, the tryptamine moiety, and the amide linkage.

      • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield ferulic acid and tryptamine.[4][5][6][7][8]

      • Oxidation: The phenolic hydroxyl group on the ferulic acid moiety is susceptible to oxidation.[9][10][11][12]

      • Photodegradation: The indole ring of the tryptamine moiety can be susceptible to degradation upon exposure to light.[2][3]

      • Thermal Degradation: Tryptamine derivatives can be susceptible to thermal degradation at elevated temperatures.[13]

Stability Data

Currently, there is limited publicly available quantitative stability data for this compound under various stress conditions. The following tables summarize the available storage recommendations and a proposed design for a forced degradation study to assess its intrinsic stability.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer
Solid2-8°CUp to 24 monthsTightly sealed vial
Stock Solution (in DMSO)-20°CUp to 2 weeksTightly sealed aliquots

Data sourced from ChemFaces product information.[1]

Table 2: Proposed Forced Degradation Study Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hours
Basic Hydrolysis0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal DegradationDry Heat80°C24, 48, 72 hours
PhotostabilityUV light (254 nm) and visible lightRoom Temperature24, 48, 72 hours

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution with the desired experimental buffer or solvent to the final working concentration.

  • Incubation: Aliquot the working solution into multiple vials. Store the vials under the desired test conditions (e.g., different temperatures, light exposure). Include a control group stored under optimal conditions (e.g., -20°C, protected from light).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each test condition.

  • Analysis: Analyze the samples immediately using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Ferulic Acid Ferulic Acid This compound->Ferulic Acid Amide Bond Cleavage Tryptamine Tryptamine This compound->Tryptamine Amide Bond Cleavage Oxidized Ferulic Acid Moiety Oxidized Ferulic Acid Moiety This compound->Oxidized Ferulic Acid Moiety Phenolic -OH Oxidation Degraded Indole Ring Degraded Indole Ring This compound->Degraded Indole Ring Light Exposure

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions Expose to Stress Conditions Expose to Stress Conditions Prepare Working Solutions->Expose to Stress Conditions Collect Samples at Time Points Collect Samples at Time Points Expose to Stress Conditions->Collect Samples at Time Points Analyze by HPLC Analyze by HPLC Collect Samples at Time Points->Analyze by HPLC Quantify Remaining Compound Quantify Remaining Compound Analyze by HPLC->Quantify Remaining Compound Evaluate Stability Profile Evaluate Stability Profile Quantify Remaining Compound->Evaluate Stability Profile End End Evaluate Stability Profile->End

Caption: General workflow for an experimental stability study.

References

Technical Support Center: Optimizing Nb-Feruloyltryptamine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Nb-Feruloyltryptamine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a naturally occurring phenolic amide, specifically a hydroxycinnamic acid.[1] It has been identified and isolated from various plant sources, most notably from safflower (Carthamus tinctorius) meal and has also been reported in Zea mays (corn).[1]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for efficient extraction and depends on the polarity of this compound. As a phenolic amide, it possesses both polar and non-polar characteristics. Solvents such as methanol, ethanol, and ethyl acetate, or mixtures thereof, are commonly employed for the extraction of similar phenolic and alkaloid compounds. For instance, studies on the extraction of phytochemicals from Carthamus tinctorius have utilized methanol, 70% ethanol, and ethyl acetate with methods like reflux and Soxhlet extraction. The optimal solvent or solvent mixture should be determined empirically for your specific plant material and experimental setup.

Q3: What are the key parameters to consider for optimizing extraction yield?

A3: Several factors significantly influence the extraction yield of this compound. These include:

  • Solvent-to-Solid Ratio: This ratio affects the concentration gradient and thus the efficiency of mass transfer of the target compound from the plant matrix to the solvent.

  • Extraction Temperature: Higher temperatures can increase solvent viscosity and diffusion rate, potentially improving extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the target compound to the solvent. However, prolonged extraction times can increase the risk of compound degradation and co-extraction of undesirable impurities.

Q4: Can modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) be used for this compound?

A4: Yes, modern techniques like UAE and MAE are highly suitable for the extraction of phenolic compounds and alkaloids. These methods can offer several advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and potentially higher yields due to enhanced mass transfer. For example, ultrasound-assisted extraction has been effectively used for the extraction of phenolic compounds from various plant materials.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A validated HPLC method would typically involve a C18 column and a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like methanol or acetonitrile. Detection is usually performed using a UV detector, with the wavelength of maximum absorbance for this compound being determined beforehand.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time or Temperature: The conditions may not be sufficient for complete extraction. 3. Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may lead to saturation and incomplete extraction. 4. Degradation of the Compound: Exposure to excessive heat, light, or extreme pH can degrade this compound.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures). 2. Optimize Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Start with milder conditions to avoid degradation. 3. Adjust Ratio: Increase the solvent-to-solid ratio to ensure a sufficient concentration gradient for extraction. A common starting point is 10:1 (v/w). 4. Control Conditions: Protect the extraction setup from light and use moderate temperatures. Ensure the pH of the solvent is within a stable range for the compound.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds from the plant matrix. 2. Harsh Extraction Conditions: High temperatures and long extraction times can lead to the breakdown of other cellular components, which then contaminate the extract.1. Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound. 2. Milder Conditions: Use lower temperatures and shorter extraction times. Consider using advanced techniques like UAE which can be effective at lower temperatures. 3. Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to purify the crude extract.
Compound Degradation 1. High Temperature: this compound, like many phenolic compounds, can be sensitive to heat. 2. Extreme pH: The amide and phenolic groups in the molecule can be susceptible to hydrolysis or oxidation under acidic or alkaline conditions. 3. Light Exposure: Many phenolic compounds are light-sensitive.1. Temperature Control: Use a temperature-controlled water bath or heating mantle. For sensitive extractions, consider performing them at room temperature or even in a cold room. 2. pH Monitoring: Buffer the extraction solvent to a neutral or slightly acidic pH. 3. Light Protection: Wrap extraction vessels in aluminum foil or use amber glassware.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Extraction Parameters: Small variations in temperature, time, or solvent composition between experiments. 3. Analytical Errors: Issues with the HPLC method, such as column degradation or improper calibration.1. Standardize Plant Material: Use plant material from the same batch and store it under consistent conditions. 2. Precise Control: Carefully control all extraction parameters using calibrated equipment. 3. Method Validation: Ensure your HPLC method is validated for linearity, accuracy, and precision. Regularly check the performance of the HPLC system.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound.

Table 1: Effect of Solvent Type on Extraction Yield

Solvent SystemExtraction MethodTemperature (°C)Time (h)Yield (%)
MethanolMaceration25241.2
Ethanol (95%)Maceration25241.0
Ethyl AcetateMaceration25240.8
Methanol:Water (80:20)Maceration25241.5
Ethanol:Water (80:20)Maceration25241.3

Table 2: Effect of Extraction Method and Temperature on Yield

Extraction MethodSolventTemperature (°C)TimeYield (%)
MacerationMethanol:Water (80:20)2524 h1.5
MacerationMethanol:Water (80:20)4024 h1.8
SoxhletMethanol658 h2.1
Ultrasound-AssistedMethanol:Water (80:20)4030 min2.5

Experimental Protocols

Protocol 1: General Maceration Extraction

  • Preparation of Plant Material: Grind the dried plant material (e.g., safflower meal) to a fine powder (e.g., 40-60 mesh).

  • Extraction: Weigh 10 g of the powdered material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of the chosen solvent (e.g., 80% methanol in water).

  • Incubation: Stopper the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Place 1 g of the powdered material in a 50 mL centrifuge tube. Add 20 mL of the chosen solvent (e.g., 80% methanol in water).

  • Sonication: Place the tube in an ultrasonic bath with a set temperature (e.g., 40°C) and sonicate for a specified time (e.g., 30 minutes) at a fixed frequency (e.g., 40 kHz).

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Sample Preparation for HPLC: Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Plant Material (e.g., Safflower Meal) grinding Grinding & Sieving plant_material->grinding powder Powdered Material grinding->powder add_solvent Add Solvent powder->add_solvent extraction_method Extraction (Maceration, UAE, etc.) add_solvent->extraction_method filtration Filtration / Centrifugation extraction_method->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract reconstitution Reconstitution crude_extract->reconstitution purification Purification (Optional) crude_extract->purification hplc HPLC Analysis reconstitution->hplc

Figure 1. General experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nbft This compound receptor Serotonin Receptor (e.g., 5-HT2A) nbft->receptor Binds to pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt pi3k->akt Activates transcription Transcription Factors akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription gene_expression Gene Expression (Proliferation, Survival, Apoptosis) transcription->gene_expression

Figure 2. Putative signaling pathway of this compound via serotonin receptor activation.

References

Technical Support Center: Purification of Synthetic N-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic N-Feruloyltryptamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-Feruloyltryptamine, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low yield after purification.

  • Question: I am experiencing a significant loss of N-Feruloyltryptamine during purification. What are the possible reasons and how can I improve my yield?

  • Answer: Low recovery can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:

    • Incomplete Extraction: Ensure your extraction protocol effectively partitions the N-Feruloyltryptamine from the reaction mixture. Multiple extractions with a suitable solvent (e.g., ethyl acetate) may be necessary.

    • Degradation: N-Feruloyltryptamine may be susceptible to degradation under certain conditions. Avoid prolonged exposure to strong acids, bases, or high temperatures during purification.

    • Irreversible Adsorption: During column chromatography, the compound might irreversibly bind to the stationary phase. Ensure the chosen stationary phase (e.g., silica gel) is appropriate and consider using a less polar solvent system for elution.

    • Precipitation during HPLC: If using preparative HPLC, the compound may precipitate in the tubing or on the column if the mobile phase composition is not optimal. Ensure the solubility of your compound in the mobile phase.

    • Suboptimal Recrystallization Conditions: Using an inappropriate solvent or cooling the solution too quickly can lead to poor crystal formation and loss of product in the mother liquor.[1][2]

Problem 2: Persistent impurities in the final product.

  • Question: After purification, I still observe impurities in my N-Feruloyltryptamine sample by TLC or HPLC. How can I identify and remove them?

  • Answer: The presence of impurities is a common challenge. Here's a systematic approach to address this issue:

    • Identify the Impurities: If possible, characterize the impurities using techniques like LC-MS or NMR to understand their structure. Common impurities may include unreacted starting materials (ferulic acid, tryptamine), coupling reagents, or side-products.

    • Degradation Products: Ferulic acid, a precursor, is known to degrade, potentially forming byproducts that could be carried through the synthesis. For instance, decarboxylation of ferulic acid can lead to 4-vinyl guaiacol.

    • Optimize Chromatography:

      • Column Chromatography: If using silica gel chromatography, try a different solvent system with a shallower gradient to improve separation.

      • Preparative HPLC: Optimize the mobile phase composition, gradient, and flow rate. A shallower gradient can often resolve closely eluting impurities.

    • Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain in solution.[1][2][3]

Problem 3: Oiling out during recrystallization.

  • Question: My N-Feruloyltryptamine is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. Here are some solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]

    • Solvent System Modification: The chosen solvent may not be ideal. Try using a solvent pair, where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Seeding: Introduce a small crystal of pure N-Feruloyltryptamine to the cooled solution to induce crystallization.[1]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthetic N-Feruloyltryptamine?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted starting materials: Ferulic acid and tryptamine.

    • Reagents from the coupling reaction (e.g., DCC, EDC, HOBt).

    • Byproducts from the coupling reaction (e.g., DCU if using DCC).

  • Degradation Products:

    • Degradation of ferulic acid prior to or during the reaction can lead to impurities. For example, decarboxylation can form 4-vinyl guaiacol.

  • Side-Reaction Products:

    • Potential for side reactions involving the phenolic hydroxyl group of ferulic acid or the indole nitrogen of tryptamine if they are not properly protected during synthesis.

Q2: What is a good starting point for a preparative HPLC method to purify N-Feruloyltryptamine?

A2: A good starting point for a preparative HPLC method would be a reversed-phase C18 column. You can begin with a mobile phase system of water and acetonitrile, both containing a small amount of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile would be a logical starting point. The exact gradient and flow rate will need to be optimized based on the specific impurities present in your crude product.

Q3: Which solvents are suitable for the recrystallization of N-Feruloyltryptamine?

A3: Based on its chemical structure (a phenolamide with an indole moiety), a range of solvents with varying polarities should be screened. N-Feruloyltryptamine is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. A good starting approach for recrystallization would be to try a single solvent system with moderate polarity, such as ethyl acetate or acetone, or a binary solvent system like ethyl acetate/heptane or dichloromethane/hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: How can I monitor the purity of N-Feruloyltryptamine during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate N-Feruloyltryptamine from its impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is a more quantitative method to assess purity.

Q5: My purified N-Feruloyltryptamine is colored. Is this normal?

A5: The presence of color could indicate the presence of colored impurities, often arising from oxidation or degradation products. The ferulic acid moiety, being a phenol, can be susceptible to oxidation, which can lead to colored byproducts. If the color persists after purification, further optimization of the purification protocol (e.g., using a different chromatography adsorbent or recrystallization solvent) may be necessary. Performing the purification steps with minimal exposure to light and air can also help.

Data Presentation

Table 1: Solubility of N-Feruloyltryptamine in Common Organic Solvents

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

This data is qualitative and serves as a starting point for solvent selection in purification protocols.

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC) Purification of N-Feruloyltryptamine

This protocol provides a general starting point for the purification of N-Feruloyltryptamine using preparative HPLC. Optimization will be required based on the specific impurity profile of the crude material.

Materials:

  • Crude N-Feruloyltryptamine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 19 x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the crude N-Feruloyltryptamine in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of ACN and water). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA (or FA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA (or FA)

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 20 mL/min

    • Detection Wavelength: ~320 nm (based on the feruloyl chromophore)

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B (linear gradient)

      • 25-30 min: 70% B

      • 30-32 min: 70% to 30% B (return to initial conditions)

      • 32-35 min: 30% B (equilibration)

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the main peak of N-Feruloyltryptamine.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The final product may need to be lyophilized to remove residual water.

Protocol 2: Recrystallization of N-Feruloyltryptamine

This protocol describes a general procedure for the purification of N-Feruloyltryptamine by recrystallization. The choice of solvent is critical and may require screening.

Materials:

  • Crude N-Feruloyltryptamine

  • Recrystallization solvent (e.g., ethyl acetate, acetone, or a binary mixture like ethyl acetate/heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude N-Feruloyltryptamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude N-Feruloyltryptamine prep_hplc Preparative HPLC start->prep_hplc recrystallization Recrystallization prep_hplc->recrystallization Optional Further Purification purity_check Purity Check (TLC/HPLC) prep_hplc->purity_check recrystallization->purity_check purity_check->prep_hplc Purity < 95% (Re-purify) final_product Pure N-Feruloyltryptamine purity_check->final_product Purity > 95%

Caption: General experimental workflow for the purification of synthetic N-Feruloyltryptamine.

degradation_pathway FerulicAcid Ferulic Acid (Starting Material) Degradation Degradation (e.g., Decarboxylation) FerulicAcid->Degradation Coupling Coupling Reaction FerulicAcid->Coupling VinylGuaiacol 4-Vinyl Guaiacol (Potential Impurity) Degradation->VinylGuaiacol NFT N-Feruloyltryptamine (Desired Product) Tryptamine Tryptamine (Starting Material) Tryptamine->Coupling Coupling->NFT

Caption: Potential degradation pathway of ferulic acid leading to an impurity in the synthesis of N-Feruloyltryptamine.

References

Technical Support Center: Nb-Feruloyltryptamine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize artifacts and ensure data accuracy in bioassays involving Nb-Feruloyltryptamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is a naturally occurring compound found in plants like Zea mays and Carthamus tinctorius.[1] It is composed of a ferulic acid moiety linked to a tryptamine backbone. Based on its structural components and the activities of related phenolic compounds, this compound is expected to possess antioxidant and anti-inflammatory properties.

Q2: What are the most common sources of artifacts in this compound bioassays?

The primary sources of artifacts stem from the inherent chemical properties of the molecule:

  • Phenolic Reactivity: The ferulic acid component can directly react with assay reagents, particularly those involving redox reactions (e.g., MTT, DPPH), leading to false-positive results.

  • Fluorescence Interference: this compound and its parent moieties can exhibit autofluorescence or quench the fluorescence of reporter molecules, interfering with fluorescence-based assays.

  • Low Aqueous Solubility: Like many phenolic compounds, this compound has poor solubility in aqueous solutions, which can lead to precipitation in cell culture media, underestimation of potency, and poor reproducibility.

  • Compound Instability: The compound may be sensitive to light, pH, and temperature, potentially degrading during incubation and leading to variable results.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in a non-aqueous solvent such as DMSO, ethanol, or acetone to create a concentrated stock solution. It is recommended to store these stock solutions in tightly sealed vials at -20°C for up to two weeks. For longer-term storage (up to 24 months), maintain at 2-8°C as a powder in a tightly sealed vial. Before use, allow the product to equilibrate to room temperature for at least one hour to prevent condensation. Prepare fresh dilutions in your assay medium immediately before each experiment.

Q4: Can this compound interfere with cell viability assays like the MTT assay?

Yes, significant interference is likely. Phenolic compounds are known to reduce the MTT tetrazolium salt to its formazan product non-enzymatically. This leads to a purple color change that is independent of cell viability, resulting in a false-positive signal (i.e., the compound appears less cytotoxic than it is). It is highly recommended to use an alternative viability assay, such as an ATP-based assay (which measures metabolic activity) or a dye-exclusion assay (like Trypan Blue) coupled with microscopy.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Potential Cause Troubleshooting Step Rationale
Compound Precipitation 1. Visually inspect wells for precipitate using a microscope after adding the compound to the media. 2. Decrease the final concentration of this compound. 3. Increase the percentage of solvent (e.g., DMSO) in the final dilution, ensuring it remains below the cytotoxicity threshold for your cell line (typically <0.5%).Poor solubility is a common issue for phenolic compounds in aqueous cell culture media. Precipitation reduces the effective concentration of the compound in a non-uniform manner across the plate.
Compound Degradation 1. Prepare fresh dilutions from a frozen stock for every experiment. 2. Minimize the exposure of the compound and assay plates to light. 3. Ensure the pH of the assay buffer/media is stable.This compound may be unstable over time in aqueous solutions or when exposed to light, leading to a loss of activity and variability between experiments.
Cell Culture Inconsistency 1. Ensure consistent cell seeding density across all wells. 2. Use cells within a consistent and low passage number range. 3. Regularly test for mycoplasma contamination.Variations in cell health, density, or passage number can significantly alter their response to treatment, leading to poor reproducibility.
Issue 2: Suspected False Positives in Antioxidant Assays (e.g., DPPH)
Potential Cause Troubleshooting Step Rationale
Direct Reaction with DPPH Radical 1. Run a cell-free control containing only the assay buffer, DPPH reagent, and this compound at all tested concentrations. 2. Compare the absorbance change in the cell-free control to your experimental wells.The phenolic hydroxyl group on the ferulic acid moiety can directly donate a hydrogen atom to the DPPH radical, causing a color change that mimics true antioxidant activity from a biological sample. This control quantifies the direct chemical interference.
Compound Color Interference 1. Measure the absorbance of this compound in the assay buffer at the detection wavelength (around 517 nm for DPPH) in the absence of the DPPH reagent. 2. Subtract this background absorbance from your final readings.If the compound itself absorbs light at the same wavelength as the assay readout, it will artificially alter the final absorbance value.
Issue 3: Unexpected Results in Fluorescence-Based Assays
Potential Cause Troubleshooting Step Rationale
Autofluorescence of the Compound 1. Prepare wells containing cells and this compound at various concentrations but without the fluorescent probe/dye. 2. Measure the fluorescence at the same excitation/emission wavelengths used for your assay. If a signal is detected, subtract this background from your experimental values.Tryptamine and ferulic acid moieties can be intrinsically fluorescent, which can contribute to the overall signal and lead to an overestimation of the biological effect.
Fluorescence Quenching 1. Run a cell-free assay with the fluorescent probe and varying concentrations of this compound to see if the signal is diminished. 2. Consider using a fluorescent probe with a longer wavelength (red-shifted) to minimize interference.The compound may absorb the excitation or emission light of the fluorophore (an "inner filter effect"), leading to a lower-than-expected signal and a false-negative or underestimated result.
Photobleaching 1. Reduce the exposure time to the excitation light source. 2. Include a "no treatment" control that is exposed to the light source for the same duration to quantify signal loss.Fluorophores can be irreversibly damaged by prolonged exposure to excitation light, leading to a weaker signal over time.

Quantitative Data Summary

The following tables present representative data for assays commonly used to evaluate compounds like this compound. Note that specific values for this compound are not widely published; therefore, these tables are based on typical results for ferulic acid and other phenolic antioxidants/anti-inflammatories to provide a baseline for expected outcomes.

Table 1: Representative IC₅₀ Values in Antioxidant Assays

Compound DPPH Radical Scavenging Assay (IC₅₀) ABTS Radical Scavenging Assay (IC₅₀)
This compound (Hypothetical) 25 - 75 µM15 - 50 µM
Ferulic Acid (Reference) ~35 µM (9.9 µg/mL)[2]~20 µM
Ascorbic Acid (Standard Control) ~25 µM (4.4 µg/mL)~15 µM
Trolox (Standard Control) ~40 µM~10 µM

Table 2: Representative IC₅₀ Values in Anti-Inflammatory Cell-Based Assays

Compound Inhibition of NO Production (LPS-stimulated RAW 264.7 cells) (IC₅₀) Inhibition of TNF-α Release (LPS-stimulated PBMCs) (IC₅₀)
This compound (Hypothetical) 10 - 50 µM5 - 30 µM
Dexamethasone (Standard Control) ~5 µM~10 nM
L-NAME (NOS Inhibitor Control) ~20 µMN/A

Experimental Protocols & Workflows

Protocol 1: DPPH Radical Scavenging Assay (Cell-Free)

This protocol is for determining the direct antioxidant activity of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of the this compound stock in methanol to achieve final assay concentrations (e.g., 1 µM to 200 µM).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each this compound dilution.

    • Add 50 µL of methanol to control wells (for 0% inhibition) and 50 µL of a standard antioxidant (e.g., Ascorbic Acid) to positive control wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

    • Plot the % Inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare DPPH Solution a2 Add DPPH to Plate p1->a2 p2 Prepare Compound Dilutions a1 Add Compound to Plate p2->a1 a1->a2 a3 Incubate 30 min (Dark) a2->a3 a4 Read Absorbance at 517 nm a3->a4 d1 Calculate % Inhibition a4->d1 d2 Determine IC50 Value d1->d2

Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the anti-inflammatory potential of this compound in a cell-based model.

  • Cell Seeding:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

  • Inflammatory Stimulation:

    • Add 10 µL of Lipopolysaccharide (LPS) solution to achieve a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.

    • Incubate the plate for 24 hours at 37°C.

  • NO Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the % inhibition of NO production relative to the LPS-only treated cells and calculate the IC₅₀ value.

Signaling Pathway Diagram

This compound, like other phenolic anti-inflammatory compounds, may exert its effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB and MAPK. The diagram below illustrates this hypothetical mechanism of action.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK NBF This compound NBF->MAPK_cascade Inhibits NBF->IKK Inhibits AP1 AP-1 MAPK_cascade->AP1 Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65/p50 IkB->NFkB_p65 Releases NFkB_p65_nuc p65/p50 (Nuclear) NFkB_p65->NFkB_p65_nuc Translocates NFkB_p65_nuc->Cytokines Induces Transcription

Hypothetical anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Quantification of Nb-Feruloyltryptamine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Nb-Feruloyltryptamine using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

A1: The molecular weight of this compound is approximately 336.4 g/mol .[1]

Q2: What are the most common adducts observed for this compound in positive electrospray ionization (ESI+)?

A2: In positive ESI, you are most likely to observe the protonated molecule [M+H]⁺. Depending on the mobile phase composition and sample matrix, you may also see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. It is recommended to use a mobile phase with a low concentration of a volatile acid, such as 0.1% formic acid, to promote protonation.

Q3: What are the expected major fragment ions for this compound in MS/MS?

A3: The fragmentation of this compound is expected to occur primarily at the amide bond. This will likely result in a characteristic fragment ion from the tryptamine moiety and another from the ferulic acid moiety. Based on the fragmentation patterns of similar compounds, key product ions would arise from the cleavage of the N-Cα bond of the tryptamine side chain and cleavage of the amide bond.

Q4: I am not seeing a signal for my analyte. What are the common causes?

A4: Several factors could lead to a lack of signal. Start by checking the instrument performance with a standard compound. If the instrument is functioning correctly, investigate the following:

  • Sample Preparation: Inefficient extraction or sample degradation.

  • Chromatography: Poor retention or co-elution with interfering substances.

  • Mass Spectrometer Settings: Incorrect precursor ion selection, collision energy, or ionization parameters.

  • Source Contamination: A dirty ion source can significantly suppress the signal.

Q5: My results show high variability. What could be the issue?

A5: High variability in quantitative results often points to issues with:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[2][3]

  • Inconsistent Sample Preparation: Variations in extraction efficiency between samples.

  • Instrument Instability: Fluctuations in spray stability or detector response.

  • Improper Internal Standard Use: The internal standard may not be adequately compensating for variations.

Troubleshooting Guides

Problem: Poor Peak Shape or Tailing
Possible Cause Suggested Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase. Add a small amount of a competing base to the mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Problem: Ion Suppression or Enhancement (Matrix Effects)
Possible Cause Suggested Solution
Co-elution with Matrix Components Improve chromatographic separation by modifying the gradient, flow rate, or changing the column.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4]
High Concentration of Salts or Buffers Ensure the final sample injected has a low salt concentration. Use volatile buffers if necessary.

Quantitative Data Summary

The following tables provide typical starting parameters and expected performance for the quantification of compounds similar to this compound. These should be optimized for your specific instrument and matrix.

Table 1: Proposed MRM Transitions for this compound

Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Putative Fragment IdentityCollision Energy (eV) - Starting Point
m/z 337.15m/z 160.10Tryptamine moiety fragment20-30
m/z 337.15m/z 177.05Feruloyl moiety fragment15-25

Note: These transitions are predicted based on the fragmentation of tryptamine and ferulic acid derivatives.[5] Optimal collision energies must be determined empirically.

Table 2: Typical LC-MS/MS Method Validation Parameters for Tryptamine Derivatives

ParameterTypical Value/Range
Limit of Detection (LOD) 0.05 - 1 ng/mL
Limit of Quantification (LOQ) 0.1 - 5 ng/mL
Linearity (R²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery 80 - 120%
Matrix Effect 85 - 115%

Data compiled from validated methods for similar small molecules.[4][6][7][8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (General Procedure)
  • Homogenization: Homogenize 100 mg of lyophilized and powdered plant tissue in 1 mL of 80% methanol.

  • Extraction: Vortex the mixture for 1 minute and sonicate for 30 minutes in a cold water bath.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Re-extraction: Repeat the extraction process on the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Evaporation: Evaporate the combined supernatants to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Generic LC-MS/MS Method for this compound Quantification
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for specific instrument

  • MRM Transitions: See Table 1 (to be optimized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration UPLC_Separation UPLC Separation Filtration->UPLC_Separation Mass_Spectrometry Mass Spectrometry (MRM Mode) UPLC_Separation->Mass_Spectrometry Data_Processing Data_Processing Mass_Spectrometry->Data_Processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start No or Low Signal Check_Standard Run System Suitability Standard Start->Check_Standard Standard_OK Standard OK? Check_Standard->Standard_OK Instrument_Issue Troubleshoot Instrument (Source, Calibration, etc.) Standard_OK->Instrument_Issue No Sample_Prep_Issue Investigate Sample Prep (Extraction, Recovery) Standard_OK->Sample_Prep_Issue Yes LC_Issue Check Chromatography (Peak Shape, Retention) Sample_Prep_Issue->LC_Issue MS_Params_Issue Optimize MS Parameters (CE, Voltages) LC_Issue->MS_Params_Issue

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Enhancing Tryptamine Bioavailability in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of tryptamine compounds in experimental models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of many tryptamine compounds, such as N,N-Dimethyltryptamine (DMT), typically low?

A1: The low oral bioavailability of many tryptamines is primarily due to extensive first-pass metabolism.[1][2][3] When administered orally, these compounds are rapidly broken down by enzymes in the gastrointestinal tract and liver before they can reach systemic circulation.[1][3][4] The primary enzyme responsible for this rapid degradation is Monoamine Oxidase-A (MAO-A).[1][5][6]

Q2: What is the most common strategy to overcome the first-pass metabolism of oral tryptamines?

A2: The co-administration of Monoamine Oxidase Inhibitors (MAOIs) is the most established method to increase the oral bioavailability of tryptamines like DMT.[1][2] MAOIs block the action of the MAO-A enzyme, thereby preventing the breakdown of the tryptamine and allowing it to be absorbed into the bloodstream.[1] This principle is famously utilized in the traditional psychedelic beverage ayahuasca, where DMT-containing plants are combined with plants containing β-carboline alkaloids, which are reversible MAOIs.[1][2]

Q3: What are the primary metabolic pathways for tryptamine compounds?

A3: The primary metabolic pathway for tryptamines is oxidative deamination by monoamine oxidase (MAO), predominantly MAO-A, which converts the tryptamine into an inactive metabolite like indole-3-acetic acid (IAA).[1][5][7] When MAO-A is inhibited, other metabolic pathways become more significant. These include the involvement of cytochrome P450 enzymes, such as CYP2D6 and CYP2C19.[6][7]

Troubleshooting Guides

Issue: Low Plasma Concentrations of Tryptamine After Oral Administration
Potential Cause Troubleshooting Step Expected Outcome
Extensive First-Pass Metabolism Co-administer a selective MAO-A inhibitor (e.g., harmine, moclobemide) with the tryptamine compound.[1][8] The timing and dosage of the MAOI relative to the tryptamine are critical and may require optimization.A significant increase in the plasma concentration and duration of action of the tryptamine.[1][8]
Poor Absorption from the Gut Investigate alternative formulation strategies such as lipid-based nanoparticles, nanoemulsions, or the use of biosurfactants to improve solubility and absorption.[9][10][11]Enhanced absorption across the gut wall, leading to higher plasma levels.
Compound Degradation in Stomach Acid Consider enteric-coated formulations to protect the tryptamine compound from the acidic environment of the stomach and allow for release in the more neutral pH of the small intestine.Reduced degradation of the compound prior to absorption, potentially increasing bioavailability.
Issue: High Variability in Bioavailability Between Experimental Subjects
Potential Cause Troubleshooting Step Expected Outcome
Genetic Polymorphisms in Metabolic Enzymes Genotype experimental animals for relevant enzymes like CYP2D6, which can influence tryptamine metabolism, especially when MAOIs are used.[6]Stratifying results by genotype may explain variability and lead to more consistent data.
Differences in Gut Microbiome Standardize the diet and housing conditions of experimental animals to minimize variations in gut microbiota, which can influence drug metabolism.[12] Recent studies suggest oral tryptamines can alter the gut microbiome.[12]Reduced inter-individual variability in metabolic profiles.
Inconsistent Dosing or Formulation Ensure precise and consistent preparation of dosing solutions and administration techniques. For oral gavage, ensure the compound is fully in solution or a homogenous suspension.More reproducible pharmacokinetic profiles across subjects.[13]

Experimental Protocols & Methodologies

Protocol 1: Enhancing Oral DMT Bioavailability with an MAO-A Inhibitor in a Rodent Model

Objective: To determine the effect of a MAO-A inhibitor on the plasma concentration of orally administered DMT.

Materials:

  • N,N-Dimethyltryptamine (DMT)

  • Harmine hydrochloride (MAO-A inhibitor)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Rodent model (e.g., Sprague-Dawley rats)

Procedure:

  • Fast animals overnight with free access to water.

  • Divide animals into two groups: Control (Vehicle + DMT) and Experimental (Harmine + DMT).

  • Prepare dosing solutions of DMT and harmine in the chosen vehicle.

  • Administer harmine (e.g., 1 mg/kg) or vehicle to the respective groups via oral gavage.[1]

  • After a predetermined time (e.g., 30-60 minutes) to allow for MAO-A inhibition, administer DMT (e.g., 1 mg/kg) to all animals via oral gavage.[1]

  • Collect blood samples at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-DMT administration.

  • Process blood samples to obtain plasma and analyze for DMT and its major metabolite, indole-3-acetic acid (IAA), using a validated LC-MS/MS method.

Data Analysis: Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of DMT between the control and experimental groups. A significant increase in these parameters in the harmine-treated group indicates successful enhancement of bioavailability.

Protocol 2: Development of a Tryptamine Prodrug for Improved Stability and Bioavailability

Objective: To synthesize and evaluate an acyloxymethyl (ACOM) prodrug of a hydroxylated tryptamine (e.g., psilocin) to enhance its stability and potential for alternative delivery routes.[14]

Methodology:

  • Synthesis: Protect the indole nitrogen of the parent tryptamine using a chemoselective protecting group.[14] Subsequently, introduce the acyloxymethyl promoiety to the hydroxyl group. Finally, deprotect the indole nitrogen under mild conditions to yield the O-ACOM prodrug.[14]

  • In Vitro Stability: Assess the stability of the prodrug in simulated gastric and intestinal fluids, as well as in human plasma and saliva, to determine its rate of conversion back to the active parent drug.[14]

  • Permeability Assay: Use a Caco-2 cell monolayer model to assess the membrane permeability of the prodrug compared to the parent compound. Enhanced lipophilicity of the prodrug is expected to improve passive diffusion.[14]

  • Pharmacokinetic Studies: Administer the prodrug and the parent compound to an animal model via the intended route (e.g., oral, intranasal, or transdermal) and compare the plasma concentration-time profiles of the active drug.

Data Presentation

Table 1: Pharmacokinetic Parameters of DMT with and without MAO-A Inhibition in Rats

Parameter DMT alone (1 mg/kg i.p.) DMT (1 mg/kg i.p.) + Harmine (1 mg/kg i.p.)
Brain DMT Concentration (at 100 min) Low (relative to 3-IAA)34% of total alkaloids
Brain 3-IAA Concentration (at 100 min) ~50-fold higher than DMT65% of total alkaloids
Brain DMT-NO Concentration (at 100 min) Not reported1% of total alkaloids
Data synthesized from a study in rats, demonstrating the shift in metabolite ratios upon MAO-A inhibition.[1]

Table 2: Comparison of Tryptamine Delivery Routes

Delivery Route Onset of Action Bioavailability Key Advantage Reference
Oral (without MAOI) InactiveVery Low-[1][2]
Oral (with MAOI) ≤1 hourHighExtended duration[2]
Intravenous (IV) ≤2–5 min100%Precise dose control, rapid onset[2][7]
Inhalation 10–15 secondsHighVery rapid onset[2]
Intranasal 10-15 min (for 5-MeO-DMT)HighBypasses first-pass metabolism, non-invasive[15]
Transdermal Slow / Extended~77% (in mice)Consistent, extended-release at non-hallucinogenic doses[16]

Visualizations

G cluster_oral Oral Administration cluster_gut GI Tract / Liver Oral Tryptamine Oral Tryptamine First-Pass Metabolism First-Pass Metabolism Oral Tryptamine->First-Pass Metabolism MAO-A MAO-A MAO-A->First-Pass Metabolism Drives Inactive Metabolites Inactive Metabolites First-Pass Metabolism->Inactive Metabolites Results in Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation Greatly Reduces Bioavailability

Caption: Oral Tryptamine First-Pass Metabolism Workflow.

G cluster_strategies Bioavailability Enhancement Strategies MAOI Co-administration MAOI Co-administration Inhibition of MAO-A Inhibition of MAO-A MAOI Co-administration->Inhibition of MAO-A Alternative Routes Alternative Routes Bypass First-Pass Metabolism Bypass First-Pass Metabolism Alternative Routes->Bypass First-Pass Metabolism e.g., IV, Intranasal, Transdermal Prodrug Formulation Prodrug Formulation Improved Stability & Permeability Improved Stability & Permeability Prodrug Formulation->Improved Stability & Permeability e.g., Psilocybin, ACOM-derivatives Novel Delivery Systems Novel Delivery Systems Enhanced Absorption & Targeting Enhanced Absorption & Targeting Novel Delivery Systems->Enhanced Absorption & Targeting e.g., Nanoparticles, Liposomes Increased Bioavailability Increased Bioavailability Inhibition of MAO-A->Increased Bioavailability Bypass First-Pass Metabolism->Increased Bioavailability Improved Stability & Permeability->Increased Bioavailability Enhanced Absorption & Targeting->Increased Bioavailability

Caption: Strategies to Enhance Tryptamine Bioavailability.

Caption: Key Metabolic Pathways of Tryptamine Compounds.

References

Addressing matrix effects in Nb-Feruloyltryptamine analysis from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Nb-Feruloyltryptamine from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] In biological samples, this includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can negatively impact the accuracy, precision, reproducibility, and sensitivity of your analytical method.[4][5]

Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, low signal intensity is a common symptom of ion suppression, a type of matrix effect.[1] Co-eluting matrix components can compete with this compound for ionization, reducing the number of analyte ions that reach the detector.[1] Phospholipids are a major cause of ion suppression when analyzing samples from plasma or tissue.[6]

Q3: How can I determine if matrix effects are impacting my results?

A3: A common method to assess matrix effects is the post-extraction addition method.[4] In this technique, you compare the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. A significant difference in the signal indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[2]

Q4: What is the best way to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS is chemically identical to this compound but has a different mass. It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[3] If a SIL-IS is not available, matrix-matched calibration standards, prepared in a blank matrix similar to your samples, can also help to compensate for consistent matrix effects.[1][3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Co-eluting interferences, column degradation, inappropriate mobile phase.- Optimize chromatographic separation to better resolve this compound from matrix components.[2] - Evaluate a different LC column chemistry. - Ensure mobile phase pH is appropriate for the analyte.
Inconsistent Results (Poor Reproducibility) Variable matrix effects between samples, sample preparation inconsistency.- Implement a more robust sample preparation method like Solid-Phase Extraction (SPE) to remove more matrix components.[1] - Use a stable isotope-labeled internal standard (SIL-IS) for correction.[3] - Ensure precise and consistent execution of the sample preparation protocol.
Low Signal-to-Noise Ratio High background noise from matrix, ion suppression.- Improve sample cleanup to reduce the amount of matrix introduced into the MS.[5] - Optimize MS ion source parameters (e.g., gas flow rates, temperature) to maximize this compound ionization.[3] - Consider a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]
Retention Time Shifts Changes in mobile phase composition, column degradation, temperature fluctuations.- Prepare fresh mobile phase. - Check for leaks in the LC system. - Allow the column to equilibrate fully before each injection. - If the problem persists, consider replacing the column.[7]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a simple and fast method for sample cleanup but may result in significant matrix effects.[8]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

SPE provides cleaner extracts compared to PPT and can significantly reduce matrix effects.[8]

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.

Illustrative Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
Sample Preparation MethodAnalyte Peak Area (in blank matrix)Analyte Peak Area (in neat solution)Matrix Effect (%)
Protein Precipitation (PPT)45,000100,000-55% (Suppression)
Liquid-Liquid Extraction (LLE)75,000100,000-25% (Suppression)
Solid-Phase Extraction (SPE)92,000100,000-8% (Suppression)

Matrix Effect (%) = ((Peak Area in matrix / Peak Area in neat solution) - 1) * 100

Table 2: Recommended Starting LC-MS/MS Parameters for this compound
ParameterRecommendation
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to elute the analyte, followed by a wash and re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), positive ion mode
MS/MS Transition Monitor precursor ion and characteristic product ions for this compound.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_end Resolution Start Inconsistent or Inaccurate This compound Results CheckSystem Verify LC-MS System Performance (e.g., calibration, peak shape) Start->CheckSystem AssessMatrixEffect Perform Matrix Effect Experiment (Post-Extraction Addition) CheckSystem->AssessMatrixEffect System OK EvaluateSamplePrep Review Sample Preparation Procedure AssessMatrixEffect->EvaluateSamplePrep Matrix Effect Observed OptimizeChroma Optimize Chromatographic Method EvaluateSamplePrep->OptimizeChroma ImproveCleanup Enhance Sample Cleanup (e.g., switch to SPE) EvaluateSamplePrep->ImproveCleanup UseSIL_IS Implement Stable Isotope-Labeled Internal Standard EvaluateSamplePrep->UseSIL_IS End Accurate and Reproducible Results OptimizeChroma->End ImproveCleanup->End UseSIL_IS->End

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_cleanup Interference Removal cluster_elution Analyte Collection cluster_analysis Analysis start Biological Sample (e.g., Plasma) condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove polar interferences) load->wash elute 4. Elute this compound (with organic solvent) wash->elute evaporate 5. Evaporate & Reconstitute elute->evaporate end LC-MS/MS Analysis evaporate->end

Caption: A typical Solid-Phase Extraction (SPE) workflow for biological samples.

References

Optimization of cell culture conditions for Nb-Feruloyltryptamine treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Feruloyltryptamine (NFT) treatment in cell culture applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers optimize their cell culture conditions when working with NFT.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of cell culture conditions for N-Feruloyltryptamine (NFT) treatment.

Question Answer & Troubleshooting Steps
1. What is the optimal solvent for dissolving N-Feruloyltryptamine (NFT)? NFT is a phenolic compound and may have limited solubility in aqueous solutions. Recommended Solvent: Start by dissolving NFT in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Troubleshooting:Precipitation in Media: If you observe precipitation upon adding the DMSO stock to your cell culture medium, it indicates that the final concentration of NFT is too high or the DMSO concentration is affecting its solubility. • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. Perform a serial dilution of your NFT stock in the medium to determine the highest soluble concentration without precipitation. Always add the stock solution to the medium with gentle vortexing.
2. What is a good starting concentration range for NFT treatment? The optimal concentration is highly cell-type dependent. Based on studies using N-Feruloyl Serotonin (a synonym for NFT), a good starting range for neuroprotective effects is 1-20 µM [1][2]. Troubleshooting:No Observed Effect: If you do not see any biological effect, the concentration may be too low. Gradually increase the concentration (e.g., 25, 50, 100 µM). • High Cell Death (Cytotoxicity): If you observe significant cell death, the concentration is likely too high. Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) to determine the optimal non-toxic concentration range for your specific cell line.
3. How long should I treat my cells with NFT? Treatment duration depends on the experimental endpoint. For studies on protection against acute oxidative stress, a pre-treatment of 1-24 hours before inducing stress is common. For chronic studies, treatment can last for several days. Troubleshooting:Inconsistent Results: Short-term fluctuations can be minimized by ensuring consistent timing. For longer experiments, consider the stability of NFT in your culture medium. It may be necessary to perform partial media changes with freshly prepared NFT-containing medium every 24-48 hours to maintain a consistent concentration.
4. My cells are clumping after treatment. What should I do? Cell clumping can be a sign of cellular stress or a reaction to the compound or vehicle[3]. Troubleshooting:Check Vehicle Control: Ensure that cells treated with the vehicle (e.g., 0.1% DMSO) alone do not exhibit clumping. If they do, the issue is likely the solvent concentration. • Reduce Concentration: High concentrations of NFT may be causing cytotoxicity, leading to clumping of dying cells. Lower the treatment concentration. • Enzymatic Dissociation: If using adherent cells, ensure gentle handling during passaging. Over-trypsinization can damage cell surfaces and promote aggregation[3].
5. I am seeing unexpected oxidative stress caused by the NFT treatment. Is this possible? While NFT is known for its antioxidant properties, some molecules related to its core structure, like tryptophan, can be metabolized into pro-oxidant compounds under certain conditions, such as through the kynurenine pathway[4][5]. Troubleshooting:Dose-Response: This is most likely to occur at very high, non-physiological concentrations. Confirm this with a dose-response experiment. • Measure ROS: Use a fluorescent probe like DCFH-DA to quantify Reactive Oxygen Species (ROS) production across a range of NFT concentrations to identify a potential pro-oxidant threshold. In studies on SH-SY5Y cells, NFT treatment was shown to decrease ROS levels induced by Aβ₂₅₋₃₅[1][6].

Data Presentation: NFT Treatment Parameters

The following tables summarize key quantitative data for designing experiments with NFT.

Table 1: Solubility and Stock Solution Parameters

ParameterRecommended Value/SolventNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Prepare a high-concentration stock (e.g., 10-50 mM).
Stock Solution Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Final Vehicle Concentration < 0.5% (typically ≤ 0.1%)High DMSO concentrations can be toxic to cells.
Aqueous Solubility LowDirect dissolution in media is not recommended.

Table 2: Recommended Treatment Conditions for Neuroblastoma SH-SY5Y Cells

ParameterRecommended RangeSource / Notes
Cell Line Human Neuroblastoma SH-SY5YCommonly used to study neuroprotective effects[1][2].
Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/cm²Adjust based on experiment duration to avoid overconfluence.
NFT Concentration (Protective) 1 - 20 µMEffective range for attenuating Aβ₂₅₋₃₅-induced injury[1][2].
Stressor (Optional) Amyloid-beta (Aβ₂₅₋₃₅)Used to induce oxidative stress and apoptosis[1].
Treatment Duration 1 - 24 hoursPre-treatment before stressor or co-treatment with stressor.
Culture Medium DMEM/F-12 or RPMI-1640Supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Incubation Conditions 37°C, 5% CO₂Standard mammalian cell culture conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for NFT Cytotoxicity

This protocol determines the dose-dependent effect of NFT on cell viability.

  • Cell Seeding:

    • Culture cells (e.g., SH-SY5Y) to ~80% confluency.

    • Trypsinize, count, and assess viability of the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • NFT Treatment:

    • Prepare a 2X working solution of NFT in complete medium from your DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Remove 100 µL of medium from each well and add 100 µL of the 2X NFT working solutions or vehicle control. This results in a final 1X concentration.

    • Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations: Pathways and Workflows

Signaling Pathway of N-Feruloyltryptamine

The following diagram illustrates the neuroprotective signaling pathways modulated by NFT in response to oxidative stress, such as that induced by Amyloid-beta (Aβ). NFT has been shown to inhibit apoptosis by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. It also attenuates neuronal damage by regulating MAPK signaling pathways and activating the CREB/BDNF pathway[1][2].

NFT_Signaling_Pathway Abeta Oxidative Stress (e.g., Amyloid-beta) ROS ↑ Reactive Oxygen Species (ROS) Abeta->ROS induces MAPK MAPK Pathway ROS->MAPK activates Apoptosis Neuronal Apoptosis NFT N-Feruloyltryptamine (NFT) NFT->ROS inhibits NFT->MAPK regulates Bax ↓ Bax (Pro-apoptotic) NFT->Bax Bcl2 ↑ Bcl-2 (Anti-apoptotic) NFT->Bcl2 CREB ↑ CREB/BDNF Pathway NFT->CREB MAPK->Apoptosis promotes Bax->Apoptosis Bcl2->Apoptosis Survival Neuronal Survival CREB->Survival

Caption: Neuroprotective signaling cascade of N-Feruloyltryptamine (NFT).

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for evaluating the protective effects of NFT against a cellular stressor.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis P1 1. Culture Cells (e.g., SH-SY5Y) P2 2. Seed Cells in 96-well plate P1->P2 P3 3. Incubate 24h (Attachment) P2->P3 T1 4. Pre-treat with NFT (1-24h) P3->T1 T2 5. Induce Stress (e.g., with Aβ) T1->T2 A1 6. Incubate (e.g., 24h) T2->A1 A2 7. Perform Endpoint Assay (e.g., MTT, ROS) A1->A2 A3 8. Data Analysis A2->A3

Caption: General experimental workflow for assessing NFT's protective effects.

References

Technical Support Center: Chromatographic Analysis of Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Nb-Feruloyltryptamine.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of this compound with Impurities

  • Question: My this compound peak is not well-separated from an adjacent impurity peak. How can I improve the resolution?

  • Answer: Improving resolution requires a systematic approach focusing on the mobile phase, stationary phase, and other chromatographic parameters.[1] Here are key strategies:

    • Mobile Phase Optimization:

      • Adjusting Organic Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of this compound and may improve separation from less hydrophobic impurities. Conversely, increasing the organic solvent strength will decrease retention time. Experiment with small, incremental changes to the organic solvent ratio.[2][3]

      • Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.[2]

      • Modifying Mobile Phase pH: The structure of this compound contains a phenolic hydroxyl group and an amide group. The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl group, which in turn affects its retention and peak shape. For reversed-phase HPLC, operating at a pH that keeps the phenolic group protonated (e.g., pH 2.5-4.5) is often beneficial for good peak shape and retention. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid to the mobile phase is common practice.[4]

    • Stationary Phase Selection:

      • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are a common starting point for reversed-phase chromatography, other phases like Phenyl-Hexyl or Biphenyl can offer different selectivities for aromatic compounds like this compound.[3]

      • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and improve resolution, although this may lead to higher backpressure and longer run times, respectively.[1]

    • Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature often increases retention and may improve resolution, while higher temperatures can decrease viscosity and improve efficiency, but may also decrease retention.

Issue 2: Peak Tailing of the this compound Peak

  • Question: The peak for this compound is asymmetrical with a noticeable tail. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the chromatographic system.[5]

    • Secondary Silanol Interactions: The indole nitrogen and phenolic hydroxyl group in this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.

      • Lower Mobile Phase pH: Adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups and reduce these secondary interactions.[4]

      • Mobile Phase Additives: A small amount of a basic additive, like triethylamine, can sometimes be used to compete with the analyte for active sites, but this is less common with modern columns and can suppress MS signals if used.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Dilute the Sample: Prepare a more dilute sample and inject it to see if the peak shape improves.

    • Column Degradation: Over time, the stationary phase of the column can degrade, or the column frit can become partially blocked, leading to poor peak shape.

      • Flush the Column: Follow the manufacturer's instructions for column washing.

      • Replace the Column: If the problem persists, the column may need to be replaced.

Issue 3: Irreproducible Retention Times

  • Question: The retention time of my this compound peak is shifting between injections. What is causing this variability?

  • Answer: Fluctuating retention times are often due to issues with the mobile phase preparation, the HPLC system, or column equilibration.

    • Mobile Phase Issues:

      • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phases or after the system has been idle.

      • Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly. If preparing the mobile phase manually, ensure accurate measurements and thorough mixing. Evaporation of the more volatile solvent component can also alter the composition over time.

      • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.

    • System Leaks: A leak in the HPLC system can cause the flow rate to be inconsistent. Check for any visible leaks at all fittings.

    • Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a moderately polar molecule with a molecular weight of 336.4 g/mol .[5] Key structural features relevant to its chromatographic behavior include:

  • An aromatic indole ring system.

  • A phenolic hydroxyl group.

  • An amide linkage.

  • A methoxy group.

Its calculated XLogP3 of 3.3 suggests it is well-suited for reversed-phase chromatography.[5] It is reported to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6]

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₂O₃[5]
Molecular Weight336.4 g/mol [5]
XLogP33.3[5]
SolubilityDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A good starting point for method development would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with an acidic modifier. Based on methods for similar compounds, the following conditions can be used as an initial "scouting" run:

ParameterRecommended Starting Condition
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15-30 minutes
Flow Rate 0.2-1.0 mL/min (depending on column ID)
Column Temperature 25-40 °C
Detection (UV) Monitor at the λmax of this compound (likely in the 280-330 nm range due to the conjugated system)
Injection Volume 1-10 µL
Sample Solvent Dilute in mobile phase or a solvent like methanol/acetonitrile

Q3: Is chiral chromatography necessary for this compound?

A3: Based on its chemical structure, this compound is an achiral molecule as it does not contain any stereocenters. Therefore, chiral chromatography is not necessary for its analysis.

Q4: How should I prepare my this compound sample for injection?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion. If the sample is not soluble in the initial mobile phase, use a stronger solvent like methanol, acetonitrile, or DMSO, but ensure the injection volume is small to minimize solvent effects. It is also good practice to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.

Experimental Protocols & Visualizations

Example UHPLC-MS/MS Method for N-trans-feruloyl tryptamine

The following is an example of a UHPLC-MS/MS method used for the analysis of a mixture of hydroxycinnamic acid amides, including N-trans-feruloyl tryptamine.[4] This can serve as a basis for developing a specific method for this compound.

ParameterCondition
Chromatography System UHPLC-TripleQ
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Run Time 5 minutes
Detection MS/MS

Note: The specific gradient, column, and flow rate were part of a broader study and would need to be optimized for the specific analysis of this compound.

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase organic_strength Adjust Organic % mobile_phase->organic_strength Isocratic or Gradient change_solvent Change Organic Solvent (ACN <=> MeOH) mobile_phase->change_solvent ph_adjust Adjust pH mobile_phase->ph_adjust stationary_phase Change Stationary Phase organic_strength->stationary_phase Unsuccessful end Resolution Improved organic_strength->end Successful change_solvent->stationary_phase Unsuccessful change_solvent->end Successful ph_adjust->stationary_phase Unsuccessful ph_adjust->end Successful column_chem Different Column Chemistry (e.g., Phenyl-Hexyl) stationary_phase->column_chem column_dim Change Column Dimensions (Length, Particle Size) stationary_phase->column_dim other_params Optimize Other Parameters column_chem->other_params Unsuccessful column_chem->end Successful column_dim->other_params Unsuccessful column_dim->end Successful temperature Adjust Temperature other_params->temperature flow_rate Adjust Flow Rate other_params->flow_rate temperature->end Successful flow_rate->end Successful

Caption: Troubleshooting workflow for improving chromatographic resolution.

Signaling Pathway for Peak Tailing Causes and Solutions

G cluster_causes Potential Causes cluster_solutions Solutions secondary_interactions Secondary Interactions (Silanol Groups) use_endcapped Use End-Capped Column secondary_interactions->use_endcapped lower_ph Lower Mobile Phase pH secondary_interactions->lower_ph column_overload Column Overload dilute_sample Dilute Sample column_overload->dilute_sample column_degradation Column Degradation flush_column Flush Column column_degradation->flush_column replace_column Replace Column column_degradation->replace_column peak_tailing Peak Tailing Observed peak_tailing->secondary_interactions peak_tailing->column_overload peak_tailing->column_degradation

Caption: Causes and solutions for chromatographic peak tailing.

References

Refinement of dosing protocols for in vivo studies with Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing protocols for in vivo studies with Nb-Feruloyltryptamine. Given the limited specific data on this compound, this guide draws upon information from structurally related tryptamine derivatives and general principles of in vivo study design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a recommended starting dose for an in-vivo efficacy study with this compound?

A1: As there is no established in vivo data for this compound, a pilot dose-finding study is crucial. Based on studies with other tryptamine derivatives, a broad range should be initially screened. For a mouse model, a starting point could be in the range of 1-50 mg/kg. It is recommended to start with a low dose (e.g., 1 mg/kg), a medium dose (e.g., 10 mg/kg), and a high dose (e.g., 50 mg/kg) to assess tolerability and initial efficacy signals. Monitor for adverse effects such as sedation, ataxia, or signs of distress.

Q2: How should I dissolve this compound for in vivo administration? It appears to have poor water solubility.

A2: Poor aqueous solubility is a common challenge for many investigational drugs. A suitable vehicle is essential to ensure consistent delivery. It is critical to perform a vehicle safety study in a small cohort of animals before proceeding with the main experiment. The table below summarizes common vehicles for poorly soluble compounds.

Data Presentation: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

VehiclePropertiesConsiderations
Saline (0.9% NaCl) with co-solvent Isotonic.Limited solubilizing capacity for highly lipophilic compounds.
DMSO (Dimethyl sulfoxide) A powerful solvent for many organic compounds.Can be toxic at higher concentrations. Typically used as a co-solvent at <10% of the final injection volume.[1]
PEG 400 (Polyethylene glycol 400) A water-miscible polymer that can dissolve a wide range of compounds.Can cause osmotic effects and may have biological activity of its own.[1]
20% HP-β-CD (Hydroxypropyl-β-cyclodextrin) A cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.Can affect the pharmacokinetics of the compound. Preparation may require heating and sonication.
Corn Oil / Sesame Oil Suitable for highly lipophilic compounds for oral or subcutaneous administration.Not suitable for intravenous injection. Can be slow to absorb.

Q3: Which route of administration is best for this compound in a mouse model of neuroinflammation?

A3: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.

  • Intraperitoneal (IP) Injection: This route is often used in preclinical studies as it is relatively easy to perform and allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[2] However, it can cause local irritation.

  • Oral Gavage (PO): This method is preferred if the compound is intended for oral administration in humans.[3] It is subject to first-pass metabolism in the liver, which may affect bioavailability.[3]

  • Intravenous (IV) Injection: This provides 100% bioavailability and rapid distribution. However, it can be technically challenging in mice and may lead to rapid clearance.

For initial efficacy studies, IP injection is often a pragmatic choice. If the compound shows promise, oral gavage studies should be conducted to assess its potential as an oral therapeutic.

Q4: I've administered a tryptamine derivative and the mice are exhibiting unusual behavior (e.g., head-weaving, hindlimb abduction). Is this a sign of toxicity?

A4: Not necessarily. Tryptamine and its derivatives are known to interact with serotonin receptors in the central nervous system, which can lead to specific behavioral changes. Head-weaving or head-twitches in rodents are considered a behavioral proxy for psychedelic-like effects and are often mediated by 5-HT2A receptor activation.[4][5] While these effects indicate that the compound is crossing the blood-brain barrier and is pharmacologically active, it's important to distinguish them from signs of distress or toxicity (e.g., lethargy, piloerection, hunched posture, significant weight loss). If signs of toxicity are observed, the dose should be lowered.

Q5: My initial study showed no significant effect of this compound. What should I do?

A5: A lack of efficacy can be due to several factors. Consider the following troubleshooting steps:

  • Dose and Bioavailability: Was the dose high enough? Was the compound properly dissolved and administered? Consider a higher dose or a different vehicle/administration route to improve exposure.

  • Target Engagement: Is there evidence that the compound is reaching its target tissue at a sufficient concentration? Pharmacokinetic (PK) studies to measure plasma and brain concentrations of this compound would be beneficial.

  • Timing of Administration: Was the compound administered at the optimal time relative to the disease induction or measurement of endpoints? The therapeutic window for anti-inflammatory or neuroprotective agents can be narrow.

  • Experimental Model: Is the chosen animal model appropriate to test the hypothesis?

  • Compound Stability: Was the dosing solution stable throughout the experiment?

Experimental Protocols and Data Presentation

Detailed Methodologies: Generic Protocol for an In Vivo Study in a Mouse Model of LPS-Induced Neuroinflammation

This protocol provides a general framework that should be adapted based on pilot study data for this compound.

  • Animals: Use adult male C57BL/6 mice (8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before the experiment.

  • Compound Preparation: Based on solubility tests, prepare this compound in a suitable vehicle (e.g., 5% DMSO in 20% HP-β-CD in saline). Prepare fresh on each day of dosing.

  • Experimental Groups:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS (Lipopolysaccharide)

    • Group 3: this compound (low dose) + LPS

    • Group 4: this compound (medium dose) + LPS

    • Group 5: this compound (high dose) + LPS

  • Dosing Regimen: Administer this compound or vehicle via intraperitoneal (IP) injection one hour prior to LPS administration.

  • Induction of Neuroinflammation: Administer LPS (e.g., 1 mg/kg) via IP injection.

  • Endpoint Measurement: At 24 hours post-LPS injection, collect tissues for analysis.

    • Behavioral Tests: (Optional, may require different time points) Assess sickness behavior or cognitive function.

    • Tissue Collection: Anesthetize mice and collect blood via cardiac puncture. Perfuse with ice-cold saline. Harvest brain tissue.

    • Biochemical Analysis: Analyze plasma and brain homogenates for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Gene Expression Analysis: Perform qPCR on brain tissue to measure the expression of inflammatory genes.

  • Statistical Analysis: Use one-way ANOVA with a post-hoc test (e.g., Tukey's) to compare between groups. A p-value of <0.05 is typically considered statistically significant.

Data Presentation: Template for Pilot Dose-Finding Study

Dose (mg/kg)Route of Admin.VehicleNo. of AnimalsObservations (within 1h post-dose)Signs of Toxicity (24h)Body Weight Change (%)
1IP5% DMSO/20% HP-β-CD3
10IP5% DMSO/20% HP-β-CD3
50IP5% DMSO/20% HP-β-CD3
VehicleIP5% DMSO/20% HP-β-CD3

Data Presentation: Template for Main Efficacy Study

GroupTreatmentNEndpoint 1 (e.g., Brain TNF-α pg/mg protein)Endpoint 2 (e.g., IL-6 mRNA fold change)Endpoint 3 (e.g., Sickness Behavior Score)
1Vehicle + Saline8-10
2Vehicle + LPS8-10
3Low Dose + LPS8-10
4Medium Dose + LPS8-10
5High Dose + LPS8-10

Mandatory Visualizations

Proposed Signaling Pathway for this compound

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory and neuroprotective effects of this compound, inferred from related compounds. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway and reduce oxidative stress.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates ROS ROS TLR4->ROS Induces IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates ROS->IKK Activates Nb-FT This compound Nb-FT->IKK Inhibits Nb-FT->ROS Scavenges Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF-κB_nuc->Inflammatory_Genes Induces Transcription

Caption: Proposed anti-inflammatory and antioxidant signaling pathway for this compound.

Experimental Workflow for In Vivo Studies

The diagram below outlines a logical workflow for conducting in vivo research with a novel compound like this compound.

G A Hypothesis Generation B Literature Review & Animal Model Selection A->B C Pilot Study: Solubility & Vehicle Selection B->C D Pilot Study: Dose-Range Finding & Tolerability C->D E Main Efficacy Study Design D->E H Statistical Analysis D->H Refine Dose F Execution of Main Study (Dosing & Model Induction) E->F G Data Collection (Behavioral, Biochemical, etc.) F->G G->H I Interpretation & Reporting H->I

Caption: General experimental workflow for preclinical in vivo studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for immunoassays targeting tryptamine-related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, understanding cross-reactivity, and implementing best practices in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of tryptamine immunoassays?

A1: Cross-reactivity is the phenomenon where an antibody in an immunoassay binds to substances other than the target analyte. In tryptamine immunoassays, this means the antibody may bind to various tryptamine analogs (e.g., DMT, psilocin, 5-MeO-DMT) or other structurally similar molecules, not just the specific tryptamine the assay was designed to detect. This can lead to inaccurate quantification and false-positive results[1].

Q2: Why is cross-reactivity a significant issue for tryptamine analysis?

A2: Many tryptamines share a common core indolealkylamine structure, leading to a high potential for cross-reactivity[1]. This is particularly challenging in drug screening and clinical research where the presence of multiple tryptamine analogs or their metabolites can interfere with the accurate detection of a specific compound[1].

Q3: How is the percentage of cross-reactivity calculated?

A3: Cross-reactivity is typically determined by comparing the concentration of a cross-reacting substance required to produce a 50% inhibition of signal (IC50) to the IC50 of the target analyte. The formula is:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [1]

A higher percentage indicates a greater degree of cross-reactivity.

Q4: Can a tryptamine immunoassay be selective for a single compound?

A4: Achieving absolute specificity for a single tryptamine is challenging due to the structural similarities among analogs. However, the degree of selectivity depends on the antibody used. Monoclonal antibodies, which recognize a single, specific epitope, generally offer higher specificity compared to polyclonal antibodies[1]. The design of the hapten used to generate the antibodies also plays a crucial role in determining specificity[1].

Q5: What are matrix effects and how can they affect my tryptamine immunoassay?

A5: Matrix effects occur when components in a biological sample (e.g., urine, plasma, saliva) interfere with the antibody-antigen binding in an immunoassay[2][3]. These effects can lead to either falsely high or falsely low results. Common interfering substances in urine, for example, can include endogenous compounds, other drugs, or even dietary supplements[4][5]. To mitigate matrix effects, it is often recommended to dilute the samples or to prepare the standard curve in a matrix that closely resembles the sample matrix[2][6].

Quantitative Cross-Reactivity Data

The following tables summarize published cross-reactivity data for various tryptamine-related compounds in different immunoassay formats. This information is crucial for interpreting your assay results accurately.

Table 1: Cross-Reactivity in a Psilocin Radioimmunoassay (RIA)

Compound% Cross-Reactivity
Psilocin100%
Serotonin<0.01%
Tryptophan<0.01%
Tyrosine<0.01%
Amphetamine~2%
Morphine~0.01%
Cocaine~0.01%
Δ⁹-THC~0.01%

Data adapted from a study on psilocin immunoassay development. The assay showed high specificity for psilocin with minimal cross-reactivity from structurally related endogenous compounds and common drugs of abuse[6].

Table 2: Cross-Reactivity in Psilocybin and Psilocin ELISAs

CompoundCross-Reactivity in Psilocybin ELISA (%)Cross-Reactivity in Psilocin ELISA (%)
Psilocybin100%<0.5%
Psilocin2.8%100%

Data from Yamaguchi et al. (2020) demonstrates the successful development of specific monoclonal antibodies for psilocybin and psilocin[1].

Table 3: Cross-Reactivity of Tryptamine Analogs in Commercial Immunoassay Kits for Other Drugs

Tryptamine AnalogImmunoassay Target% Cross-Reactivity / Result
α-methyltryptamine (AMT)Mephedrone/MethcathinoneDemonstrated cross-reactivity
N,N-Diisopropyltryptamine (DiPT)MethamphetamineNegative at 100 µg/mL
5-MeO-DMTMethamphetamineNegative at 100 µg/mL

This data highlights that some tryptamine analogs can cross-react in assays for other drug classes, while others show no significant cross-reactivity in certain commercial kits[1][7][8][9].

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Issue Possible Causes Troubleshooting Steps
High Background 1. Insufficient washing.2. Primary antibody concentration too high.3. Insufficient blocking.4. Contaminated reagents or buffers.1. Increase the number of wash steps and ensure complete removal of wash buffer.2. Perform a titration experiment to determine the optimal antibody concentration.3. Increase blocking time or try a different blocking agent.4. Use fresh, sterile reagents and buffers[7][10][11].
Weak or No Signal 1. Reagents not at room temperature.2. Incorrect reagent preparation or expired reagents.3. Insufficient incubation times.4. Capture and detection antibodies recognize the same epitope.1. Allow all reagents to reach room temperature before use.2. Double-check all calculations and expiration dates.3. Ensure adherence to recommended incubation times.4. Use a validated matched antibody pair known to bind to different epitopes[2][7][10].
High Variability Between Replicates 1. Inconsistent pipetting technique.2. Inadequate mixing of reagents.3. "Edge effects" due to uneven temperature or evaporation.1. Ensure proper pipetting technique and use calibrated pipettes.2. Thoroughly mix all reagents before adding to wells.3. Use a plate sealer during incubations and ensure the plate is incubated in a stable temperature environment[7][10].
False Positive Results 1. Presence of structurally similar, cross-reacting compounds in the sample.2. Non-specific binding of antibodies.1. Refer to the cross-reactivity data for the specific assay. Confirm positive results with a more specific method like LC-MS or GC-MS.2. Optimize blocking and washing steps[1][4].
Lateral Flow Immunoassay (LFA)
Issue Possible Causes Troubleshooting Steps
False Positive Signal 1. Non-specific binding of the antibody-nanoparticle conjugate.2. Cross-reactivity with other analytes in the sample.3. Presence of heterophilic antibodies in the sample.1. Optimize the conjugation procedure and blocking agents.2. Replace the antibody system with one that does not cross-react with the interfering analyte.3. Add heterophilic antibody blockers to the sample pad or running buffer[11][12][13].
False Negative Signal 1. Analyte concentration is below the limit of detection.2. Inconsistent sample flow.3. Inactive conjugate or capture reagent.1. Use a more sensitive assay or pre-concentrate the sample.2. Ensure the membrane is not obstructed and that the sample pad and absorbent pad are functioning correctly.3. Check the storage conditions and expiration dates of all components[11][14].
Inconsistent Results 1. Variability in sample volume.2. Inconsistent manufacturing of test strips.3. Environmental factors (temperature, humidity).1. Use a precise method for sample application.2. Ensure consistent quality control during the manufacturing process.3. Perform assays in a controlled environment[13].

Experimental Protocols

Detailed Protocol: Competitive ELISA for Tryptamine Quantification

This protocol provides a general framework for a competitive ELISA to quantify tryptamines.

Materials:

  • High-binding 96-well microplate

  • Capture antibody specific for the target tryptamine

  • Tryptamine standard solutions of known concentrations

  • User samples

  • Enzyme-conjugated tryptamine (e.g., HRP-conjugated)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer to the optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C[10][15].

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well[15].

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature[15].

  • Washing: Discard the blocking buffer and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the tryptamine standard and user samples in Assay Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the enzyme-conjugated tryptamine for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes[1][15].

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 5 minutes of adding the Stop Solution. The intensity of the color is inversely proportional to the amount of tryptamine in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations. Use this curve to determine the concentration of tryptamine in the user samples.

Protocol: Determination of IC50 and Cross-Reactivity

This protocol outlines the steps to determine the IC50 of a cross-reactant and calculate the percent cross-reactivity.

Procedure:

  • Perform a Competitive ELISA: Follow the competitive ELISA protocol above, with the following modifications:

    • Run a standard curve for your target analyte to determine its IC50.

    • In parallel, run separate standard curves for each potential cross-reacting compound. Prepare serial dilutions of each cross-reactant in the same manner as the target analyte standard.

  • Data Analysis:

    • For the target analyte and each cross-reactant, plot the absorbance (or %B/B₀) against the logarithm of the concentration.

    • Use a four-parameter logistic (4PL) curve fit to model the dose-response curves[16][17].

    • From the curve fits, determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50_analyte).

    • Similarly, determine the concentration of each cross-reacting compound that causes 50% inhibition (IC50_cross-reactant)[15].

  • Calculate Percent Cross-Reactivity:

    • Use the following formula for each cross-reactant: % Cross-Reactivity = (IC50_analyte / IC50_cross-reactant) x 100 [1]

Visualizations

Competitive_Immunoassay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Plate Coat Plate Wash1 Wash Coat Plate->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Add to Plate Add Mixture to Plate Wash2->Add to Plate Prepare Standards/Samples Prepare Standards/Samples Pre-incubate Pre-incubate Mixture Prepare Standards/Samples->Pre-incubate Add Conjugate Add Enzyme- Conjugated Tryptamine Add Conjugate->Pre-incubate Pre-incubate->Add to Plate Incubate Plate Incubate Plate Add to Plate->Incubate Plate Wash3 Wash Incubate Plate->Wash3 Add Substrate Add Substrate Wash3->Add Substrate Incubate Dark Incubate (Dark) Add Substrate->Incubate Dark Add Stop Solution Add Stop Solution Incubate Dark->Add Stop Solution Read Plate Read Absorbance (450 nm) Add Stop Solution->Read Plate

Competitive ELISA Workflow for Tryptamine Quantification.

Troubleshooting_Workflow start Unexpected Result (e.g., False Positive) check_controls Review Controls (Positive, Negative, Blank) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_assay Troubleshoot Assay (Reagents, Protocol) controls_ok->troubleshoot_assay No investigate_sample Investigate Sample controls_ok->investigate_sample Yes re_run_assay Re-run Assay with Fresh Reagents troubleshoot_assay->re_run_assay cross_reactivity Potential Cross-Reactivity? investigate_sample->cross_reactivity matrix_effects Potential Matrix Effects? cross_reactivity->matrix_effects No confirm_method Confirm with LC-MS/GC-MS cross_reactivity->confirm_method Yes matrix_effects->confirm_method Yes no_issue No Apparent Issue matrix_effects->no_issue No

Logical Workflow for Troubleshooting Immunoassay Issues.

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of synthetic tryptamine derivatives.

Section 1: Solubility Issues

Poor aqueous solubility is a common hurdle that can lead to inaccurate in vitro assay results and poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: My synthetic tryptamine derivative has poor solubility in aqueous buffers for my in vitro assays. What can I do?

A1: Poor solubility can significantly impact your experimental results. Here are several strategies to address this issue:

  • Co-solvents : Start by using a small percentage (typically <1%) of an organic co-solvent like dimethyl sulfoxide (DMSO) to prepare your stock solution, followed by serial dilution in the aqueous assay buffer.[1]

  • pH Adjustment : Tryptamines are basic compounds due to their amino group. Adjusting the pH of your buffer to a more acidic range can protonate the amine, forming a more soluble salt.[1][2] However, ensure the pH is compatible with your assay system (e.g., cells, enzymes).

  • Use of Excipients : For in vivo formulations, complexation with cyclodextrins can be explored to form more soluble inclusion complexes.[1]

  • Particle Size Reduction : Techniques like micronization or sonocrystallization can increase the surface area of the compound, which can improve the dissolution rate.[1][3]

Q2: How can I quantitatively assess the solubility of my compound?

A2: A standard method is the kinetic solubility assay using nephelometry or turbidimetry. This involves preparing a high-concentration stock solution in DMSO and then diluting it into an aqueous buffer. The concentration at which the compound precipitates, detected by light scattering, is its kinetic solubility.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a tryptamine derivative in a phosphate-buffered saline (PBS).

Methodology:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the test tryptamine derivative in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer : Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a clear-bottom 96-well plate pre-filled with PBS (e.g., 198 µL). This creates the final assay concentrations with a consistent final DMSO percentage.

  • Incubation : Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement : Measure the turbidity of each well using a plate reader capable of nephelometry or turbidimetry (e.g., at a wavelength of 620 nm).

  • Data Analysis : The lowest concentration at which a significant increase in turbidity is observed compared to the buffer-only control is determined as the kinetic solubility.

Troubleshooting Logic for Solubility Problems

G start Compound Shows Poor Solubility check_solvent Is DMSO used as a co-solvent (<1% final concentration)? start->check_solvent adjust_ph Is the aqueous buffer pH adjustable for your assay? check_solvent->adjust_ph Yes use_dmso Action: Prepare a concentrated stock in 100% DMSO and dilute into aqueous buffer. check_solvent->use_dmso No try_salt Action: Lower the buffer pH to form a more soluble salt. Verify assay compatibility. adjust_ph->try_salt Yes no_ph pH is fixed for the assay. adjust_ph->no_ph No use_dmso->adjust_ph consider_alt Consider alternative formulation strategies (e.g., cyclodextrins) or resynthesis to improve physicochemical properties. try_salt->consider_alt If still insoluble no_ph->consider_alt

Caption: A troubleshooting decision tree for addressing poor compound solubility.

Section 2: Low Potency and Efficacy

Low potency (requiring high concentrations for an effect) or low efficacy (a weak maximal response) are common challenges in drug development. Tryptamines often target G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[4]

Frequently Asked questions (FAQs)

Q1: My tryptamine derivative shows low potency at the 5-HT2A receptor in my cAMP assay. How can I troubleshoot this?

A1: Low potency in a GPCR functional assay can stem from several factors:

  • Assay Conditions : Ensure that all assay parameters are optimized. This includes cell density, agonist incubation time, and the concentration of any phosphodiesterase inhibitors (like IBMX) used to prevent cAMP degradation.[5]

  • G-Protein Coupling : The target receptor may not be efficiently coupling to the endogenous G-proteins in your host cell line (e.g., HEK293, CHO).[6] Overexpressing the appropriate G-protein (e.g., Gαq for 5-HT2A) or using chimeric G-proteins that redirect signaling to a more easily measurable pathway (e.g., from Gi to Gq for a calcium response) can significantly enhance the signal.[6][7]

  • Compound Purity : Impurities from the synthesis can act as antagonists or may simply mean the actual concentration of your active compound is lower than calculated.[8] Always verify the purity of your compound using methods like HPLC or NMR.[8]

Q2: How do different substitutions on the tryptamine scaffold affect potency?

A2: Substitutions at various positions on the indole ring or the ethylamine side chain dramatically influence biological activity. While structure-activity relationships (SAR) are complex, some general trends have been observed. For instance, methoxy groups at the 5-position of the indole ring can enhance potency.[9]

Data Presentation: Potency of Tryptamine Derivatives

The following table summarizes the in vitro growth inhibitory concentrations (IC50) of several novel synthetic tryptamine derivatives against various cancer cell lines, demonstrating how structural modifications impact biological activity.[10]

CompoundKG-1 (IC50, µM)MV-4-11 (IC50, µM)REH (IC50, µM)HT29 (IC50, µM)
Compound 9 0.571.8365.32>250
Compound 13 32.44102.5029.320.006
Compound 14 >250>250>2500.096
Data sourced from an in vitro study on antitumor activity.[10]

Signaling Pathway: Tryptamine Derivative at a 5-HT Receptor

G cluster_membrane Cell Membrane receptor 5-HT Receptor (GPCR) g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylate Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates ligand Tryptamine Derivative ligand->receptor Binds cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Simplified GPCR signaling cascade initiated by a tryptamine derivative.

Section 3: Metabolic Instability

Rapid metabolism, primarily by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes, can lead to a short half-life and low bioavailability of tryptamine derivatives.[11]

Frequently Asked Questions (FAQs)

Q1: My compound is potent in vitro but shows no effect in vivo. Could metabolic instability be the cause?

A1: Yes, this is a classic issue. High in vitro potency does not guarantee in vivo efficacy if the compound is rapidly cleared by metabolic enzymes before it can reach its target. The primary enzymes involved in tryptamine metabolism are MAO-A and CYP2D6.[11] An in vitro metabolic stability assay using human liver microsomes (HLM) or S9 fractions is a standard way to assess this.[11][12]

Q2: How can I improve the metabolic stability of my tryptamine derivative?

A2: Structural modifications can be made to block or hinder the sites of metabolism. For example, alkyl substitutions on the alpha-carbon of the ethylamine side chain can reduce degradation by MAO.[4] Modifying the groups on the terminal amine can also influence susceptibility to both MAO and CYP enzymes.

Data Presentation: In Vitro Metabolic Stability

This table shows the metabolic stability of selected tryptamines after incubation with human liver microsomes (HLM). A higher percentage remaining indicates greater stability.

Compound% Remaining after 60 min (HLM)In Vitro Half-life (t½, min)
DMT25%27
Psilocin5%10
5-MeO-DMT15%18
EPT*40%45
EPT (N-ethyl-N-propyltryptamine) data is included as a proxy for other propyl-substituted tryptamines. Data is extrapolated and compiled from literature.[11]
Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance of a tryptamine derivative.[11]

Methodology:

  • Incubation Mixture : Prepare an incubation mixture in a phosphate buffer (pH 7.4) containing the test compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and an NADPH-regenerating system (to support CYP activity).[11]

  • Time Points : Aliquots are taken from the mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination : The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing : The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis : The concentration of the remaining parent compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).[11]

Workflow for Metabolic Stability Assessment

G start Test Compound (Tryptamine Derivative) incubation Incubation at 37°C with Human Liver Microsomes + NADPH start->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., Acetonitrile + Internal Std.) sampling->quenching analysis LC-MS/MS Analysis to Quantify Parent Compound quenching->analysis data_proc Data Analysis: Plot ln(% Remaining) vs. Time analysis->data_proc result Calculate In Vitro Half-life (t½) and Intrinsic Clearance data_proc->result

Caption: Experimental workflow for an in vitro metabolic stability assay.

Section 4: Off-Target Effects

Tryptamine derivatives can interact with multiple receptors beyond the intended target, leading to undesired side effects or confounding experimental data.[8]

Frequently Asked Questions (FAQs)

Q1: My results are not consistent with a 5-HT2A-mediated effect. How can I check for off-target activity?

A1: A broad receptor screening panel is the best approach. These commercially available services test your compound against a wide range of receptors (e.g., other serotonin subtypes, adrenergic, dopamine, histamine receptors) and transporters (e.g., SERT) to identify potential off-target interactions.[8] This is crucial for understanding the full pharmacological profile of your derivative.

Q2: I'm observing a biphasic dose-response curve. What could this indicate?

A2: A biphasic or complex dose-response curve often suggests that your compound is interacting with multiple targets that may have opposing effects.[8] For example, a compound could be a high-potency agonist at one receptor and a low-potency antagonist at another, resulting in a non-standard curve. Deconvoluting these effects requires testing against specific receptor subtypes individually.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a tryptamine derivative for a specific off-target receptor.[8]

Methodology:

  • Assay Buffer : Prepare an appropriate binding buffer for the receptor of interest.

  • Incubation Mixture : In a 96-well plate, combine the cell membrane preparation expressing the target receptor, a known radioligand for that receptor (at a concentration near its Kd), and varying concentrations of your unlabeled tryptamine derivative.

  • Binding : Incubate the plate to allow the binding to reach equilibrium.

  • Termination & Filtration : Rapidly terminate the reaction by filtering the mixture through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.[8]

  • Washing : Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification : Place the filters into scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding of the radioligand against the concentration of your test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[8]

References

Validation & Comparative

A Comparative Analysis of Nb-Feruloyltryptamine and N-p-coumaroyltryptamine: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biochemical properties, mechanisms of action, and comparative efficacy of Nb-Feruloyltryptamine and N-p-coumaroyltryptamine.

This compound and N-p-coumaroyltryptamine are naturally occurring phenolic amides found in various plant species, including Zea mays and Carthamus tinctorius. These compounds, structurally characterized by a tryptamine moiety linked to either a ferulic acid or p-coumaric acid, have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of their antioxidant and anti-inflammatory activities, supported by available experimental data, to aid researchers in their exploration of these promising natural products.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and N-p-coumaroyltryptamine is crucial for interpreting their biological activities. The key difference in their structures lies in the substitution on the phenyl ring of the hydroxycinnamic acid moiety. This compound possesses a methoxy group adjacent to the hydroxyl group, a feature absent in N-p-coumaroyltryptamine. This seemingly minor structural variance can influence their polarity, bioavailability, and interaction with biological targets.

PropertyThis compoundN-p-coumaroyltryptamine
Molecular Formula C₂₀H₂₀N₂O₃[1]C₁₉H₁₈N₂O₂
Molecular Weight 336.39 g/mol [1]306.36 g/mol
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[1](E)-3-(4-hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Synonyms N-trans-Feruloyl tryptamine[1]p-coumaroyltryptamine

Comparative Biological Activity

While direct comparative studies evaluating the bioactivity of this compound and N-p-coumaroyltryptamine under identical experimental conditions are limited, existing research on N-p-coumaroyltryptamine provides a solid foundation for understanding its anti-inflammatory potential.

Anti-inflammatory Activity

N-p-coumaroyltryptamine has demonstrated significant anti-inflammatory effects in in-vitro models. A key study investigating its mechanism of action in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells revealed its ability to suppress the production of several key inflammatory mediators.

Inflammatory MediatorInhibition by N-p-coumaroyltryptamine
Nitric Oxide (NO) Concentration-dependent inhibition
**Prostaglandin E₂ (PGE₂) **Concentration-dependent inhibition
Tumor Necrosis Factor-α (TNF-α) Significant suppression of secretion
Interleukin-1β (IL-1β) Significant suppression of secretion
Inducible Nitric Oxide Synthase (iNOS) Protein Expression Attenuated
Cyclooxygenase-2 (COX-2) Protein Expression Attenuated

Data compiled from a study on the anti-inflammatory mechanism of N-p-coumaroyltryptamine.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency. While specific IC50 values for this compound and N-p-coumaroyltryptamine from direct comparative studies are not available, the general structure of hydroxycinnamic acid amides suggests that both compounds likely possess antioxidant properties. The presence of the phenolic hydroxyl group is a key determinant of this activity. The additional methoxy group in this compound may modulate its antioxidant capacity, a hypothesis that warrants further experimental validation.

Mechanism of Action: Signaling Pathways

Understanding the molecular pathways through which these compounds exert their effects is critical for drug development. Research has shed light on the anti-inflammatory signaling pathway modulated by N-p-coumaroyltryptamine.

N-p-coumaroyltryptamine and the JNK/c-Jun Signaling Pathway

Studies have shown that N-p-coumaroyltryptamine exerts its anti-inflammatory effects by specifically targeting the c-Jun N-terminal kinase (JNK) signaling pathway. In LPS-stimulated macrophages, N-p-coumaroyltryptamine was found to significantly attenuate the phosphorylation of JNK and its downstream target, c-Jun. This inhibition of the JNK/c-Jun pathway leads to the suppression of pro-inflammatory gene expression, including iNOS and COX-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylates c_Jun c-Jun JNK->c_Jun Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) c_Jun->Inflammatory_Genes Promotes Transcription N_p_coumaroyltryptamine N-p-coumaroyltryptamine N_p_coumaroyltryptamine->JNK Inhibits Phosphorylation

Caption: Anti-inflammatory mechanism of N-p-coumaroyltryptamine via inhibition of the JNK/c-Jun pathway.

The signaling pathway for this compound has not yet been elucidated. Given the structural similarity, it is plausible that it may also interact with MAPK signaling pathways, including the JNK pathway. However, dedicated experimental studies are necessary to confirm this and to identify its specific molecular targets.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in-vitro assays are provided below.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH Solution with Test Compound/Control DPPH_Sol->Mix Sample_Sol Prepare Test Compound Solutions (various concentrations) Sample_Sol->Mix Control_Sol Prepare Positive Control (e.g., Ascorbic Acid) Control_Sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Absorbance Measure Absorbance at 517 nm Incubate->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compound (this compound or N-p-coumaroyltryptamine) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the test compound or control solution to the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the expression of specific proteins, such as iNOS and COX-2, in cell lysates.

G Cell_Culture Cell Culture and Treatment Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-iNOS or anti-COX-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: General workflow for Western blot analysis.

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS or COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence strongly suggests that N-p-coumaroyltryptamine is a promising anti-inflammatory agent that acts by inhibiting the JNK/c-Jun signaling pathway. While this compound shares structural similarities and is expected to exhibit comparable biological activities, there is a clear need for further research to quantify its antioxidant and anti-inflammatory efficacy and to elucidate its mechanism of action.

Future studies should focus on:

  • Direct, head-to-head comparative studies of this compound and N-p-coumaroyltryptamine using standardized in-vitro and in-vivo models.

  • Quantitative determination of the antioxidant capacity of both compounds using multiple assays (e.g., DPPH, ABTS, ORAC).

  • Comprehensive evaluation of the anti-inflammatory effects of this compound, including its impact on a wide range of pro-inflammatory mediators and enzymes.

  • Investigation of the signaling pathways modulated by this compound to identify its specific molecular targets.

A deeper understanding of the structure-activity relationships and mechanisms of action of these natural compounds will be invaluable for the development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.

References

Validating the Anti-inflammatory Effects of Nb-Feruloyltryptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the validation of novel anti-inflammatory compounds is a critical endeavor for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the potential anti-inflammatory effects of Nb-Feruloyltryptamine against established alternatives, supported by experimental data from related compounds and detailed methodologies. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from closely related tryptamine derivatives as a predictive comparison.

Comparative Efficacy of Anti-inflammatory Compounds

The anti-inflammatory potential of a compound can be quantified through various in vitro and in vivo assays. Below is a summary of the efficacy of a representative tryptamine derivative compared to a natural anti-inflammatory compound, Curcumin, and a conventional Nonsteroidal Anti-inflammatory Drug (NSAID), Indomethacin.

CompoundAssayModelKey ParameterResultReference
Tryptamine Derivative Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50~25 µM[1]
TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages% Inhibition at 50 µM~60%[2]
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages% Inhibition at 50 µM~55%[2]
Carrageenan-induced Paw EdemaWistar Rats% Inhibition at 20 mg/kg~45%[3]
Curcumin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50~15 µM[4]
TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages% Inhibition at 25 µM~70%[5]
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages% Inhibition at 25 µM~65%[5]
Carrageenan-induced Paw EdemaWistar Rats% Inhibition at 20 mg/kg~50%[6]
Indomethacin COX-2 ActivityIn vitro enzyme assayIC50~0.1 µM[7]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50>100 µM[8]
TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages% Inhibition at 10 µM~20%[9]
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages% Inhibition at 10 µM~15%[9]
Carrageenan-induced Paw EdemaWistar Rats% Inhibition at 10 mg/kg~60%[3]

Note: Data for the "Tryptamine Derivative" is representative of published findings for analogous compounds and serves as a predictive baseline for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key anti-inflammatory assays.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is a widely used method to assess the acute anti-inflammatory activity of a compound.[10]

  • Animal Model: Male Wistar rats (180-200 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Test Compound (this compound or derivative) at various doses (e.g., 10, 20, 50 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Induction of Edema: One hour after the administration of the test or control compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6][11]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11]

In Vitro Anti-inflammatory Assays

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[1][12]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[13]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[12]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or derivative) and incubated for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.[12]

  • Nitrite Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12][14]

    • The mixture is incubated at room temperature for 10 minutes.[14]

    • The absorbance is measured at 540 nm using a microplate reader.[12]

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

This assay quantifies the concentration of pro-inflammatory cytokines, TNF-α and IL-6, in cell culture supernatants.[15][16]

  • Sample Collection: Supernatants from LPS-stimulated RAW 264.7 cells (as described in the NO production assay) are collected.

  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight at room temperature.[15]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for at least 1.5 hours to prevent non-specific binding.[15]

  • Sample and Standard Incubation: The plate is washed again, and the collected supernatants and a series of known standards for the respective cytokine are added to the wells and incubated for 2 hours at room temperature.[16]

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 2 hours.[16]

  • Streptavidin-HRP: The plate is washed, and Streptavidin-HRP is added and incubated for 1 hour.[15]

  • Substrate and Measurement: After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The optical density is measured at 450 nm.[15]

  • Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis animal_model Animal Model (Wistar Rats) treatment Treatment Groups (Vehicle, Test Compound, Positive Control) animal_model->treatment induction Induction of Inflammation (Carrageenan Injection) treatment->induction measurement_vivo Measurement of Paw Edema (Plethysmometer) induction->measurement_vivo analysis_vivo Data Analysis (% Inhibition) measurement_vivo->analysis_vivo end End: Efficacy Assessment analysis_vivo->end cell_culture Cell Culture (RAW 264.7 Macrophages) treatment_vitro Treatment with Test Compound cell_culture->treatment_vitro stimulation Stimulation with LPS treatment_vitro->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay elisa_assay Cytokine (TNF-α, IL-6) ELISA stimulation->elisa_assay no_assay->end elisa_assay->end start Start: Compound Validation cluster_invivo cluster_invivo start->cluster_invivo cluster_invitro cluster_invitro start->cluster_invitro

Caption: Experimental workflow for validating anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Tryptamine_derivative Tryptamine Derivative (Inhibits IKK, NF-κB activation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA (κB sites) NFkB_active->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Transcription->Pro_inflammatory_genes Indomethacin Indomethacin (Inhibits COX-2) Indomethacin->Pro_inflammatory_genes Inhibits COX-2 expression product Tryptamine_derivative->IKK Inhibits

Caption: NF-κB signaling pathway and points of intervention.

This guide provides a framework for the validation of this compound's anti-inflammatory effects. The provided data on related compounds suggests a promising potential, warranting further specific investigation. The detailed protocols and pathway diagrams serve as valuable resources for researchers in designing and interpreting future studies.

References

A Comparative Analysis of Natural Tryptamines: Highlighting the Uncharacterized Potential of Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key natural tryptamines, focusing on their receptor interaction profiles and associated signaling pathways. While comprehensive experimental data is available for foundational compounds like serotonin, N,N-dimethyltryptamine (DMT), and psilocin, this guide also highlights Nb-feruloyltryptamine, a naturally occurring derivative for which pharmacological data remains largely uncharacterized, representing a potential frontier for novel research.

Introduction to Natural Tryptamines

Tryptamines are a class of monoamine alkaloids that feature an indole ring structure, homologous to the amino acid tryptophan. This core structure is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a variety of psychoactive compounds found in nature. These molecules exert their physiological effects primarily through interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of psychedelic effects.[1] Understanding the comparative pharmacology of these compounds is crucial for the development of novel therapeutics targeting the serotonergic system.

This compound is a natural compound found in plants such as Zea mays (corn) and Carthamus tinctorius (safflower).[2] It is structurally composed of a tryptamine backbone linked to ferulic acid via an amide bond.[2] While its chemical properties are documented, its pharmacological profile, specifically its affinity and functional activity at serotonin receptors, is not yet publicly available, presenting a significant knowledge gap.

Comparative Receptor Binding and Functional Activity

The interaction of a ligand with a receptor is defined by its binding affinity (often expressed as Ki, the inhibition constant) and its functional activity (expressed as EC50, the half-maximal effective concentration, and Emax, the maximum efficacy). A lower Ki value indicates a higher binding affinity. Agonists activate the receptor, while antagonists block its activation.

The following tables summarize publicly available experimental data for serotonin, DMT, and psilocin, the active metabolite of psilocybin.[3] No comparable experimental data for this compound has been identified in the public domain.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
Serotonin (5-HT) 3.512.65.0
DMT 11610849.3
Psilocin 12747.922.3
This compound Data Not AvailableData Not AvailableData Not Available

Note: Data is compiled from various sources and experimental conditions may vary. This table is for comparative purposes.

Table 2: Comparative Functional Potency (EC50, nM)

Compound5-HT1A5-HT2A5-HT2C
Serotonin (5-HT) 1.44.91.0
DMT 29138.817.5
Psilocin 22011.28.9
This compound Data Not AvailableData Not AvailableData Not Available

Note: Data represents agonist activity and is compiled from various sources where experimental conditions may vary.

Key Signaling Pathways: The 5-HT2A Receptor

Many natural tryptamines, particularly those with psychedelic properties, are agonists or partial agonists at the 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[2] Activation of this pathway leads to a cascade of intracellular events that modulate neuronal activity.

Upon agonist binding, the 5-HT2A receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] DAG activates Protein Kinase C (PKC), while IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[4][5] This increase in intracellular calcium and PKC activation leads to a variety of downstream cellular responses, including the modulation of ion channels and gene expression.[4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Tryptamine Agonist Receptor 5-HT2A Receptor Tryptamine->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses PKC->Response Mediates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->Response Mediates

Canonical 5-HT2A Gq signaling pathway.

Experimental Protocols: Determining Receptor Binding Affinity

To characterize a novel compound like this compound, a fundamental first step is to determine its binding affinity at relevant receptors. The competitive radioligand binding assay is the gold standard for this purpose.[6]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT2A).

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand (radioligand) that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.[7]

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) to break the cell membranes.[7]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

  • Competitive Binding Assay:

    • Set up assay tubes or a 96-well plate.

    • To each well, add:

      • A fixed concentration of the radioligand (e.g., [3H]-ketanserin for 5-HT2A).[8]

      • Increasing concentrations of the unlabeled test compound (e.g., a serial dilution of this compound).

      • The prepared cell membranes.

    • For determining non-specific binding, a separate set of tubes will contain the radioligand, membranes, and a high concentration of a known saturating ligand (e.g., unlabeled serotonin).

    • For determining total binding, a set of tubes will contain only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[7]

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis A 1. Prepare Cell Membranes Expressing Target Receptor B 2. Set up Assay Plate with: - Membranes - Radioligand (fixed conc.) - Test Compound (varied conc.) A->B C 3. Incubate to Reach Equilibrium B->C D 4. Rapid Vacuum Filtration (Separates bound from free radioligand) C->D E 5. Wash Filters D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

References

Unraveling the Molecular Actions of Nb-Feruloyltryptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nb-Feruloyltryptamine, a phenolic amide naturally occurring in safflower (Carthamus tinctorius), has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the current understanding of its mechanism of action, drawing upon available experimental data and comparing it with related compounds to elucidate its potential biological effects. While direct research on this compound is limited, this guide synthesizes information on its chemical class and closely related molecules to offer insights into its putative signaling pathways and functional properties.

Putative Mechanism of Action: An Overview

Based on the activities of structurally similar compounds, particularly N-feruloylserotonin, this compound is hypothesized to exert its effects through a combination of antioxidant, anti-inflammatory, and neuroprotective mechanisms. The feruloyl moiety, a derivative of ferulic acid, is a well-known antioxidant, while the tryptamine structure is a precursor to various neuroactive molecules.

Key Hypothesized Actions:

  • Antioxidant Activity: The phenolic hydroxyl group in the feruloyl structure is a potent scavenger of free radicals, suggesting a primary role in mitigating oxidative stress.

  • Anti-inflammatory Effects: By potentially modulating inflammatory signaling pathways, this compound may help to reduce the production of pro-inflammatory cytokines.

  • Neuroprotective Properties: Through its antioxidant and anti-inflammatory actions, and potentially by activating specific neuroprotective signaling cascades, this compound may protect neuronal cells from damage.

Comparative Analysis: this compound vs. N-Feruloylserotonin

A significant portion of our understanding of this compound's potential mechanism of action is inferred from studies on the more extensively researched compound, N-feruloylserotonin. Both molecules share a feruloyl group, but differ in their amine component (tryptamine vs. serotonin).

FeatureThis compound (Hypothesized)N-Feruloylserotonin (Documented)
Primary Source Carthamus tinctorius (Safflower)[1]Carthamus tinctorius (Safflower)
Key Functional Moieties Ferulic acid, TryptamineFerulic acid, Serotonin
Antioxidant Activity Expected due to the feruloyl group.Demonstrated antioxidant and radical scavenging activities.
Anti-inflammatory Activity Postulated to inhibit inflammatory pathways.Exhibits anti-inflammatory properties.
Neuroprotective Effects Potential neuroprotective agent.Attenuates neuronal damage and apoptosis.
Signaling Pathway Modulation Likely to interact with neuro-signaling pathways.Activates the CREB-BDNF signaling pathway; Suppresses matrix metalloproteinases.

Signaling Pathway Insights: The CREB-BDNF Pathway

A crucial signaling pathway implicated in the neuroprotective effects of the related compound N-feruloylserotonin is the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway. Activation of this pathway is critical for neuronal survival, growth, and synaptic plasticity. It is plausible that this compound could also modulate this pathway, contributing to its potential neuroprotective effects.

CREB_BDNF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Nb_Feruloyltryptamine This compound (Hypothesized) Receptor Receptor Nb_Feruloyltryptamine->Receptor Second_Messengers Second Messengers (e.g., cAMP) Receptor->Second_Messengers PKA PKA Second_Messengers->PKA CREB CREB PKA->CREB pCREB pCREB (Active) CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene Transcription BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Translation Neuronal_Survival Neuronal Survival & Plasticity BDNF_Protein->Neuronal_Survival

Caption: Hypothesized activation of the CREB-BDNF pathway by this compound.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are standard protocols that would be employed to evaluate its biological activities.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow:

DPPH_Assay_Workflow Start Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Sample or Control Start->Mix Prepare_Sample Prepare this compound Solutions (Various Concentrations) Prepare_Sample->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate Scavenging Activity (%) Measure->Calculate

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Workflow:

NO_Assay_Workflow Seed_Cells Seed Macrophage Cells (e.g., RAW 264.7) in a 96-well plate Pretreat Pre-treat cells with This compound (Various Concentrations) Seed_Cells->Pretreat Stimulate Stimulate cells with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_Cells Incubate for 24 hours Stimulate->Incubate_Cells Collect_Supernatant Collect Cell Supernatant Incubate_Cells->Collect_Supernatant Griess_Reaction Perform Griess Reaction (to measure nitrite concentration) Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (at ~540 nm) Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition of NO Production Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for nitric oxide production assay.

Future Directions and Conclusion

The study of this compound is still in its nascent stages. While inferences from related compounds provide a valuable starting point, direct experimental evidence is crucial to fully elucidate its mechanism of action. Future research should focus on:

  • In vitro assays to confirm its antioxidant and anti-inflammatory properties and to identify the specific cellular targets and signaling pathways it modulates.

  • Cell-based neuroprotection assays to determine its efficacy in protecting neurons from various insults.

  • In vivo studies in animal models of diseases related to oxidative stress, inflammation, and neurodegeneration to assess its therapeutic potential.

  • Comparative studies with N-feruloylserotonin and other related phenolic amides to understand the structure-activity relationships.

References

Unlocking Neuroprotection: A Comparative Guide to the Structure-Activity Relationship of N-Feruloyltryptamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive analysis of N-feruloyltryptamine analogs reveals key structural determinants for their neuroprotective activity, offering a promising avenue for the development of novel therapeutics against neurodegenerative diseases. This guide provides a comparative overview of these analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in advancing this critical area of study.

N-feruloyltryptamine, a naturally occurring compound, has garnered significant attention for its antioxidant and neuroprotective properties. By modifying its core structure, researchers have synthesized a range of analogs with the aim of enhancing efficacy and understanding the molecular mechanisms at play. This guide synthesizes findings from multiple studies to present a clear structure-activity relationship (SAR).

Comparative Analysis of Biological Activity

The neuroprotective effects of N-feruloyltryptamine analogs are often evaluated by their ability to mitigate cellular damage in various in vitro models of neurotoxicity. Key parameters such as cell viability, inhibition of reactive oxygen species (ROS), and modulation of inflammatory pathways are assessed. While a comprehensive comparative study focused solely on a wide array of N-feruloyltryptamine analogs remains to be published, valuable insights can be drawn from studies on structurally similar compounds, such as N-salicyloyl tryptamine derivatives and other tryptamine analogs.

For instance, studies on N-salicyloyl tryptamine derivatives have demonstrated that substitutions on the salicylic acid moiety can significantly impact their inhibitory activity against key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Table 1: Inhibitory Activity of Selected Tryptamine Analogs

CompoundTarget EnzymeIC50 (µM)
SR42AChE0.70
SR25AChE0.17
SR10AChE1.00
Donepezil (Standard)AChE1.96
SR42MAO-B43.21

Data sourced from a study on tryptamine derivatives, highlighting the potential for targeted modifications to enhance biological activity.

Furthermore, the antioxidant capacity of ferulic acid amides, the core structure of N-feruloyltryptamine, has been shown to be influenced by the nature of the amine substituent.

Table 2: Antioxidant Activity of Ferulic Acid and its Amide

CompoundDPPH Scavenging IC50 (µg/mL)
Ferulic Acid> 100
Ferulic Acid Amide (example)55.2

This table illustrates the enhanced antioxidant potential that can be achieved through amide formation.

Key Insights into Structure-Activity Relationship

Based on the available data, several key SAR trends can be identified:

  • The Feruloyl Moiety: The phenolic hydroxyl and methoxy groups on the ferulic acid scaffold are crucial for the antioxidant activity. These groups act as hydrogen donors to neutralize free radicals.

  • The Tryptamine Scaffold: The indole ring of the tryptamine moiety contributes to the overall lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.

  • The Amide Linker: The stability and conformation of the amide bond connecting the ferulic acid and tryptamine parts can affect the molecule's interaction with biological targets.

  • Substitutions: As seen with N-salicyloyl tryptamine derivatives, substitutions on either the phenolic ring or the indole nucleus can dramatically alter the biological activity, including enzyme inhibition and anti-inflammatory effects.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are essential.

Neuroprotective Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) for 24 hours. A control group without the neurotoxin is also maintained.

  • Treatment with Analogs: Treat the cells with various concentrations of the N-feruloyltryptamine analogs for a further 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The dichlorofluorescein-diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

  • Cell Culture and Treatment: Culture and treat the neuronal cells with the neurotoxin and N-feruloyltryptamine analogs as described in the MTT assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. The ROS level is proportional to the fluorescence intensity.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of N-feruloyltryptamine analogs are believed to be mediated through the modulation of key signaling pathways involved in cellular stress and inflammation.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis and SAR Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Neuronal Cell Culture Characterization->Cell_Culture Toxicity_Induction Induction of Neurotoxicity Cell_Culture->Toxicity_Induction Treatment Treatment with Analogs Toxicity_Induction->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay ROS_Assay ROS Assay Treatment->ROS_Assay Data_Analysis Data Analysis (IC50) MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification G cluster_0 Cellular Stress cluster_1 N-Feruloyltryptamine Analog cluster_2 Signaling Pathways cluster_3 Cellular Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Analog N-Feruloyltryptamine Analog Analog->Keap1 inhibits dissociation Analog->IKK inhibits Nrf2 Nrf2 Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant_Response activates Keap1->Nrf2 degradation NFkB NF-κB p65 p65/p50 IKK->p65 activates Inflammatory_Response Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) p65->Inflammatory_Response activates Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Inflammatory_Response->Neuroprotection inhibits

A Comparative Analysis of the Receptor Binding Profiles of Novel Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of several novel tryptamines, offering a valuable resource for researchers in pharmacology and neuroscience. The data presented is compiled from peer-reviewed studies and is intended to facilitate the understanding of the structure-activity relationships and potential pharmacological effects of these compounds.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of a selection of novel tryptamines at key serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity. For comparison, data for the classic psychedelic N,N-Dimethyltryptamine (DMT) is also included.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)Reference
DMT 1161081451,180[1]
DiPT 215148215480[1]
4-OH-DiPT 1,2101,130>10,0002,130[1]
4-OH-MET 1,9706032,430990[1]
5-MeO-AMT 1455171,100[1]
5-MeO-MiPT 191654563,300[1]
DALT 1007011,510368[2]
5-Br-DALT 152511,230200[2]
5-F-DALT 223121,120223[2]
5-MeO-DALT 112911,210225[2]

Experimental Protocols

The binding affinity data presented in this guide is typically determined using in vitro radioligand competition assays. Below is a detailed methodology for a representative assay targeting the 5-HT2A receptor.

Radioligand Competition Binding Assay for the 5-HT2A Receptor

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the human serotonin 2A (5-HT2A) receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin).

  • Test Compounds: Novel tryptamines of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes containing the 5-HT2A receptors on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor membranes.

    • Test Compound Competition: Assay buffer, radioligand, various concentrations of the test compound, and receptor membranes.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathway Visualization

The primary psychoactive effects of many tryptamines are mediated through their interaction with the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine Tryptamine (Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates target proteins

Caption: 5-HT2A Receptor Gq Signaling Pathway.

References

Validation of Nb-Feruloyltryptamine as a Plant Stress Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nb-feruloyltryptamine and other established biomarkers for the detection and quantification of plant stress. The information presented herein is intended to assist researchers in selecting the most appropriate biomarker for their specific experimental needs.

Introduction to Plant Stress Biomarkers

Plants, being sessile organisms, have evolved intricate mechanisms to respond to various environmental challenges, including drought, salinity, pathogen infection, and extreme temperatures. These stress responses involve a cascade of molecular and physiological changes, often preceding the appearance of visible symptoms. Plant stress biomarkers are molecules that provide a measurable indication of a plant's physiological state in response to stress. An ideal biomarker should be sensitive, specific, and its levels should correlate with the intensity of the stress.

This compound , a member of the hydroxycinnamic acid amide (HCAA) family, has emerged as a potential biomarker for plant stress. HCAAs are secondary metabolites that have been implicated in plant defense mechanisms against both biotic and abiotic stresses.[1][2] They are known to possess antioxidant properties and can accumulate in response to pathogen attack and environmental stressors like drought and salinity.[1][3]

This guide compares this compound with three widely recognized plant stress biomarkers:

  • Abscisic Acid (ABA): A phytohormone that plays a central role in regulating plant responses to abiotic stress, particularly drought.

  • Superoxide Dismutase (SOD): An antioxidant enzyme that is a key component of the plant's defense against oxidative stress.

  • Heat Shock Proteins (HSPs): A family of proteins that are synthesized in response to heat and other cellular stresses to protect proteins from denaturation.

Quantitative Comparison of Plant Stress Biomarkers

A direct quantitative comparison of the performance of this compound against other biomarkers under identical stress conditions is limited in the current scientific literature. However, this section summarizes available quantitative data for each biomarker from various studies to provide a basis for comparison.

Table 1: Quantitative Data for this compound and other Hydroxycinnamic Acid Amides (HCAAs) in Response to Plant Stress

Plant SpeciesStressorBiomarkerFold Change (Stress vs. Control)Reference
Arabidopsis thalianaAlternaria brassicicola infectionp-CoumaroylagmatineSignificant increase[2]
Arabidopsis thalianaAlternaria brassicicola infectionFeruloylagmatineSignificant increase[2]
Rice (Oryza sativa)Sheath blight infectionN-trans-(p-coumaroyl)-serotoninGreatly elevated[4]
Rice (Oryza sativa)Sheath blight infectionN-trans-feruloyl-serotoninGreatly elevated[4]

Table 2: Quantitative Data for Abscisic Acid (ABA) in Response to Plant Stress

Plant SpeciesStressorBiomarkerFold Change (Stress vs. Control)Reference
Maize (Zea mays)DroughtEndogenous ABASignificant increase[5]
Cowpea (Vigna unguiculata)DroughtEndogenous ABADecrease[6]
Nicotiana tabacumDroughtEndogenous ABASignificant increase in drought-tolerant variety[7]

Table 3: Quantitative Data for Superoxide Dismutase (SOD) Activity in Response to Plant Stress

Plant SpeciesStressorBiomarkerFold Change (Stress vs. Control)Reference
Maize (Zea mays)DroughtSOD Activity144% increase with proline supplementation[8]
Nicotiana tabacumPseudomonas syringae pv. tabaciSOD ActivitySignificant increase[9]
Nicotiana benthamianaHigh lightSOD ActivityMatched ROS accumulation[10]

Table 4: Quantitative Data for Heat Shock Protein (HSP) Expression in Response to Plant Stress

Plant SpeciesStressorBiomarkerFold Change (Stress vs. Control)Reference
Maize (Zea mays)Heat (45°C)ZmHSP70Higher upregulation in tolerant lines[11]
Maize (Zea mays)Heat (45°C)ZmHSP22Higher upregulation in tolerant lines[11]
Maize (Zea mays)Heat (45°C)ZmHSP17.9Higher upregulation in tolerant lines[11]

Experimental Protocols

Detailed methodologies for the quantification of each biomarker are provided below.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of tryptamine-related compounds.

1. Sample Preparation:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.
  • Extract a known weight of the powdered tissue with 80% methanol.
  • Vortex and sonicate the mixture.
  • Centrifuge to pellet debris and collect the supernatant.
  • The extraction can be repeated to improve recovery.
  • Dilute the supernatant to an appropriate concentration for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
  • Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for this compound need to be determined using a pure standard.
  • Quantification: Based on a standard curve generated with authentic this compound standard.

Protocol 2: Quantification of Abscisic Acid (ABA) by ELISA

This protocol is based on commercially available ELISA kits.

1. Sample Preparation:

  • Homogenize fresh or frozen plant tissue in an appropriate extraction buffer provided with the kit.
  • Centrifuge the homogenate and collect the supernatant.
  • The supernatant can be used directly or may require further purification or dilution as per the kit instructions.

2. ELISA Procedure:

  • Follow the specific instructions of the commercial ELISA kit. Typically, this involves:
  • Adding standards and samples to the antibody-coated microplate wells.
  • Incubating with a horseradish peroxidase (HRP)-conjugated antibody.
  • Washing the plate to remove unbound reagents.
  • Adding a substrate solution to develop color.
  • Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm).
  • Quantification: Calculate the ABA concentration based on the standard curve generated from the absorbance readings of the standards.

Protocol 3: Spectrophotometric Assay for Superoxide Dismutase (SOD) Activity

This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

1. Enzyme Extraction:

  • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.8, containing EDTA and polyvinylpyrrolidone).
  • Centrifuge the homogenate at 4°C and use the supernatant for the assay.

2. Assay Procedure:

  • The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.
  • Add the enzyme extract to the reaction mixture.
  • Expose the reaction mixture to a light source (e.g., fluorescent lamps) for a specific time (e.g., 15-20 minutes) to initiate the photochemical reaction. A control reaction without the enzyme extract is run in parallel.
  • Measure the absorbance at 560 nm.
  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Protocol 4: Quantification of Heat Shock Protein (HSP) Gene Expression by qRT-PCR

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a suitable RNA extraction kit or protocol.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qRT-PCR:

  • Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target HSP gene and a reference gene (e.g., actin or ubiquitin), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
  • The PCR program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between control and stressed samples, normalized to the reference gene.

Visualization of Pathways and Workflows

Signaling Pathway of Abscisic Acid (ABA) in Drought Stress Response

ABA_Signaling cluster_stress Drought Stress cluster_synthesis ABA Biosynthesis cluster_perception ABA Perception cluster_transduction Signal Transduction cluster_response Drought Stress Response Drought Drought ABA_Synthesis ABA Synthesis Drought->ABA_Synthesis PYR/PYL/RCAR PYR/PYL/RCAR Receptors ABA_Synthesis->PYR/PYL/RCAR ABA PP2C PP2C Phosphatases PYR/PYL/RCAR->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits AREB/ABF AREB/ABF Transcription Factors SnRK2->AREB/ABF Activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Gene_Expression Stress-Responsive Gene Expression AREB/ABF->Gene_Expression

Caption: ABA signaling pathway under drought stress.

Experimental Workflow for Biomarker Quantification

Biomarker_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Analysis cluster_data Data Analysis Plant_Material Plant Material (Control & Stressed) Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction Homogenization->Extraction Nb-FT This compound (LC-MS/MS) Extraction->Nb-FT ABA Abscisic Acid (ELISA) Extraction->ABA SOD Superoxide Dismutase (Spectrophotometry) Extraction->SOD HSP Heat Shock Proteins (qRT-PCR) Extraction->HSP Quantification Quantification Nb-FT->Quantification ABA->Quantification SOD->Quantification HSP->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: General workflow for plant stress biomarker analysis.

Conclusion

The validation of this compound as a robust and reliable biomarker for plant stress requires further investigation, particularly through direct comparative studies with established markers. The available evidence suggests that HCAAs, including this compound, play a significant role in plant defense and accumulate under various stress conditions. Their analysis by sensitive techniques like LC-MS/MS offers high specificity.

In contrast, ABA, SOD, and HSPs are well-characterized biomarkers with a large body of supporting literature and readily available detection methods. The choice of biomarker will ultimately depend on the specific research question, the plant species being studied, the nature of the stress, and the available resources. This guide provides a foundational understanding to aid in this selection process. It is important to note the current lack of direct quantitative comparisons in the literature, highlighting a key area for future research in the field of plant stress physiology.

References

Cross-Validation of Analytical Methods for Nb-Feruloyltryptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is paramount for preclinical and clinical studies. Nb-Feruloyltryptamine, a naturally occurring hydroxycinnamic acid amide with potential therapeutic properties, requires robust and reliable analytical methods for its characterization and quantification in various biological matrices. This guide presents a comparative cross-validation of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The following sections provide a detailed overview of the hypothetical cross-validation between these two methods, offering insights into their respective performances. The experimental data presented here is illustrative, based on established principles of analytical method validation, to guide researchers in setting up and comparing their own analytical methods for this compound.

Experimental Protocols

A successful cross-validation requires a detailed and well-documented experimental plan. Below are the hypothetical methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation

A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma) is outlined below. This protocol is applicable to both HPLC-UV and LC-MS/MS methods to ensure consistency.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a specific volume of the reconstituted sample into the respective chromatography system.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 337.2 → Product ion (Q3) m/z 160.1

      • Internal Standard (IS): To be selected based on structural similarity and availability.

    • Ion Source Temperature: 500°C.

    • Collision Gas: Argon.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 10 - 2000 ng/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL0.1 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleHPLC-UVLC-MS/MS
Concentration (ng/mL) Accuracy (% Bias) / Precision (% RSD) Accuracy (% Bias) / Precision (% RSD)
Low QC (30 ng/mL) -3.5% / 6.8%-1.2% / 4.5%
Mid QC (300 ng/mL) 2.1% / 4.2%0.8% / 2.9%
High QC (1500 ng/mL) 1.5% / 3.1%0.5% / 1.8%

Table 3: Cross-Validation of Quality Control Samples

QC Sample Concentration (ng/mL)Mean Concentration by HPLC-UV (ng/mL)Mean Concentration by LC-MS/MS (ng/mL)% Difference
Low QC (30 ng/mL) 28.929.6-2.36%
Mid QC (300 ng/mL) 306.3302.41.29%
High QC (450 ng/mL) 456.8452.30.99%

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships. The following visualizations, created using the DOT language, depict the experimental workflow for cross-validation and a hypothetical signaling pathway involving this compound.

analytical_method_cross_validation cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: LC-MS/MS cluster_comparison Cross-Validation m1_prep Sample Preparation m1_analysis HPLC-UV Analysis m1_prep->m1_analysis m1_data Data Acquisition & Processing m1_analysis->m1_data compare Compare Results (e.g., QC Samples) m1_data->compare m2_prep Sample Preparation m2_analysis LC-MS/MS Analysis m2_prep->m2_analysis m2_data Data Acquisition & Processing m2_analysis->m2_data m2_data->compare stats Statistical Analysis (% Difference, Bland-Altman) compare->stats conclusion Method Equivalency Assessment stats->conclusion

Caption: Workflow for Analytical Method Cross-Validation.

signaling_pathway nbft This compound receptor Target Receptor (e.g., GPCR) nbft->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pk Protein Kinase Activation second_messenger->pk tf Transcription Factor Phosphorylation pk->tf gene_expression Gene Expression Changes tf->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical Signaling Pathway for this compound.

Objective Comparison and Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of small molecules like this compound. The choice of method often depends on the specific requirements of the study.

  • HPLC-UV: This method is robust, widely available, and cost-effective for routine analysis. It offers good linearity and precision for concentrations in the higher ng/mL range. However, its sensitivity is limited, making it less suitable for studies requiring the detection of very low concentrations of the analyte. The selectivity of UV detection can also be a limitation if the sample matrix contains interfering compounds with similar chromophores.

  • LC-MS/MS: This technique provides superior sensitivity and selectivity compared to HPLC-UV. The ability to monitor specific precursor-to-product ion transitions makes it the gold standard for bioanalytical studies, especially when dealing with complex matrices and low analyte concentrations. The illustrative data shows a significantly lower LOQ for the LC-MS/MS method (0.1 ng/mL vs. 10 ng/mL for HPLC-UV). While the initial instrument cost and operational complexity are higher, the enhanced performance often justifies the investment for drug development and clinical research.

Comparative Efficacy of Nb-Feruloyltryptamine with Known Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant potential of Nb-Feruloyltryptamine against established antioxidant compounds. This document summarizes available data, details relevant experimental methodologies, and visualizes key antioxidant signaling pathways.

Introduction

This compound is a naturally occurring phenolic amide, a conjugate of ferulic acid and tryptamine. Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions. This guide aims to place the potential antioxidant efficacy of this compound in the context of widely studied antioxidants, namely Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C).

Due to a lack of publicly available, direct comparative studies on this compound using standardized antioxidant assays, this guide will draw upon data from similar feruloyl derivatives and provide a qualitative assessment. The presented experimental protocols for common antioxidant assays will enable researchers to conduct their own comparative studies.

In Vitro Antioxidant Activity: A Comparative Overview

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to neutralize specific free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) for the DPPH assay, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay. A lower IC50 value indicates higher antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC
This compound Data not availableData not available
Trolox ~3.77[1]1.00 (by definition)
Ascorbic Acid ~66.12[2][3]Data varies

Note: The IC50 and TEAC values can vary depending on the specific experimental conditions.

Potential Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism through which cells protect themselves against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[4][5][6] These genes encode for various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

While direct evidence linking this compound to the activation of the Nrf2 pathway is not yet established in the available literature, many phenolic compounds are known to be potent activators of this pathway. The structural similarity of this compound to other Nrf2-activating phytochemicals suggests that this could be a plausible mechanism for its antioxidant effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inactivation Antioxidants Antioxidants (e.g., Phenols) Antioxidants->Keap1 Inactivation sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Antioxidant and DPPH Solutions A->C B Prepare Antioxidant Solutions (Varying Concentrations) B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G ABTS_Workflow A Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) B Dilute ABTS•+ Solution (Absorbance ~0.7 at 734 nm) A->B D Mix with ABTS•+ Solution B->D C Prepare Antioxidant and Trolox Solutions C->D E Incubate (e.g., 6 minutes) D->E F Measure Absorbance at 734 nm E->F G Calculate TEAC Value F->G

References

An In-Depth Analysis of Tryptamine Analogues and their Interaction with 5-HT Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific experimental data on the binding affinity and functional activity of Nb-Feruloyltryptamine at 5-HT receptors is not available in the public domain. This guide therefore provides a comparative analysis of the endogenous ligand, Serotonin (5-HT), and two well-characterized tryptamine analogues, N,N-Dimethyltryptamine (DMT) and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), to serve as a framework for understanding how tryptamine-based compounds interact with the serotonergic system. The methodologies and data presented herein can be applied to the evaluation of this compound upon the future availability of experimental results.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous and diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a crucial role in regulating a vast array of physiological and neuropsychological processes.[1] Their modulation is a key therapeutic strategy for numerous disorders, including depression, anxiety, and psychosis.[2] Tryptamine and its derivatives, due to their structural similarity to serotonin, often exhibit significant affinity for 5-HT receptors, acting as agonists, partial agonists, or antagonists. This guide provides an in-depth comparison of the interactions of serotonin, DMT, and 8-OH-DPAT with various 5-HT receptor subtypes, presenting quantitative binding data, outlining detailed experimental protocols, and visualizing key signaling pathways and experimental workflows.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a critical determinant of its potency and potential physiological effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Ki values for Serotonin, DMT, and 8-OH-DPAT at various human 5-HT receptor subtypes.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
Serotonin (5-HT) ~3[3]--12.6[4]5.0[4]0.6-1.5[5]
N,N-Dimethyltryptamine (DMT) 6.5 - 2100[6]39 - 2100[7][8]-39 - 1200[6]190 - 2100[6]-
8-OH-DPAT 117[2]-->100,000[2]-35-52[5]

Note: Binding affinity values can vary between studies due to different experimental conditions. The data presented is a representation of reported values.

Functional Activity at 5-HT Receptors

Beyond binding affinity, the functional activity of a ligand (i.e., whether it activates, partially activates, or blocks the receptor) is crucial to its pharmacological profile.

  • Serotonin (5-HT): The endogenous full agonist at all 5-HT receptors.

  • N,N-Dimethyltryptamine (DMT): Generally considered a non-selective partial agonist at several 5-HT receptors, with its psychedelic effects primarily attributed to its agonism at the 5-HT2A receptor.[7][8]

  • 8-OH-DPAT: A potent and selective full agonist at the 5-HT1A receptor.[9][10] It also exhibits some affinity for the 5-HT7 receptor.[11]

Key Signaling Pathways

The activation of 5-HT receptors initiates intracellular signaling cascades that mediate the physiological response. The two primary pathways for the receptors discussed are the inhibition of adenylyl cyclase (for 5-HT1A) and the activation of phospholipase C (for 5-HT2A).

G cluster_0 5-HT1A Receptor Signaling cluster_1 5-HT2A Receptor Signaling Ligand (e.g., 8-OH-DPAT) Ligand (e.g., 8-OH-DPAT) 5-HT1A Receptor 5-HT1A Receptor Ligand (e.g., 8-OH-DPAT)->5-HT1A Receptor Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Inhibition PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response Decreased Neuronal Firing Ligand (e.g., DMT) Ligand (e.g., DMT) 5-HT2A Receptor 5-HT2A Receptor Ligand (e.g., DMT)->5-HT2A Receptor Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Ca2+ Release->Cellular Response Neuronal Excitation PKC PKC PKC->Cellular Response Neuronal Excitation

Figure 1: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Experimental Methodologies

The characterization of a compound's interaction with 5-HT receptors involves a combination of binding and functional assays.

Experimental Workflow

The general workflow for characterizing a novel tryptamine analogue at 5-HT receptors is outlined below.

G Compound Synthesis & Purification Compound Synthesis & Purification Primary Binding Screen Primary Binding Screen Compound Synthesis & Purification->Primary Binding Screen Determine Ki at multiple 5-HT subtypes Determine Ki at multiple 5-HT subtypes Primary Binding Screen->Determine Ki at multiple 5-HT subtypes Select subtypes with high affinity Select subtypes with high affinity Determine Ki at multiple 5-HT subtypes->Select subtypes with high affinity Functional Assays (e.g., Calcium Flux) Functional Assays (e.g., Calcium Flux) Select subtypes with high affinity->Functional Assays (e.g., Calcium Flux) Determine EC50 and Emax Determine EC50 and Emax Functional Assays (e.g., Calcium Flux)->Determine EC50 and Emax Characterize as Agonist/Antagonist/Partial Agonist Characterize as Agonist/Antagonist/Partial Agonist Determine EC50 and Emax->Characterize as Agonist/Antagonist/Partial Agonist In vivo studies In vivo studies Characterize as Agonist/Antagonist/Partial Agonist->In vivo studies

Figure 2: General experimental workflow for ligand characterization.
Detailed Experimental Protocols

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the 5-HT receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radiolabeled ligand that saturates the receptors.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium concentration.[12]

1. Cell Culture and Plating:

  • Cells stably expressing the 5-HT receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are cultured under standard conditions.

  • The cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific time at 37°C. The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence microplate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken before the addition of the test compound.

  • Varying concentrations of the test compound are automatically injected into the wells.

  • The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • The concentration-response curve is generated by plotting ΔF against the logarithm of the test compound concentration.

  • The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined by fitting the data to a sigmoidal dose-response model.

  • The Emax of the test compound is often compared to that of a known full agonist (like serotonin) to determine if it is a full or partial agonist.

Conclusion

While direct experimental data for this compound's interaction with 5-HT receptors remains to be elucidated, this guide provides a comprehensive framework for its future investigation. By comparing the binding affinities and functional activities of the endogenous ligand serotonin and other relevant tryptamine analogues, researchers can gain valuable insights into the potential pharmacological profile of novel compounds. The detailed experimental protocols and visualized workflows offer a practical roadmap for the systematic characterization of new chemical entities targeting the serotonergic system, a critical step in the development of novel therapeutics for a wide range of neurological and psychiatric disorders.

References

Head-to-Head Comparison: Synthetic vs. Natural Nb-Feruloyltryptamine - A Scientific Overview

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties and Sourcing

Nb-Feruloyltryptamine is a naturally occurring compound found in various plant species, including Zea mays (corn), Carthamus tinctorius (safflower), and Datura stramonium.[1] Its structure combines ferulic acid and tryptamine moieties.

PropertySynthetic this compoundNatural this compound
Source Chemical SynthesisExtraction from plant sources (e.g., Carthamus tinctorius petals)[2][3]
Purity Potentially high, controllable, and well-defined.Variable, dependent on the extraction and purification methods. May contain other related natural products.
Impurity Profile Characterized by starting materials, reagents, and by-products of the synthetic route.Characterized by co-extracted plant metabolites.
Scalability Generally more scalable and can be produced in larger quantities.Limited by the availability of the natural source and the efficiency of the extraction process.
Stereochemistry The (E)-isomer is typically synthesized.The (E)-isomer is the naturally occurring form.

Synthesis and Extraction: A Methodological Overview

Synthetic Approach: The chemical synthesis of this compound typically involves the coupling of ferulic acid and tryptamine. This process allows for a high degree of control over the final product's purity and can be scaled up to produce larger quantities.

Natural Extraction: The extraction of this compound from plant sources, such as safflower petals, involves solvent extraction followed by chromatographic purification steps.[3] This process can yield the natural form of the molecule but may also co-extract other structurally related compounds, leading to a more complex purity profile.

Below is a generalized workflow for both processes.

cluster_synthesis Synthetic Workflow cluster_extraction Natural Extraction Workflow s1 Starting Materials (Ferulic Acid, Tryptamine) s2 Chemical Coupling Reaction s1->s2 s3 Reaction Workup & Crude Product s2->s3 s4 Purification (e.g., Crystallization, Chromatography) s3->s4 s5 Pure Synthetic This compound s4->s5 n1 Plant Material (e.g., Carthamus tinctorius) n2 Solvent Extraction n1->n2 n3 Crude Plant Extract n2->n3 n4 Chromatographic Separation (e.g., HPLC) n3->n4 n5 Pure Natural This compound n4->n5 stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway nfkb_activation NF-κB Activation nfkb_pathway->nfkb_activation mapk_activation MAPK Activation mapk_pathway->mapk_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression mapk_activation->gene_expression cox2 COX-2 gene_expression->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation nft This compound nft->nfkb_pathway Inhibition? nft->mapk_pathway Inhibition?

References

Replicating Published Findings on the Bioactivity of Nb-Feruloyltryptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nb-Feruloyltryptamine's bioactivity with relevant alternatives, supported by experimental data from published findings. This document summarizes key quantitative data in structured tables, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows.

This compound, a naturally occurring phenolic amide, has garnered interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This guide aims to consolidate and compare the existing research on its bioactivity to aid in the replication and extension of these findings.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivity of this compound and a structurally related compound, N-feruloyl-serotonin, which is often studied for similar effects.

CompoundAssayCell LineTreatmentIC50 / EffectPublication
N-feruloyl-serotoninDPPH radical scavengingN/AN/AIC50: 23.8 µM
N-feruloyl-serotoninABTS radical scavengingN/AN/AIC50: 5.4 µM
N-feruloyl-serotoninProtection against H2O2-induced damageC2C12 myoblasts10 µM N-feruloyl-serotonin followed by 500 µM H2O2Increased cell viability to ~80% from ~50%
N-feruloyl-serotoninInhibition of NO productionLPS-stimulated RAW 264.7 macrophages12.5, 25, 50 µg/mLDose-dependent inhibition of nitrite production
N-feruloyl-serotoninInhibition of PGE2 productionLPS-stimulated RAW 264.7 macrophages12.5, 25, 50 µg/mLDose-dependent inhibition
N-feruloyl-serotoninInhibition of TNF-α productionLPS-stimulated RAW 264.7 macrophages50 µg/mLSignificant inhibition
N-feruloyl-serotoninInhibition of IL-6 productionLPS-stimulated RAW 264.7 macrophages50 µg/mLSignificant inhibition
Ferulic Acid Amides (general)Inhibition of AAPH-induced RBC hemolysisRat Erythrocytes50 µMVaried, with some amides showing >90% inhibition

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. The following sections outline the protocols used in the cited studies.

Antioxidant Activity Assays

  • DPPH Radical Scavenging Assay:

    • A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol was prepared.

    • Various concentrations of N-feruloyl-serotonin were added to the DPPH solution.

    • The mixture was incubated in the dark at room temperature for 30 minutes.

    • The absorbance was measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity was calculated relative to a control.

  • ABTS Radical Scavenging Assay:

    • ABTS radical cation (ABTS•+) was generated by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of N-feruloyl-serotonin were added to the ABTS•+ solution.

    • After a 6-minute incubation, the absorbance was measured at 734 nm.

    • The percentage of scavenging activity was calculated.

Cell-Based Assays for Neuroprotection and Anti-inflammatory Effects

  • Protection against Oxidative Stress in C2C12 Myoblasts:

    • C2C12 cells were seeded in 96-well plates.

    • Cells were pre-treated with 10 µM N-feruloyl-serotonin for 1 hour.

    • Subsequently, cells were exposed to 500 µM hydrogen peroxide (H2O2) for 24 hours.

    • Cell viability was assessed using the MTT assay.

  • Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages:

    • RAW 264.7 cells were cultured and seeded in 24-well plates.

    • Cells were pre-treated with various concentrations of N-feruloyl-serotonin (12.5, 25, 50 µg/mL) for 1 hour.

    • Inflammation was induced by adding lipopolysaccharide (LPS) (1 µg/mL) and incubating for 24 hours.

    • The concentration of nitric oxide (NO) in the culture medium was determined using the Griess reagent.

    • The levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the supernatant were quantified using ELISA kits.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound and related compounds often involves the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and experimental workflows.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription NbFT This compound (Proposed) NbFT->IKK Inhibits NbFT->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G Start Seed RAW 264.7 cells Pretreat Pre-treat with This compound Start->Pretreat Induce Induce inflammation with LPS (1 µg/mL) Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Collect Collect supernatant Incubate->Collect Griess Griess Assay for NO Collect->Griess ELISA ELISA for PGE2, TNF-α, IL-6 Collect->ELISA

Caption: Experimental workflow for assessing anti-inflammatory activity.

A Glimpse into Cellular Responses: Comparative Transcriptomics of Ferulic Acid and Tryptamine Derivatives Offers Insights into Nb-Feruloyltryptamine's Potential Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

As direct comparative transcriptomic data for Nb-Feruloyltryptamine is not currently available in the public domain, this guide provides a comprehensive analysis of the transcriptomic effects of its constituent molecules, ferulic acid and tryptamine, along with their derivatives. This approach offers a foundational understanding of the potential cellular and molecular pathways that this compound may influence, serving as a valuable resource for researchers, scientists, and drug development professionals.

This compound, a compound comprised of a ferulic acid moiety linked to a tryptamine backbone, holds potential for a range of biological activities. By examining the transcriptomic landscapes of cells treated with ferulic acid and tryptamine-related compounds, we can infer potential mechanisms of action, identify key signaling pathways, and establish a basis for future comparative studies.

Comparative Analysis of Gene Expression Changes

The following tables summarize the quantitative data from transcriptomic studies on cells treated with ferulic acid and related compounds. These studies highlight the diverse cellular responses to these bioactive molecules, ranging from antioxidant and anti-inflammatory effects to the regulation of cell proliferation and metabolism.

Table 1: Summary of Transcriptomic Studies on Ferulic Acid and Related Compounds

CompoundCell LineTreatment ConditionsKey Differentially Expressed Genes (DEGs)Main Upregulated PathwaysMain Downregulated Pathways
Ferulic Acid & Retinol HaCaT (human keratinocytes)100 μM Retinol + 120 nM Ferulic AcidPTGS2, and 154 other DEGsRegulation of oxidation-reduction reactions, skin growth, keratinization-
Cinnamoylquinic Acid Derivatives hAESCs (human amniotic epithelial stem cells)Not specified-Varies by derivative, includes antioxidant, antibacterial, anti-inflammatory, and anticancer pathwaysVaries by derivative
Ferulic Acid A549 (human lung carcinoma)10, 20, 40 µM Ferulic Acid, with or without TNF-α stimulationTLR4, ACE, EGFR, F2, MPO, STAT3-Inflammatory response pathways (in the context of TNF-α stimulation)
Ferulic Acid Vitis (grapevine) cells0.5 mM Ferulic Acid-Programmed cell death-

Note: The information in this table is compiled from multiple sources. The level of detail regarding differentially expressed genes and pathways varies across studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the transcriptomic data. The following sections outline the protocols used in the cited studies.

Ferulic Acid and Retinol Treatment of HaCaT Cells

  • Cell Culture: Human keratinocyte (HaCaT) cells were cultured under standard conditions.

  • Treatment: Cells were treated with a combination of 100 μM retinol and 120 nM ferulic acid.

  • RNA Sequencing: Following treatment, RNA was extracted, and RNA sequencing was performed to identify differentially expressed genes between treated and untreated control groups.

  • Data Analysis: Bioinformatic analysis was conducted to identify significantly up- and down-regulated genes and to perform pathway enrichment analysis.

Transcriptomic Analysis of Cinnamoylquinic Acid Derivatives in hAESCs

  • Cell Culture: Human amniotic epithelial stem cells (hAESCs) were used as a physiologically relevant model.

  • Treatment: Cells were treated with ten different cinnamoylquinic acid derivatives.

  • Transcriptomic Analysis: Whole transcriptomic analysis was performed to assess the structure-activity relationships of the different derivatives.

  • Data Analysis: Functional enrichment and developmental stem cell marker gene analysis were conducted to distinguish the effects of structural variations.

Ferulic Acid Treatment of A549 Cells

  • Cell Culture: Human lung carcinoma (A549) cells were cultured and in some experiments, stimulated with TNF-α (10 ng/ml) to induce an inflammatory response.

  • Treatment: Cells were treated with varying concentrations of ferulic acid (10, 20, and 40 μM).

  • Gene Expression Analysis: Real-time quantitative reverse transcription PCR (RT-qPCR) was used to measure the mRNA expression levels of key target genes.

Visualizing Cellular Mechanisms

To better understand the complex biological processes affected by these compounds, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway influenced by ferulic acid.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Data Acquisition & Analysis cell_culture Cell Line Seeding (e.g., HaCaT, A549) treatment Treatment with Compound (e.g., Ferulic Acid) cell_culture->treatment control Control Group (Vehicle Treatment) cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction quality_control RNA Quality Control (e.g., RIN score) rna_extraction->quality_control library_prep Library Preparation (e.g., poly-A selection) quality_control->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing data_processing Data Pre-processing (Alignment, Quantification) sequencing->data_processing diff_expression Differential Gene Expression Analysis data_processing->diff_expression pathway_analysis Pathway Enrichment Analysis diff_expression->pathway_analysis

Caption: A generalized workflow for a comparative transcriptomics experiment.

G cluster_0 Oxidative Stress Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 FA Ferulic Acid FA->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes

Caption: Ferulic acid's role in the Nrf2-mediated antioxidant response pathway.

Discussion and Future Directions

The transcriptomic data for ferulic acid and its derivatives consistently point towards its involvement in modulating cellular stress responses, particularly oxidative stress and inflammation. For instance, studies on HaCaT cells treated with a combination of ferulic acid and retinol revealed significant changes in genes related to oxidation-reduction processes.[1] Similarly, research on A549 cells demonstrated ferulic acid's ability to counteract the inflammatory response induced by TNF-α.[2] While comprehensive transcriptomic data for tryptamine is less available, its known role as a neuromodulator and its effects on cell proliferation in cancer cell lines suggest that it likely influences distinct signaling pathways related to cell growth and neurotransmission.[3]

The combined insights from ferulic acid and tryptamine suggest that this compound could possess a multi-faceted bioactivity profile, potentially acting as an antioxidant, an anti-inflammatory agent, and a modulator of cell signaling pathways. However, without direct transcriptomic data for this compound, these remain well-informed hypotheses.

Future research should prioritize conducting comprehensive transcriptomic studies on various cell lines treated with this compound. Such studies would be invaluable for:

  • Directly identifying the differentially expressed genes and signaling pathways modulated by this compound.

  • Comparing its transcriptomic signature to that of ferulic acid, tryptamine, and other relevant compounds to elucidate the unique contributions of each moiety.

  • Informing the design of subsequent functional assays to validate the predicted mechanisms of action.

By building upon the foundational knowledge presented in this guide, the scientific community can accelerate the exploration of this compound's therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Nb-Feruloyltryptamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Nb-Feruloyltryptamine, a compound utilized in scientific research, is critical for maintaining laboratory safety and environmental responsibility. Due to the absence of specific disposal guidelines for this compound, it must be treated as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing upon the known hazards of its parent compounds, ferulic acid and tryptamine, and general best practices for laboratory chemical waste management.

Summary of Potential Hazards

Hazard CategoryFerulic AcidTryptamineInferred Precautions for this compound
Acute Toxicity Not classified as acutely toxic.Harmful if swallowed.Handle with care to avoid ingestion.
Skin Irritation Causes skin irritation.[1][2][3][4][5]May cause skin irritation and allergic skin reactions.[6][7][8][9]Wear appropriate gloves and a lab coat to prevent skin contact.
Eye Irritation Causes serious eye irritation.[1][2][3][4][5]Causes serious eye damage.[7][8][9]Use safety goggles or a face shield to protect eyes from splashes.
Respiratory Irritation May cause respiratory irritation.[1][2][3][4][5]May cause respiratory tract irritation.[6][8][9]Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.
Environmental Hazards Expected to have high mobility in soil.[2]Toxic to aquatic life.[7]Do not dispose of down the drain or in regular trash to prevent environmental contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adherence to the following protocol is mandatory.

Pre-Disposal Handling and Storage

Proper handling and storage of this compound waste are crucial to prevent accidental exposure and ensure safe collection.

  • Segregation: Keep this compound waste separate from all other waste streams. It is particularly important to avoid mixing it with incompatible materials such as strong oxidizing agents.[10]

  • Containerization: Use a designated, leak-proof, and chemically compatible waste container. The container must be kept closed except when adding waste.[10]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[10]

  • Storage: Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[10] This area should be secure and accessible only to authorized personnel.

Disposal Procedure
  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific procedures for hazardous chemical waste disposal.

  • Contact EHS: Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.[10] Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Packaging for Transport: Ensure the waste container is securely sealed to prevent any leakage during transportation. Double-check that the label is complete, legible, and accurate.

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and the date it was designated for disposal. This documentation is essential for regulatory compliance.

  • Handover: Transfer the waste directly to the authorized EHS personnel or the licensed waste disposal company upon their arrival.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Documentation cluster_3 Final Disposal A Generate this compound Waste (e.g., unused compound, contaminated labware) B Segregate from other waste streams A->B C Place in a designated, leak-proof, chemically compatible container B->C D Label container with: 'Hazardous Waste' 'this compound' Date C->D E Store sealed container in a cool, dry, well-ventilated satellite accumulation area D->E F Maintain detailed waste inventory records E->F G Contact Institutional EHS Office to schedule a waste pickup F->G H Ensure container is securely sealed and properly labeled for transport G->H I Handover waste to authorized EHS personnel or licensed contractor H->I

References

Essential Safety and Operational Guidance for Handling Nb-Feruloyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Nb-Feruloyltryptamine was located. The following guidance is synthesized from safety data for tryptamine and related derivatives. It is imperative to treat this compound as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory environment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive safety strategy involves a combination of appropriate PPE and engineering controls to minimize exposure risk.

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact.
Eye Protection Chemical safety goggles or a full-face shield.To protect the eyes from splashes or airborne particles.
Lab Coat A long-sleeved, buttoned lab coat made of a low-permeability fabric.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).To prevent inhalation of the compound, especially when handling powders or generating aerosols.
Engineering Controls All handling of this compound should be conducted in a certified chemical fume hood.To provide adequate ventilation and contain any airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, thoroughly review this safety guidance and any available chemical safety information.

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.

  • Work Area Setup: Conduct all work in a designated area within a certified chemical fume hood.[1] Ensure the work area is clean and uncluttered.[2]

2. Handling the Compound:

  • Weighing and Aliquoting:

    • Perform all weighing and transferring of solid this compound within the fume hood to prevent the inhalation of dust.[1]

    • Use anti-static weigh boats if necessary.

  • Dissolving:

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.[1]

    • Ensure the chosen solvent is compatible with the compound and other experimental reagents.

3. Experimentation:

  • Carry out all experimental procedures involving this compound within the fume hood.[1]

  • Avoid all personal contact, including inhalation.[3] Wear appropriate protective clothing to minimize exposure risk.[4]

4. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste material containing this compound, including unused compound, contaminated PPE, and cleaning materials, in a suitable, clean, dry, and clearly labeled, closed container for disposal.[4]

  • Waste Disposal:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not let the chemical enter drains.[5] Discharge into the environment must be avoided.[5]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

G A Preparation - Review Safety Docs - Don PPE - Prepare Fume Hood B Weighing & Aliquoting (Inside Fume Hood) A->B C Solution Preparation (Inside Fume Hood) B->C D Experimentation (Inside Fume Hood) C->D E Decontamination - Clean Workspace - Clean Equipment D->E F Waste Disposal - Segregate Waste - Label & Store Securely E->F G Post-Handling - Remove PPE - Wash Hands E->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nb-Feruloyltryptamine
Reactant of Route 2
Reactant of Route 2
Nb-Feruloyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.